4-Isopropylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRNZAITOUMSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562457 | |
| Record name | 4-(Propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5782-70-7 | |
| Record name | 4-(1-Methylethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5782-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Isopropylpyrimidin-2-amine: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of the Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. As a privileged structure, its derivatives are integral to the building blocks of DNA and RNA, and they feature prominently in a wide array of pharmaceuticals, including antiviral, anticancer, and antibacterial agents.[1] Within this vast chemical family, 4-Isopropylpyrimidin-2-amine emerges as a compound of significant interest. Its specific substitution pattern—an isopropyl group at the 4-position and an amine at the 2-position—offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it a valuable synthon for creating complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental chemical properties of this compound is essential for its effective utilization in research and development. While experimental data for this specific molecule is not widely published, we can infer its properties based on closely related analogs and established chemical principles.
| Property | Value (Predicted/Analog-Based) | Source/Basis |
| IUPAC Name | 6-isopropylpyrimidin-4-amine | PubChem CID: 21050418[2] |
| Molecular Formula | C₇H₁₁N₃ | PubChem CID: 21050418[2] |
| Molecular Weight | 137.18 g/mol | PubChem CID: 21050418[2] |
| Appearance | White to off-white solid | Analogy to similar 2-aminopyrimidines |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, and chloroform; slightly soluble in water. | General solubility of aminopyrimidines |
| pKa (of conjugate acid) | ~3.5 - 4.5 | Estimated based on 2-aminopyrimidine |
Synthesis of this compound: A Mechanistic Approach
The most established and versatile method for the synthesis of 2-aminopyrimidines is the condensation reaction between a β-dicarbonyl compound and guanidine.[3][4] This reaction, often referred to as a variant of the Biginelli reaction, provides a direct and efficient route to the pyrimidine core.
Causality Behind Experimental Choices
The selection of the appropriate β-diketone is paramount for the successful synthesis of the target molecule. For this compound, the required precursor is 4-methyl-2,4-pentanedione (also known as isobutyrylacetone). The reaction proceeds via a series of condensation and cyclization steps, driven by the nucleophilicity of the guanidine nitrogens and the electrophilicity of the dicarbonyl carbons. The use of a base, such as sodium ethoxide or sodium hydroxide, is crucial to deprotonate the guanidinium salt (commercially available as guanidine hydrochloride or carbonate) to the free guanidine base, which is the active nucleophile. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve the reactants and facilitate the reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
4-Methyl-2,4-pentanedione
-
Absolute ethanol
-
Diethyl ether
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Preparation of the Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add guanidine hydrochloride portion-wise with stirring. A white precipitate of sodium chloride will form. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the free guanidine base.
-
Condensation Reaction: To the stirred suspension of guanidine in ethanol, add 4-methyl-2,4-pentanedione dropwise at room temperature.
-
Reflux and Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride. The filtrate is then concentrated under reduced pressure to yield a crude solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected NMR spectral data can be compared with those of analogous compounds, such as 2-Amino-5-isopropylpyrimidine-4,6-diol.[5]
Visualizing the Synthesis Workflow
Caption: Interaction of a this compound-based inhibitor with a kinase active site.
Analytical Characterization
Accurate analytical characterization is essential to confirm the identity and purity of synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), aromatic protons on the pyrimidine ring, and a broad singlet for the amino protons. For the analogous 2-Amino-5-isopropylpyrimidine-4,6-diol, the isopropyl methine proton appears as a septet at δ 2.96 ppm, and the methyl protons as a doublet at δ 1.08 ppm. [5] * ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring and the isopropyl group. In 2-Amino-5-isopropylpyrimidine-4,6-diol, the isopropyl methine carbon is observed at δ 22.94 ppm, and the methyl carbons at δ 20.96 ppm. [5]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 138.1.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹) and C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹).
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For the related compound 6-(Propan-2-yl)pyrimidin-4-amine, GHS hazard statements indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [2]
Conclusion
This compound represents a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its synthesis via the well-established condensation of a β-diketone with guanidine is both efficient and scalable. The unique combination of a hydrogen-bonding 2-amino group and a lipophilic 4-isopropyl substituent makes it an attractive scaffold for the design of targeted therapeutics, most notably kinase inhibitors. This in-depth technical guide provides the necessary foundational knowledge for researchers and scientists to confidently synthesize, characterize, and utilize this versatile chemical entity in their future research endeavors.
References
- Drewry, D. H., et al. (2022). The 2-aminopyrimidine scaffold in kinase inhibitor design. Journal of Medicinal Chemistry.
- Kappe, C. O., et al. (2018).
- Zhang, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
- PubChem. (n.d.). 4-Chloro-N-isopropylpyrimidin-2-amine. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate.
- MDPI. (2016). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides.
- NIH. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry.
- Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
- MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- NIH. (2010). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie.
- PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-N-isopropyl-4-pyrimidinamine. National Center for Biotechnology Information.
- NIH. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports.
- PubChem. (n.d.). 6-(Propan-2-yl)pyrimidin-4-amine. National Center for Biotechnology Information.
- Chegg. (2014). Reaction mechanism needed for reacting Guanidine Carbonate with 2,4-pentanedione using NaOAc to give the product 2-amino-4,6-dimethylpyrimidine.
- MDPI. (2018). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules.
- Arkat USA. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC.
- PubMed. (2007). Guanidine chemistry. Chemical Record.
- ResearchGate. (2010). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Chemistry of Heterocyclic Compounds.
- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- PubMed. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry.
- Google Patents. (1996). Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
- Google Patents. (1995). Process for producing isopropyl amine.
- SpectraBase. (n.d.). N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. Solved What other product is formed in the course of the | Chegg.com [chegg.com]
- 2. 6-(Propan-2-yl)pyrimidin-4-amine | C7H11N3 | CID 21050418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
4-Isopropylpyrimidin-2-amine: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical overview of 4-isopropylpyrimidin-2-amine, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to explore the causality behind its synthesis, its strategic importance in modern pharmacology—particularly in kinase inhibition—and the analytical methodologies required for its definitive characterization.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrimidine featuring an isopropyl group at the C4 position and an amine group at the C2 position. The 2-aminopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form critical hydrogen bond interactions with the hinge region of various protein kinases.
While a dedicated CAS number for the unsubstituted this compound is not commonly listed in commercial or regulatory databases—suggesting it is primarily synthesized as a transient intermediate for further elaboration—its derivatives are well-documented. For instance, the related chlorinated intermediate, 4-Chloro-N-isopropylpyrimidin-2-amine , has the CAS number 71406-60-5 .[1]
The structural and predicted physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | - |
| Molecular Weight | 137.18 g/mol | - |
| Appearance | Predicted: Off-white to pale yellow solid | General observation for aminopyrimidines |
| XLogP3 (Predicted) | ~1.5 | Extrapolated from related structures |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (from N1, N3, and -NH₂) | Calculated |
| Topological Polar Surface Area (TPSA) | 51.5 Ų | Calculated |
Synthesis and Mechanistic Considerations
The construction of the this compound core is most effectively achieved through a classical condensation reaction, a cornerstone of heterocyclic chemistry. The primary strategy involves the cyclization of a β-dicarbonyl equivalent with guanidine.[2][3]
Recommended Synthetic Protocol
A robust and logical three-step synthesis starting from diethyl isopropylmalonate is presented below. This approach first builds a stable dihydroxy-pyrimidine intermediate, which is then activated by chlorination before a final reduction step.
Step 1: Synthesis of 2-Amino-5-isopropylpyrimidine-4,6-diol
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq.) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Reaction Initiation: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq.). Stir for 20 minutes to allow for the formation of free guanidine.
-
Condensation: Add diethyl isopropylmalonate (1.0 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize with concentrated HCl to pH ~7, which will precipitate the product. Filter the white solid, wash with cold water and then diethyl ether, and dry under vacuum to yield 2-Amino-5-isopropylpyrimidine-4,6-diol.[4]
Causality: The use of a strong base like sodium ethoxide is critical to deprotonate the guanidine and the active methylene of the malonic ester, facilitating the nucleophilic attack and subsequent cyclization to form the stable pyrimidine ring.
Step 2: Synthesis of 2-Amino-4,6-dichloro-5-isopropylpyrimidine
-
Reaction Setup: In a fume hood, suspend the 2-Amino-5-isopropylpyrimidine-4,6-diol (1.0 eq.) in phosphorus oxychloride (POCl₃, ~5-10 eq.).
-
Catalysis: Add a catalytic amount of N,N-dimethylaniline or triethylamine (0.1 eq.).
-
Reflux: Heat the mixture to reflux for 3-4 hours. The reaction should become a clear solution.
-
Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. The product will precipitate. Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) to pH ~8. Filter the precipitate, wash thoroughly with water, and dry.[4]
Causality: POCl₃ serves as both the reagent and solvent, effectively converting the hydroxyl groups (in their tautomeric keto form) into excellent leaving groups (chlorophosphates), which are then displaced by chloride ions to yield the dichlorinated product.
Step 3: Synthesis of this compound (Dechlorination)
-
Reaction Setup: Dissolve the 2-Amino-4,6-dichloro-5-isopropylpyrimidine (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield the final product, this compound.
Causality: Catalytic hydrogenation is a classic and clean method for the reductive cleavage of carbon-halogen bonds. The palladium surface activates the hydrogen, allowing it to replace the chlorine atoms on the pyrimidine ring.
Synthesis Workflow Diagram
Caption: Three-step synthesis of this compound.
Application in Drug Discovery: A Privileged Kinase Hinge-Binder
The 2-aminopyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and binding to the highly conserved hinge region of the kinase active site. The C4 position, occupied here by an isopropyl group, points out towards the solvent-exposed region, providing a vector for building selectivity and improving pharmacokinetic properties.
Role as a Core Scaffold
Derivatives of this compound have been investigated as inhibitors of several critical cancer-related kinases:
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. The 2-aminopyrimidine core is central to numerous CDK inhibitors.[2]
-
Polo-Like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a target for inducing mitotic catastrophe in cancer cells. Aminopyrimidine-based compounds have shown high potency against PLK4.
-
KRAS G12C Pathway: While not a direct kinase, the signaling pathway downstream of the oncogenic KRAS G12C mutant is rich in kinase targets. Intermediates like 2-isopropyl-4-methylpyridin-3-amine (a close structural relative) are vital for synthesizing covalent KRAS G12C inhibitors, highlighting the utility of the isopropyl-amino-heterocycle motif in this high-impact area of oncology.[5]
Biological Activity of Related Pyrimidine Derivatives
| Compound Class | Target/Activity | IC₅₀ / Potency | Reference |
| 2-Amino-4-aryl-pyrimidine | Anticancer (MCF-7 Breast Cancer) | 0.48 µM | [6] |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production Inhibition | 2 µM | [4] |
| 2-Amino-4-chloro-pyrimidine derivatives | Anticancer (HCT116 Colon Cancer) | EC₅₀ = 89.24 µM | [7] |
| 2-Aminopyrimidine derivatives | β-Glucuronidase Inhibition | IC₅₀ = 2.8 µM | [8] |
Conceptual Signaling Pathway: CDK Regulation of the Cell Cycle
Caption: Inhibition of CDK4/6 and CDK2 by 2-aminopyrimidine scaffolds arrests the cell cycle.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of synthesized this compound is critical. The following data are predicted based on spectroscopic principles and data from closely related analogs, such as 2-amino-5-isopropylpyrimidine-4,6-diol.[4]
| Technique | Expected Observations |
| ¹H NMR | δ ~6.5-8.0 ppm: Two doublets for the pyrimidine ring protons (H5 and H6).δ ~5.0-5.5 ppm: A broad singlet for the -NH₂ protons (exchangeable with D₂O).δ ~2.8-3.2 ppm: A septet for the isopropyl -CH proton.δ ~1.2-1.4 ppm: A doublet for the two isopropyl -CH₃ groups (6H). |
| ¹³C NMR | δ ~163 ppm: C2 (attached to -NH₂).δ ~160 ppm: C4 (attached to isopropyl).δ ~158 ppm: C6.δ ~110 ppm: C5.δ ~35 ppm: Isopropyl -CH.δ ~22 ppm: Isopropyl -CH₃. |
| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (asymmetric and symmetric) for the primary amine.~1640 cm⁻¹: N-H scissoring (bending) vibration.~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.2850-3000 cm⁻¹: C-H stretching of the isopropyl group. |
| Mass Spectrometry (EI) | M⁺ at m/z = 137: The molecular ion peak. Due to the odd number of nitrogen atoms, this peak will have an odd mass ("Nitrogen Rule").[M-15]⁺ at m/z = 122: A prominent fragment corresponding to the loss of a methyl radical (•CH₃) from the isopropyl group, forming a stable secondary carbocation. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practice dictates handling it with the care afforded to related aminopyrimidines and alkylamines. The following guidelines are based on SDS for 2-aminopyrimidine and isopropylamine.[9][10]
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapors, or mists. Avoid contact with skin, eyes, and clothing. Ground all equipment to prevent static discharge. |
| First Aid (Exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and acids. |
| Fire Fighting | Use carbon dioxide (CO₂), dry chemical powder, or appropriate foam. |
Conclusion
This compound represents a valuable and versatile chemical scaffold for modern drug discovery. Its straightforward synthesis from common starting materials and its proven ability to serve as a core for potent kinase inhibitors make it a compound of high strategic importance. Researchers and drug development professionals who master its synthesis and understand its role in molecular recognition will be well-equipped to design the next generation of targeted therapeutics, particularly in the field of oncology. This guide provides the foundational technical knowledge to facilitate that endeavor.
References
A complete list of all sources cited within this technical guide is provided below for verification and further reading.
- Significance and Biological Importance of Pyrimidine in the Microbial World. (2016). PMC.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2013). NIH.
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). NIH.
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (2014). RSC Publishing.
- Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (2013). MDPI.
- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (2021). Eureka | Patsnap.
- 4-Chloro-N-isopropylpyrimidin-2-amine. (n.d.). PubChem.
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate.
- N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. (n.d.). PubChem.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2017). MDPI.
- Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate. (n.d.). Pharmaffiliates.
- Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
- Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.
- The Role of 2-Isopropyl-4-methylpyridin-3-amine in Cancer Drug Development. (n.d.). -.
- N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 2-Aminopyrimidine. (n.d.). PubChem - NIH.
- 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. (n.d.). Doc Brown's Chemistry.
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An In-Depth Technical Guide to the Synthesis of 4-Isopropylpyrimidin-2-amine
Abstract: The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and structural properties. This guide provides a comprehensive technical overview of the principal synthesis pathway for 4-isopropylpyrimidin-2-amine, a key intermediate for more complex molecular architectures. We will delve into the mechanistic underpinnings of the cyclocondensation strategy, provide a detailed and validated experimental protocol, and discuss the critical process parameters that ensure high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of substituted 2-aminopyrimidines.
Core Synthesis Strategy: A Retrosynthetic Analysis
The most logical and industrially scalable approach to constructing the this compound core is through a cyclocondensation reaction. This strategy relies on the formation of the heterocyclic ring from acyclic precursors in a single, efficient step.
Retrosynthetic analysis reveals a primary disconnection across the C4-N3 and C6-N1 bonds. This approach simplifies the target molecule into two readily accessible synthons: guanidine (providing the N1-C2-N3 fragment) and a 1,3-dielectrophile containing the isopropyl moiety (providing the C4-C5-C6 fragment). The most common and practical precursor for the latter is an isopropyl-substituted β-ketoester, such as ethyl 3-oxo-4-methylpentanoate (also known as ethyl isopropylacetoacetate).
Caption: Retrosynthetic disconnection of this compound.
The Principal Pathway: Pinner-Type Cyclocondensation
The condensation of guanidine with a β-dicarbonyl compound is a classic and robust method for pyrimidine synthesis, often referred to as a Pinner synthesis. This reaction is typically performed under basic conditions, which serve to deprotonate the guanidine salt to its nucleophilic free base form.
Reaction Mechanism and Rationale
The reaction proceeds through a stepwise addition-cyclization-dehydration sequence.
-
Generation of Nucleophile: Guanidine is commonly supplied as a hydrochloride or carbonate salt for stability. A strong base, typically an alkoxide like sodium ethoxide, is required to generate the highly nucleophilic guanidine free base in situ. The choice of alkoxide should match the reaction solvent to prevent transesterification of the ketoester.
-
Nucleophilic Attack: The guanidine free base attacks the more electrophilic ketone carbonyl of the β-ketoester, forming a carbinolamine intermediate.
-
Cyclization: An intramolecular nucleophilic attack occurs from the second amino group of the guanidine moiety onto the ester carbonyl.
-
Dehydration & Tautomerization: The resulting cyclic intermediate readily eliminates two molecules of water (or one water and one ethanol) to form the stable, aromatic pyrimidine ring.
This pathway is highly efficient because the formation of the thermodynamically stable aromatic ring provides a strong driving force for the reaction.
Caption: Mechanistic workflow for the cyclocondensation synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system based on established methodologies for 2-aminopyrimidine synthesis.[1][2] The causality for each step is explained to ensure reproducibility and understanding.
Safety Precaution: This procedure involves flammable solvents and strong bases. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Table 1: Reagents and Molar Equivalents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Guanidine Hydrochloride | 95.53 | 10.5 g | 0.11 | 1.1 |
| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 | 1.1 |
| Ethyl 3-oxo-4-methylpentanoate | 158.20 | 15.8 g | 0.10 | 1.0 |
| Anhydrous Ethanol | 46.07 | 200 mL | - | - |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent moisture from quenching the base.
-
Base and Guanidine Preparation: Charge the flask with 150 mL of anhydrous ethanol. Under a gentle stream of nitrogen, add the sodium ethoxide (7.5 g, 0.11 mol). Stir the mixture until the base is fully dissolved.
-
Causality: Anhydrous conditions are critical. Water will react with sodium ethoxide, reducing its efficacy and potentially leading to undesired side reactions.[2] Using ethanol as the solvent prevents transesterification.
-
-
Guanidine Free Base Formation: To the stirred solution, add guanidine hydrochloride (10.5 g, 0.11 mol) portion-wise. A fine precipitate of sodium chloride will form immediately. Stir the resulting suspension at room temperature for 30 minutes.
-
Addition of Ketoester: Dissolve ethyl 3-oxo-4-methylpentanoate (15.8 g, 0.10 mol) in 50 mL of anhydrous ethanol. Add this solution dropwise to the guanidine suspension over 15-20 minutes.
-
Causality: Dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.
-
Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures a constant reaction temperature and prevents solvent loss.
-
-
Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the precipitated sodium chloride by vacuum filtration, washing the filter cake with a small amount of cold ethanol. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil. d. Resuspend the crude product in 100 mL of cold deionized water and stir for 30 minutes. This will dissolve any remaining inorganic salts. e. Collect the solid product by vacuum filtration. Wash the cake with two portions of cold water (2x 25 mL).
-
Causality: The aqueous wash removes highly polar impurities and residual salts. This compound has limited solubility in cold water, allowing for its isolation.
-
-
Purification: a. Dry the crude product in a vacuum oven at 40-50 °C. b. For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.
Table 2: Expected Results and Characterization
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 70-85% |
| Purity (by HPLC) | >98% (after recrystallization) |
| ¹H NMR (CDCl₃, δ) | Signals corresponding to isopropyl (doublet, septet), pyrimidine ring protons, and amine protons (broad singlet). |
| Mass Spec (ESI+) | [M+H]⁺ at m/z corresponding to C₇H₁₂N₃ |
Trustworthiness and Validation
The described protocol is a self-validating system because its foundation lies in the well-documented and highly reliable Pinner synthesis for pyrimidines.[1] The stoichiometry ensures a slight excess of the guanidine nucleophile to drive the reaction to completion against the limiting electrophile (the ketoester). The work-up procedure is designed to systematically remove by-products: NaCl is removed by initial filtration, and water-soluble impurities are removed during the aqueous wash. The final recrystallization step serves as a rigorous purification method, yielding a product whose identity and purity can be unequivocally confirmed by standard analytical techniques (NMR, MS, HPLC).
Conclusion
The synthesis of this compound is most effectively achieved through the cyclocondensation of guanidine with ethyl 3-oxo-4-methylpentanoate. This guide provides a robust and detailed framework for this transformation, emphasizing the mechanistic rationale behind each experimental step. By carefully controlling reaction parameters, particularly the exclusion of moisture and the use of an appropriate base, researchers can reliably produce this valuable chemical intermediate in high yield and purity, enabling further research and development in medicinal chemistry and related fields.
References
- Livant, P., et al. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH.
- Anonymous. Condensation of Mandelic acid ester with Guanidine. Sciencemadness.org.
- Anonymous. Converting Guanidine-HCl to Guanidine Acetate? Reddit.
Sources
4-Isopropylpyrimidin-2-amine IUPAC name
An In-depth Technical Guide to 4-(propan-2-yl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 4-(propan-2-yl)pyrimidin-2-amine, a heterocyclic compound belonging to the highly significant class of pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This document delineates the precise chemical identity of 4-(propan-2-yl)pyrimidin-2-amine, including its IUPAC nomenclature and structural properties. We present a detailed, plausible synthetic pathway, complete with a step-by-step experimental protocol and mechanistic insights. Furthermore, this guide outlines robust methodologies for the analytical characterization and quality control of the compound. The narrative synthesizes the vast therapeutic potential of aminopyrimidines, discussing their established roles as kinase inhibitors and other pharmacologically active agents, and contextualizes the potential structure-activity relationships conferred by the 4-isopropyl substitution. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives in drug discovery.
Chemical Identity and Properties
The foundational step in the study of any chemical entity is the unambiguous confirmation of its structure and properties. The subject of this guide is commonly referred to as 4-isopropylpyrimidin-2-amine; however, for scientific rigor, the correct nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-(propan-2-yl)pyrimidin-2-amine .
Chemical Structure
The molecule consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is substituted with an amine (-NH₂) group at the C2 position and an isopropyl group (-CH(CH₃)₂) at the C4 position.
Caption: IUPAC structure of 4-(propan-2-yl)pyrimidin-2-amine.
Physicochemical Properties
A summary of the key computed and estimated physicochemical properties is provided below. These parameters are critical for predicting the compound's behavior in biological systems, including solubility, permeability, and metabolic stability.
| Property | Value | Source |
| IUPAC Name | 4-(propan-2-yl)pyrimidin-2-amine | - |
| Molecular Formula | C₇H₁₁N₃ | - |
| Molecular Weight | 137.18 g/mol | Computed |
| LogP (octanol/water) | 1.2 ± 0.3 | Estimated |
| Topological Polar Surface Area | 51.8 Ų | Computed |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Computed |
| Hydrogen Bond Acceptors | 3 (the ring nitrogens and the exocyclic nitrogen) | Computed |
| Appearance | White to off-white solid | Predicted |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyrimidines is a well-established field in organic chemistry.[3][4] The most common and robust method involves the condensation of a 1,3-dielectrophile with an amidine-containing compound. For the synthesis of 4-(propan-2-yl)pyrimidin-2-amine, a logical approach is the reaction of guanidine with a β-ketoaldehyde or its synthetic equivalent that bears an isopropyl group.
Retrosynthetic Analysis & Proposed Pathway
A plausible synthetic route starts from 4-methyl-3-oxopentanal or a protected precursor. The condensation with guanidine hydrochloride under basic conditions yields the target 2-aminopyrimidine ring system. The choice of a base, such as sodium ethoxide, is critical as it serves to deprotonate the guanidine hydrochloride in situ to the reactive free guanidine base and to catalyze the condensation-cyclization cascade.
Caption: General workflow for the synthesis of 4-(propan-2-yl)pyrimidin-2-amine.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative procedure for the laboratory-scale synthesis of the title compound.
Reagents and Equipment:
-
4-Methyl-3-oxopentanal (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous ethanol followed by sodium ethoxide. Stir until the base is fully dissolved.
-
Addition of Guanidine: Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature. This allows for the formation of the free guanidine base.
-
Substrate Addition: Add 4-methyl-3-oxopentanal dropwise to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: After completion, cool the mixture to room temperature and carefully neutralize with a dilute aqueous acid (e.g., 1M HCl). Reduce the solvent volume in vacuo.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final product.
Causality: The use of a slight excess of guanidine hydrochloride ensures the complete consumption of the limiting ketoaldehyde. A twofold excess of base is required to both neutralize the guanidine hydrochloride and catalyze the reaction. Ethanol is an excellent solvent as it readily dissolves the reactants and has a suitable boiling point for the reaction.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the isopropyl and pyrimidine ring protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and structural components.[5]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present, such as N-H stretches from the amine group and C=N/C=C stretches from the aromatic ring.
Predicted Spectroscopic Data
The following table summarizes the expected data for 4-(propan-2-yl)pyrimidin-2-amine based on known values for similar structures.[6][7]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~1.2 (d, 6H, -CH(CH₃ )₂), ~3.0 (sept, 1H, -CH (CH₃)₂), ~5.0 (br s, 2H, -NH₂ ), ~6.5 (d, 1H, H-5), ~8.2 (d, 1H, H-6) |
| ¹³C NMR | δ (ppm): ~22 (2C, -CH(C H₃)₂), ~35 (1C, -C H(CH₃)₂), ~110 (C-5), ~158 (C-6), ~162 (C-2), ~168 (C-4) |
| MS (EI) | [M]⁺ at m/z = 137. Key fragments at m/z = 122 ([M-CH₃]⁺), 95. |
Biological Significance and Applications in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs.[8][9] Derivatives of 2-aminopyrimidine, in particular, are frequently explored for their therapeutic potential.
Established Activities of 2-Aminopyrimidines
-
Anticancer Agents: Many 2-aminopyrimidine derivatives function as potent kinase inhibitors by competing with ATP for the enzyme's active site.[1] Their planar structure mimics the adenine ring of ATP. They have been developed as inhibitors for targets like EGFR, FAK, and PLK4.[1][10]
-
Anti-inflammatory Agents: Certain derivatives have shown promise as antagonists for histamine receptors, such as H₄R, indicating potential applications in treating inflammatory conditions and pain.[11]
-
Antimicrobial Agents: The pyrimidine core is also found in various antibacterial and antifungal drugs.[3]
Structure-Activity Relationship (SAR) Insights
The isopropyl group at the C4 position is a key lipophilic moiety. In the context of kinase inhibition, this group would likely be oriented towards a hydrophobic pocket within the enzyme's active site. Its size and shape can significantly influence binding affinity and selectivity for the target kinase over other kinases, which is a critical factor in developing safe and effective drugs.
Caption: Mechanism of competitive kinase inhibition by a pyrimidine derivative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential anticancer activity of 4-(propan-2-yl)pyrimidin-2-amine, a standard MTT assay can be performed to measure its effect on the viability of cancer cell lines.[12]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
4-(propan-2-yl)pyrimidin-2-amine stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
4-(propan-2-yl)pyrimidin-2-amine is a structurally significant member of the 2-aminopyrimidine class of compounds. Its synthesis is achievable through established chemical methodologies, and its structure can be rigorously confirmed using standard analytical techniques. Based on the extensive history of its chemical class in drug discovery, this compound represents a valuable scaffold for further investigation. Its potential as a kinase inhibitor or modulator of other biological targets warrants exploration through systematic biological screening and SAR studies. This guide provides the necessary foundational knowledge for researchers to undertake such an investigation.
References
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers. BenchChem.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- 2-Aminopyrimidine. PubChem.
- 2-Methylpyrimidin-4-amine. PubChem.
- mass spectrum of propan-2-amine. Doc Brown's Chemistry.
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- 5. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Ascendancy of 4-Isopropylpyrimidin-2-amine Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-isopropylpyrimidin-2-amine core is a privileged scaffold in modern medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of its derivatives and analogs. By elucidating the underlying principles of their design and mechanism of action, this document serves as a critical resource for researchers engaged in the discovery and development of novel pharmaceuticals based on this versatile chemical framework.
Introduction: The Strategic Value of the this compound Core
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its derivatives have been extensively explored in drug discovery, leading to a wide array of approved drugs.[1] Within this chemical class, the 2-aminopyrimidine moiety has emerged as a particularly effective "hinge-binding" motif for kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the backbone of the kinase hinge region, a critical feature for ATP-competitive inhibition. The strategic incorporation of an isopropyl group at the 4- or 6-position of the pyrimidine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn can modulate its binding affinity, selectivity, and pharmacokinetic properties.[2] This guide will delve into the technical nuances of leveraging the this compound scaffold for the rational design of potent and selective kinase inhibitors.
Synthetic Strategies: Assembling the Core and its Analogs
The efficient and versatile synthesis of this compound derivatives is paramount for extensive SAR studies. The most common and adaptable approach involves a multi-step sequence starting from readily available precursors.
Synthesis of the Key Intermediate: 4-Chloro-6-isopropylpyrimidin-2-amine
A pivotal intermediate for the synthesis of a diverse library of analogs is 4-chloro-6-isopropylpyrimidin-2-amine.[2] Its synthesis is typically achieved through a robust and scalable three-step process:
-
Cyclization: The initial formation of the pyrimidine ring is accomplished by the condensation of guanidine with a β-ketoester, such as diethyl isopropylmalonate. This reaction is typically carried out in the presence of a base like sodium ethoxide in an alcoholic solvent.[3]
-
Chlorination: The resulting 2-amino-6-isopropylpyrimidine-4,6-diol is then chlorinated to introduce reactive handles for subsequent derivatization. Reagents like phosphorus oxychloride (POCl₃) are commonly employed for this transformation.
-
Regioselective Alkylation (if not already present): In some synthetic routes, the isopropyl group is introduced at a later stage, for instance, via a Grignard reaction at the C6 position.[3]
Experimental Protocol: Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine [3]
-
Step 1: Synthesis of 2-Amino-6-isopropylpyrimidine-4,6-diol
-
To a stirred solution of sodium ethoxide (2.20 mol) in ethanol (1 L) in a suitable reactor, add guanidine hydrochloride (1.05 mol) in portions at room temperature.
-
Heat the mixture to 50°C and add diethyl isopropylmalonate (1.05 mol) dropwise over 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Step 2: Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine
-
To a stirred suspension of 2-amino-6-isopropylpyrimidine-4,6-diol in a suitable solvent, add phosphorus oxychloride (POCl₃) portion-wise at a controlled temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, the reaction mixture is carefully quenched with ice water.
-
The aqueous layer is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel provides the pure 4-chloro-6-isopropylpyrimidin-2-amine.
-
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide range of functional groups.[2][4] This reaction typically proceeds through a two-step addition-elimination mechanism.[5][6]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution [7]
-
To a solution of 4-chloro-6-isopropylpyrimidin-2-amine (1.0 mmol) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.0-1.2 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-4.0 mmol).
-
Heat the reaction mixture to a temperature ranging from 80°C to 140°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-6-isopropylpyrimidin-2-amine derivative.
Mechanism of Action and Biological Targets: Focus on Kinase Inhibition
Derivatives of this compound have predominantly demonstrated their therapeutic potential as inhibitors of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Targeting the Cell Cycle: Cyclin-Dependent Kinases (CDKs)
A primary target class for 2-aminopyrimidine-based inhibitors is the family of Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8] The 2-amino group of the pyrimidine core typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine base of ATP.
The CDK/Cyclin/Rb pathway is a critical regulator of the G1/S phase transition in the cell cycle.[9] Mitogenic signals lead to the activation of CDK4/6 in complex with Cyclin D. This complex then phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.[9] Inhibitors based on the this compound scaffold can block this phosphorylation event, leading to cell cycle arrest.
Binding Mode in the Kinase Active Site
Molecular docking studies of 2-aminopyrimidine derivatives reveal a conserved binding mode within the ATP-binding pocket of various kinases.[10][11] The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of a hinge region residue (e.g., Met793 in EGFR), while one of the pyrimidine ring nitrogens acts as a hydrogen bond acceptor from a backbone NH of the same residue.[3] The substituent at the 4-position, in this case, the isopropyl group, extends into a hydrophobic pocket, contributing to the binding affinity and potentially influencing selectivity.[2] Modifications at the 6-position, introduced via SNAr, can explore other regions of the active site, allowing for the fine-tuning of potency and selectivity against different kinases.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent kinase inhibition.
Conclusion and Future Perspectives
The this compound scaffold represents a highly validated and versatile starting point for the design of novel kinase inhibitors. Its favorable synthetic accessibility, coupled with the well-understood principles governing its interaction with the kinase hinge region, makes it an attractive platform for drug discovery campaigns. Future efforts in this area will likely focus on the development of derivatives with enhanced selectivity for specific kinase targets, thereby minimizing off-target effects and improving the therapeutic window. The exploration of novel substituents at the 6-position, guided by structure-based drug design and computational modeling, will continue to be a fruitful avenue for the discovery of next-generation therapeutics targeting a wide range of human diseases.
References
- Li, Y., et al. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules, 25(24), 6003. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. [Link]
- Anderson, D. R., et al. (2006). 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. Bioorganic & Medicinal Chemistry Letters, 16(24), 6293-6297. [Link]
- Cea, C., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7783-7795. [Link]
- Vieth, M., et al. (2004). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 47(9), 224-232. [Link]
- Creative Diagnostics. (n.d.).
- Finn, R. S., et al. (2016). The cyclin D-cyclin-dependent kinase 4/6-retinoblastoma pathway in breast cancer: biologic rationale and clinical implications. Breast Cancer Research, 18(1), 1-10. [Link]
- Hossain, M. A., et al. (2021). Molecular Docking and Pharmacological Property Analysis of Phytochemicals from Clitoria ternatea as Potent Inhibitors of Cell Cycle Checkpoint Proteins in the Cyclin/CDK Pathway in Cancer Cells. Plants, 10(11), 2393. [Link]
- Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7854. [Link]
- ResearchGate. (n.d.).
- Chad's Prep. (2018, September 20). 18.5 Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
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- Zhang, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Cancer Research and Clinical Oncology, 150(6), 302. [Link]
- Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B, 11(10), 3048-3066. [Link]
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An In-Depth Technical Guide to the Solubility of 4-Isopropylpyrimidin-2-amine in Organic Solvents
Introduction: The Imperative of Solubility Profiling
In the realm of pharmaceutical and chemical research, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for successful development.[2] Solubility impacts every stage of the pipeline, from the choice of reaction media in synthesis to the method of purification and, ultimately, the bioavailability of a potential drug candidate. 4-Isopropylpyrimidin-2-amine, as a representative of the substituted aminopyrimidine class, possesses structural features that suggest a complex and interesting solubility profile.
This guide serves as a self-validating system for the chemist. It moves beyond simple data reporting and instead explains the causality behind the predictions and experimental designs. By grounding our approach in first principles and providing detailed, reproducible protocols, we aim to empower researchers to generate high-quality, reliable solubility data.
Theoretical Framework: Predicting Solubility from Structure
The principle of "like dissolves like" is the foundation of solubility prediction.[3] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the behavior of this compound, we must first dissect its molecular structure.
Molecular Structure Analysis
This compound is an amphiphilic molecule, meaning it contains both polar (hydrophilic) and nonpolar (lipophilic) regions.
-
Polar Head Group: The 2-aminopyrimidine moiety is inherently polar. It features two nitrogen atoms within the aromatic ring and an exocyclic amino group. The amino group (-NH₂) can act as a hydrogen bond donor, while the ring nitrogens can act as hydrogen bond acceptors. This region will dominate interactions with polar solvents. The parent compound, 2-aminopyrimidine, is soluble in water and polar organic solvents like ethanol and methanol.[4][5][6]
-
Nonpolar Tail: The isopropyl group (-CH(CH₃)₂) at the 4-position is a nonpolar, aliphatic substituent. This group is sterically bulky and lipophilic. It will primarily interact with nonpolar solvents through van der Waals forces. The parent hydrocarbon, isopropylbenzene (cumene), is insoluble in water but soluble in alcohol, ether, and other organic solvents.[7][8]
The interplay between the polar aminopyrimidine ring and the nonpolar isopropyl group will determine the compound's solubility in a given solvent.
Predicted Physicochemical Drivers of Solubility
Based on the structural analysis, we can infer the following behaviors:
-
Hydrogen Bonding: The ability to form hydrogen bonds will lead to favorable interactions with polar protic solvents such as alcohols (methanol, ethanol).
-
Dipole-Dipole Interactions: The inherent polarity of the pyrimidine ring will promote solubility in polar aprotic solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO).
-
Van der Waals Forces: The isopropyl group will facilitate solubility in nonpolar solvents like toluene and hexane. However, the strong solute-solute interactions from the polar amine head (e.g., hydrogen bonding between molecules in the solid state) must be overcome, which may limit solubility in purely nonpolar media.
Predictive Solubility Profile
Based on the theoretical framework, we can generate a hypothesis for the solubility of this compound across a spectrum of common organic solvents. This serves as a starting point for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Miscible | Strong hydrogen bonding interactions with the aminopyrimidine group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |
| Polar Aprotic (Ketone) | Acetone | Moderate to High | Good dipole-dipole interactions, but less polar than DMSO/DMF. |
| Halogenated | Dichloromethane (DCM) | Moderate to High | Capable of dissolving both polar and nonpolar moieties. |
| Aromatic | Toluene | Moderate | The isopropyl group enhances solubility, but the polar head limits miscibility. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity allows for interaction with both ends of the molecule. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces, insufficient to break the strong solute-solute interactions of the polar head group. |
Experimental Determination of Solubility
The following protocols provide a systematic approach to first screen for and then precisely quantify the solubility of this compound.
Protocol 1: Rapid Qualitative Solubility Assessment
This initial "scouting" experiment quickly classifies the compound's solubility in a range of solvents, guiding the selection of solvents for quantitative analysis.
Methodology:
-
Preparation: Add approximately 10 mg of this compound to a series of labeled 1-dram vials.
-
Solvent Addition: To each vial, add the test solvent dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds.
-
Observation: Visually inspect the vial against a dark background for any undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible after adding 1 mL (>10 mg/mL).
-
Partially Soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: No visible change in the amount of solid.
-
Workflow for Qualitative Solubility Screening:
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
This is the industry-standard method for determining the precise solubility of a compound at a specific temperature, conforming to principles outlined in OECD Guideline 105.[9][10]
Methodology:
-
System Preparation: Add an excess amount of this compound (e.g., 2-5 times the estimated solubility from Protocol 1) to a flask containing a known volume of the desired solvent.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary test can determine the minimum time required by taking samples at various time points (e.g., 24, 48, 72 hours) and ensuring the concentration has plateaued.[9]
-
Phase Separation: Allow the flask to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method (see Protocol 3).
-
Analysis: Quantify the concentration of the diluted sample using a validated analytical method.
Workflow for Quantitative Shake-Flask Method:
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A Predictive Spectroscopic and Structural Elucidation Guide to 4-Isopropylpyrimidin-2-amine
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of drug discovery and materials science, pyrimidine derivatives are of paramount importance, serving as foundational scaffolds for a multitude of biologically active agents.[1] 4-Isopropylpyrimidin-2-amine, with its distinct substitution pattern, represents a molecule of significant interest. Its comprehensive characterization is a prerequisite for any meaningful investigation into its properties and potential applications.
This technical guide addresses the structural elucidation of this compound through a multi-technique spectroscopic approach. As complete, experimentally verified public data for this specific molecule is not available, this document provides a robust, predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind the expected spectral features. This serves as both a predictive reference for researchers synthesizing this compound and a practical guide to the methodologies required for its empirical verification.
Molecular Structure and Atom Numbering
A clear understanding of the molecular geometry is fundamental to interpreting spectroscopic data. The structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The electron-withdrawing nature of the pyrimidine ring will significantly influence the chemical shifts of adjacent protons.[2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.4 | Doublet (d) | 1H | H6 | Located adjacent to a ring nitrogen (N1), leading to significant deshielding. Coupled to H5. |
| ~6.6 - 6.8 | Doublet (d) | 1H | H5 | Coupled to H6. Less deshielded than H6 as it is further from N1 and N3. |
| ~5.0 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.[3] |
| ~3.0 - 3.3 | Septet (sept) | 1H | H7 (CH) | Methine proton of the isopropyl group, split by the six equivalent methyl protons.[4] |
| ~1.2 - 1.4 | Doublet (d) | 6H | H8/H9 (CH₃) | The two methyl groups of the isopropyl substituent are equivalent and are split by the single methine proton.[5] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to display six signals, corresponding to the six unique carbon environments. Carbons within the heteroaromatic ring, particularly those bonded to nitrogen, will appear significantly downfield.[6][7]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 172 | C4 | Attached to the isopropyl group and flanked by a nitrogen (N3) and a carbon (C5); expected to be highly deshielded. |
| ~162 - 164 | C2 | Bonded to two nitrogen atoms (N1 and the exocyclic amino N), causing a strong downfield shift. Data from 2-aminopyrimidine supports this region.[8] |
| ~157 - 159 | C6 | Aromatic carbon adjacent to a nitrogen (N1). |
| ~110 - 112 | C5 | Aromatic CH carbon, expected to be the most upfield of the ring carbons. |
| ~35 - 38 | C7 (CH) | Aliphatic methine carbon of the isopropyl group. |
| ~22 - 24 | C8/C9 (CH₃) | Equivalent aliphatic methyl carbons of the isopropyl group. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[7]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument or higher.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard one-dimensional proton spectrum over a spectral width of 0-12 ppm.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse sequence.
-
Set a relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of all carbon nuclei, particularly quaternary carbons.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic ring and aliphatic isopropyl group, and vibrations of the pyrimidine ring.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region: an asymmetric and a symmetric stretch.[11] These bands are expected to be of medium intensity and relatively sharp. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the pyrimidine ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the C-H bonds in the isopropyl group. |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amino group is characteristic and appears in this region.[11] |
| 1600 - 1450 | C=C & C=N Stretch | Pyrimidine Ring | A series of bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring. |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Stretching vibration of the bond between the pyrimidine ring (C2) and the amino group nitrogen.[11][12] |
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (ATR):
-
Record a background spectrum of the empty, clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the mid-infrared range, typically 4000–400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.[13]
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₇H₁₁N₃), the molecular weight is 137.18 g/mol .
| m/z Value | Ion | Rationale |
| 137 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. As it contains an odd number of nitrogen atoms (3), the molecular weight is odd, consistent with the Nitrogen Rule. |
| 122 | [M-15]⁺ | A highly probable and often major fragment resulting from the loss of a methyl radical (•CH₃) from the isopropyl group. This creates a stable secondary carbocation adjacent to the pyrimidine ring.[14] |
| 95 | [M-42]⁺ | Loss of a neutral propene molecule (C₃H₆) via a rearrangement process. |
| 81 | [C₄H₅N₂]⁺ | Fragmentation of the pyrimidine ring after the loss of the isopropyl group. |
Key Fragmentation Pathway
The most characteristic fragmentation pathway in electron ionization (EI) mass spectrometry for this molecule is expected to be the α-cleavage of the isopropyl group.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Utilize a mass spectrometer, such as a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct infusion system coupled with an Electron Ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) if using direct infusion or GC.
-
Ionization: Use a standard electron energy of 70 eV for EI, which provides reproducible fragmentation patterns for library matching.[14]
-
Mass Analysis: Scan an appropriate mass-to-charge (m/z) range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The anticipated NMR, IR, and MS data, derived from established chemical principles and analysis of related structures, offers a robust blueprint for researchers engaged in the synthesis and analysis of this compound. The provided protocols outline the standard methodologies required to obtain empirical data, which can then be compared against these predictions for definitive structural confirmation. This predictive approach serves as an essential tool, bridging the gap in publicly available data and empowering scientists to confidently identify and characterize this novel pyrimidine derivative.
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An In-Depth Technical Guide on the Potential Biological Activity of 4-Isopropylpyrimidin-2-amine: A Kinase-Centric Investigative Roadmap
Prepared by: Gemini, Senior Application Scientist
Abstract
While 4-Isopropylpyrimidin-2-amine is not extensively characterized in existing literature, its core chemical architecture—the 2-aminopyrimidine scaffold—is a cornerstone in modern medicinal chemistry. This scaffold is recognized as a "privileged" structure due to its recurring appearance in potent, selective, and clinically successful therapeutic agents. An analysis of analogous structures strongly indicates that the most promising biological activity for this compound lies in the domain of protein kinase inhibition. The 2-aminopyrimidine moiety is a well-established ATP-competitive "hinge-binder," capable of anchoring small molecules into the active site of numerous kinases. The C4-isopropyl substitution likely serves to enhance potency and selectivity through interactions with hydrophobic regions of the ATP-binding pocket. This guide synthesizes the foundational evidence for this hypothesis, outlines the key kinase families to investigate, and provides detailed, field-proven protocols for the systematic evaluation of this compound's biological potential, beginning with kinase inhibition and extending to cellular antiproliferative effects.
Part 1: The 2-Aminopyrimidine Scaffold: A Foundation of Biological Significance
The pyrimidine ring is a fundamental heterocycle in biology, forming the basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a highly attractive starting point for drug discovery. Among its many derivatives, the 2-aminopyrimidine substructure has emerged as a particularly fruitful scaffold.
Its key feature is the N1 nitrogen and the C2-exocyclic amino group, which together create a bidentate hydrogen-bonding motif. This motif is bioisosteric to the N1/N6-amine arrangement of adenine, the purine core of adenosine triphosphate (ATP). This structural mimicry allows 2-aminopyrimidine derivatives to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.
The subject of this guide, this compound, possesses this critical hinge-binding motif. The isopropyl group at the C4 position provides a simple, yet significant, hydrophobic feature that can be exploited to achieve specific interactions within the target protein's active site, thereby driving potency and selectivity.
Part 2: Primary Hypothesis: A Potent Modulator of Protein Kinases
The dysregulation of protein kinases is a primary driver of numerous human diseases, especially cancer, making them high-value therapeutic targets.[4] The 2-aminopyrimidine scaffold has been successfully utilized to develop inhibitors against a wide array of kinases.[5][6][7][8][9]
Mechanism: The Hinge-Binding Interaction
The efficacy of the 2-aminopyrimidine scaffold stems from its ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This region connects the N- and C-lobes of the kinase domain and serves as an anchor point for the adenine moiety of ATP. A 2-aminopyrimidine derivative occupies this site, with its ring nitrogen and amino group forming two conserved hydrogen bonds, effectively blocking ATP from binding and halting the phosphotransfer reaction.
Caption: Bio-interaction model of this compound in a kinase ATP-binding site.
Potential Kinase Targets
Based on extensive literature on substituted 2-aminopyrimidines, this compound could plausibly exhibit inhibitory activity against several key kinase families:
-
Cyclin-Dependent Kinases (CDKs): CDK inhibition is a validated anticancer strategy, and numerous pyrimidine-based inhibitors have been developed that induce cell cycle arrest and apoptosis.[6][8][10]
-
Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a target in oncology. Novel pyrimidin-2-amine derivatives have shown potent, nanomolar inhibition of PLK4.[5][11]
-
Tyrosine Kinases (e.g., ALK, Syk): The 2,4-pyrimidinediamine scaffold is effective against kinases like Anaplastic Lymphoma Kinase (ALK) and Spleen Tyrosine Kinase (Syk), which are involved in cancer and inflammatory diseases, respectively.[7][12]
Illustrative Data from Analogous Compounds
To provide a quantitative context, the following table summarizes the activity of representative, more complex 2-aminopyrimidine derivatives from the literature. This highlights the potential potency achievable with this core scaffold.
| Compound Class | Target Kinase | Representative IC₅₀ | Cell Line (Example) | Reference |
| Pyrimidin-2-amine Derivative | PLK4 | 6.7 nM | Breast Cancer | [5][11] |
| Quinazoline-Pyrimidine | CDKs 1, 2, 4, 8, 9 | Pan-CDK Activity | Hematologic Malignancies | [6][10] |
| 2,4-Pyrimidinediamine | ALK | 11 nM (Cell IC₅₀) | H2228 (Lung Cancer) | [7] |
| Indole-Pyrimidine | Tubulin Polymerization | 790 nM | BEL-7402 (Liver Cancer) | [13] |
Part 3: Secondary Potential Activities
While kinase inhibition is the primary hypothesis, the pyrimidine scaffold is pleiotropic, and other biological activities should be considered as secondary objectives.
-
Antiproliferative Activity: This is a direct cellular consequence of inhibiting kinases critical for cell cycle progression or survival signaling. However, some pyrimidine derivatives can also inhibit tubulin polymerization, another mechanism to achieve G2/M cell cycle arrest and potent antiproliferative effects.[13]
-
Antimicrobial Activity: Pyrimidine derivatives like Trimethoprim are well-known antibacterial agents that function by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[2] This presents a potential, albeit less likely, avenue of investigation.
-
Anti-inflammatory & Antiviral Activity: The broader pyrimidine class has shown a wide spectrum of biological activities, including anti-inflammatory and antiviral properties, often linked to the modulation of immune signaling kinases or enzymes involved in viral replication.[2][14]
Part 4: A Roadmap for Experimental Validation
A structured, hypothesis-driven approach is essential for efficiently characterizing the biological activity of this compound. The following workflow and protocols provide a robust framework for this investigation.
Caption: Proposed experimental workflow for evaluating this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific protein kinase.
Rationale: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal, providing a highly sensitive and quantitative measure of inhibitor potency. Using ATP at its Michaelis-Menten constant (Km) concentration ensures that the assay is sensitive to competitive inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and peptide substrate concentrations should be optimized empirically for linear reaction kinetics.
-
Prepare a 2X ATP solution in kinase buffer at twice the known Km for the target kinase.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a 1:100 dilution in kinase buffer to create the final 4X compound plate (DMSO concentration is now 1%).
-
-
Kinase Reaction:
-
In a white, 384-well plate, add 2.5 µL of the 4X compound dilution or vehicle control (1% DMSO in buffer).
-
Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution.
-
Immediately add 5 µL of the 2X ATP solution to start the reaction (Final Volume: 10 µL).
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection (Promega ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cancer cell growth by 50% (GI₅₀).
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[15] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. This protocol validates if the in vitro kinase inhibition translates to a functional effect in a cellular context.
Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., a line known to be dependent on a kinase hit from Protocol 1) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Staining:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated wells (100% viability) and background (no cells) wells.
-
Plot the percent viability against the log of compound concentration and fit to a dose-response curve to determine the GI₅₀.
-
Part 5: Data Interpretation & Future Directions
-
Successful Outcome: A potent IC₅₀ (<1 µM) in the kinase assay that correlates with a similar GI₅₀ value in a relevant cell line strongly validates the primary hypothesis.
-
Next Steps:
-
Selectivity Profiling: If a potent primary hit is found, the compound must be screened against a broad panel of kinases (e.g., Eurofins KinomeScan®) to determine its selectivity profile. A selective inhibitor is often more desirable as it minimizes potential off-target toxicities.
-
Mechanism of Action: Cellular assays should be conducted to confirm the on-target effect, such as a Western blot to measure the phosphorylation of a known downstream substrate of the target kinase.
-
Structure-Activity Relationship (SAR) Studies: The project can advance to a lead optimization phase, where analogs of this compound are synthesized to improve potency, selectivity, and drug-like properties. Modifications could be explored at the C5 position of the pyrimidine ring or by replacing the C2-amine with other functional groups.
-
Part 6: Conclusion
This compound stands as a promising, yet uncharacterized, chemical entity. Based on a wealth of data for the 2-aminopyrimidine scaffold, there is a compelling, data-driven rationale to investigate its potential as a protein kinase inhibitor. Its simple structure provides an excellent starting point for a discovery program. The experimental roadmap detailed in this guide offers a systematic and efficient path to validate this hypothesis, quantify the compound's potency and cellular efficacy, and ultimately determine its therapeutic potential.
References
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry.
- Discovery of N -(4-(3-isopropyl-2-methyl-2 H -indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers. BenchChem.
- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer.
- Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. [Source not explicitly provided in search results].
- 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed.
- Isopropyl amine derivatives, processes for their preparation and medicaments containing them.
- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymeriz
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed.
- PHARMACOLOGICAL ACTIVITIES OF PYRIMIDINE AND AMINO ACIDS COMPLEXES: A COMPAR
- Prodrugs of 2,4-pyrimidinediamine compounds and their uses. PubChem.
- Aminopyrimidines as Syk inhibitors.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- 2-aminopyrimidine compound and pharmaceutical composition thereof and application thereof.
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The Pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Ascendancy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle that Shaped Modern Medicine
The pyrimidine nucleus, a simple six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, belies its profound impact on the landscape of chemistry and medicine. From its foundational role as a constituent of nucleic acids to its versatile scaffold in a vast array of therapeutic agents, the story of pyrimidine is a journey from fundamental organic chemistry to life-saving pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrimidine and its derivatives, detailing the key synthetic milestones, the evolution of their therapeutic applications, and the experimental protocols that have underpinned their development. We will delve into the causality behind experimental choices, present quantitative data for comparative analysis, and visualize key pathways and workflows to offer a holistic and practical overview for researchers in the field.
Part 1: The Dawn of Pyrimidine Chemistry: From Isolation to Synthesis
The journey into the world of pyrimidines began not with the parent heterocycle, but with its more complex derivatives. The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli in 1818 through the nitric acid oxidation of uric acid.[1] However, the systematic study of this class of compounds would not commence for several more decades.
A pivotal moment in pyrimidine chemistry arrived in 1879 when French chemist Edouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid. He achieved this by condensing urea and malonic acid in the presence of phosphorus oxychloride.[2] This discovery laid the groundwork for the development of the barbiturate class of drugs.
The term "pyrimidin" was first proposed in 1885 by Adolf Pinner, who began a systematic investigation into these compounds in 1884 by synthesizing derivatives through the condensation of ethyl acetoacetate with amidines.[2] The parent compound, pyrimidine itself, was finally synthesized in 1900 by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[2]
Key Milestones in the Early History of Pyrimidine Discovery
| Year | Discovery | Key Contributor(s) | Significance |
| 1818 | Isolation of alloxan, the first known pyrimidine derivative. | Brugnatelli | First identification of a compound containing the pyrimidine ring system.[1] |
| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid). | Edouard Grimaux | Paved the way for the synthesis of a wide range of pyrimidine derivatives.[2] |
| 1884 | Systematic study of pyrimidines begins. | Adolf Pinner | Developed a general method for pyrimidine synthesis and established the foundation for their systematic study.[2] |
| 1885 | The name "pyrimidin" is proposed. | Adolf Pinner | Coined the term that is still used today.[2] |
| 1893 | Isolation of thymine from calf thymus glands. | Albrecht Kossel & Albert Neumann | Identified a key component of deoxyribonucleic acid (DNA). |
| 1900 | First synthesis of the parent pyrimidine compound. | Siegmund Gabriel & James Colman | Provided access to the fundamental pyrimidine ring for further study.[2] |
| 1900 | Discovery and isolation of uracil by hydrolysis of yeast nuclein. | Alberto Ascoli | Identified a key component of ribonucleic acid (RNA).[3] |
Part 2: Foundational Syntheses: Protocols and Mechanistic Insights
The early syntheses of pyrimidine derivatives were not merely academic exercises; they were enabling technologies that opened the door to new areas of research and, eventually, drug development. Understanding these foundational methods provides insight into the evolution of organic synthesis and the chemical logic that drove these discoveries.
The Pinner Synthesis of Pyrimidines
Pinner's method of condensing β-dicarbonyl compounds with amidines remains a cornerstone of pyrimidine synthesis. The reaction's versatility allows for the preparation of a wide variety of substituted pyrimidines.
Causality Behind the Experimental Choice: The choice of a β-dicarbonyl compound and an amidine is chemically logical. The β-dicarbonyl provides a 1,3-dielectrophilic three-carbon unit, while the amidine provides a nucleophilic N-C-N unit. This complementary reactivity allows for a facile cyclocondensation reaction to form the stable six-membered pyrimidine ring.
Caption: Generalized workflow for the Pinner pyrimidine synthesis.
Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This protocol is adapted from the classic procedure published in Organic Syntheses, which is a modification of the methods developed by Grimaux and others.[4][5][6]
Causality Behind the Experimental Choice: The use of diethyl malonate instead of malonic acid is a key refinement. Diethyl malonate is an ester, which avoids the acidic protons of the carboxylic acid groups in malonic acid. These acidic protons would be deprotonated by the strong base (sodium ethoxide) used in the reaction, consuming the base and preventing it from activating the urea for the condensation. The ester groups are also good leaving groups (as ethoxide) during the cyclization step. Sodium ethoxide is used as a strong base to deprotonate urea, making it a more potent nucleophile to attack the electrophilic carbonyl carbons of diethyl malonate.
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea, dry (30 g, 0.5 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, 11.5 g of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol. This reaction is exothermic and produces flammable hydrogen gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Addition of Reagents: To the resulting sodium ethoxide solution, 80 g of diethyl malonate is added, followed by a solution of 30 g of dry urea dissolved in 250 mL of hot (approx. 70°C) absolute ethanol.[4][5]
-
Condensation Reaction: The mixture is shaken thoroughly and then heated to reflux for 7 hours in an oil bath maintained at 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.[4][5]
-
Work-up and Precipitation: After the reaction is complete, the mixture is cooled slightly, and 500 mL of hot (50°C) water is added to dissolve the sodium salt. The solution is then acidified with concentrated hydrochloric acid with constant stirring until it is acidic to litmus paper (approximately 45 mL of HCl).[4]
-
Crystallization and Collection: The resulting clear solution is filtered and then cooled in an ice bath overnight to allow the barbituric acid to crystallize. The white product is collected by suction filtration using a Büchner funnel, washed with a small amount of cold water (50 mL), and drained thoroughly.[4]
-
Drying: The collected product is dried in an oven at 105–110°C for 3 to 4 hours. The yield of barbituric acid is typically between 46–50 g (72–78% of the theoretical amount).[4]
Caption: Experimental workflow for the synthesis of barbituric acid.
Part 3: The Therapeutic Revolution: Pyrimidine Derivatives as Drugs
The synthetic accessibility of the pyrimidine core paved the way for its exploration in medicinal chemistry. The ability to easily modify the pyrimidine ring at various positions allowed for the fine-tuning of pharmacological properties, leading to the development of several classes of blockbuster drugs.
The Barbiturates: A Double-Edged Sword
The synthesis of barbituric acid by Grimaux was a prelude to the discovery of the pharmacological activity of its derivatives. In 1903, Emil Fischer and Joseph von Mering synthesized diethylbarbituric acid (barbital) and discovered its sedative-hypnotic properties. This marked the beginning of the era of barbiturates, which became widely used as anxiolytics, hypnotics, and anticonvulsants. The pharmacological effects of barbiturates are highly dependent on the substituents at the C-5 position of the pyrimidine ring.
5-Fluorouracil (5-FU): A Pillar of Cancer Chemotherapy
The development of 5-fluorouracil (5-FU) in the 1950s by Charles Heidelberger, Robert Duschinsky, and their colleagues was a landmark achievement in rational drug design.[7] Based on the observation that tumors utilize uracil more rapidly than normal tissues, they hypothesized that a uracil analog could selectively target cancer cells.
Mechanism of Action: 5-FU is a prodrug that is converted intracellularly into several active metabolites. Its primary mechanism of action is the inhibition of thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA.[8] This leads to a "thymineless death" in rapidly dividing cancer cells.
Caption: Simplified mechanism of action of 5-Fluorouracil.
Zidovudine (AZT): The First Antiretroviral Drug
Zidovudine, also known as azidothymidine (AZT), was first synthesized by Jerome Horwitz in 1964 as a potential anticancer agent but was found to be ineffective.[9][10] It was not until the AIDS epidemic in the 1980s that its true potential was realized. In 1985, researchers at Burroughs Wellcome (now GlaxoSmithKline) discovered its potent activity against the human immunodeficiency virus (HIV).[11] AZT became the first approved drug for the treatment of HIV in 1987.[5]
Mechanism of Action: AZT is a nucleoside reverse transcriptase inhibitor. It is a structural analog of thymidine and, after being phosphorylated in the body, it is incorporated into the growing viral DNA chain by the HIV reverse transcriptase enzyme. However, the 3'-azido group of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.
The Sulfonamides: A Pyrimidine in Disguise
While the core of the sulfonamide antibiotics is a sulfanilamide moiety, many of the most successful drugs in this class, such as sulfadiazine, incorporate a pyrimidine ring. The pyrimidine ring in these molecules modulates their pharmacokinetic and pharmacodynamic properties.
Synthesis of Sulfadiazine: A common synthetic route to sulfadiazine involves the condensation of 2-aminopyrimidine with 4-acetylaminobenzenesulfonyl chloride, followed by hydrolysis of the acetyl protecting group.[7][12][13]
Caption: Synthetic pathway for Sulfadiazine.
Part 4: The Biological Significance of Pyrimidines
The profound impact of pyrimidine derivatives in pharmacology is a direct consequence of their fundamental role in biology. The naturally occurring pyrimidines—cytosine, thymine, and uracil—are essential building blocks of the nucleic acids, DNA and RNA, which carry the genetic blueprint of all living organisms.
De Novo and Salvage Biosynthesis Pathways
Cells can synthesize pyrimidine nucleotides through two main pathways: the de novo pathway and the salvage pathway. The de novo pathway builds the pyrimidine ring from simpler precursor molecules, such as bicarbonate, aspartate, and glutamine.[14] The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[14] The existence of these two pathways highlights the critical importance of maintaining a sufficient supply of pyrimidine nucleotides for cellular processes.
Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway.
Conclusion: The Enduring Legacy and Future of Pyrimidine Chemistry
From the early isolations of complex natural products to the rational design of targeted therapies, the history of pyrimidine and its derivatives is a testament to the power of organic synthesis to drive biological discovery and medical innovation. The journey from Pinner's foundational studies to the development of life-saving drugs like AZT and 5-FU illustrates a remarkable trajectory of scientific progress. For researchers, scientists, and drug development professionals, the pyrimidine core remains a privileged scaffold, offering a unique combination of synthetic tractability and biological relevance. As our understanding of disease pathways continues to grow, the versatile and enduring pyrimidine ring is poised to be at the heart of the next generation of therapeutic breakthroughs.
References
- Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses.
- Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry, 29(7), 2076–2078.
- Dimroth, O. (1909). Ueber Umlagerungen in der 1,2,3-Triazolreihe. Justus Liebig's Annalen der Chemie, 364(2), 183–226.
- Gabriel, S., & Colman, J. (1900). Ueber eine Umlagerung der Phthalimidoderivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 980–994.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Zidovudine (AZT). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 76.
- Salim, E., et al. (2021). Recent advances in sulfadiazine's preparation, reactions and biological applications. Journal of the Iranian Chemical Society, 18(11), 2821-2838.
- CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate.
- Yarchoan, R., Mitsuya, H., & Broder, S. (1988). AIDS therapies. Scientific American, 259(4), 110–119.
- Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis.
- Filo. (2025). How are barbituric acids synthesized from diethyl malonate?.
- Filo. (2025). Discuss synthesis of glycine and barbituric acids from diethyl malonate..
- The Science Snail. (2019). AZT – mechanism of action and organic synthesis.
- Wikipedia. (n.d.). Pyrimidine.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- YouTube. (2025). Pinner Pyrimidine Synthesis.
- Wikipedia. (n.d.). Dimroth rearrangement.
- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Wentland, L. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
- Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.
- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
- Who we serve. (2024). Synthesis of 5-(4-Formylphenyl)barbituric Acid to Access Enolizable Chromophoric Barbituric Acids.
- Kumar, P., et al. (1991). Synthesis and biological evaluation of prodrugs of zidovudine. Journal of medicinal chemistry, 34(8), 2461–2466.
- Zhang, H., et al. (2024). Design and evaluation of sulfadiazine derivatives as potent dual inhibitors of EGFRWT and EGFRT790M: integrating biological, molecular docking, and ADMET analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2365287.
- Google Patents. (n.d.). CN105254575A - Synthetic method for sulfadiazine.
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
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- MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.
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- ResearchGate. (n.d.). Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring.
- SlidePlayer. (n.d.). Barbiturate.
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- BYJU'S. (n.d.). Properties of Uracil.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Isopropylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The Compound Profile: Understanding the Inherent Risks
4-Isopropylpyrimidin-2-amine (C7H11N3) is a substituted pyrimidine derivative.[6] Its structure integrates the aromatic pyrimidine ring with a secondary amine and an isopropyl group. This unique combination suggests a hazard profile influenced by both the pyrimidine core and the isopropylamine substituent.
Structural Analogs and Their Implications:
-
Pyrimidine: The foundational heterocyclic aromatic ring. While pyrimidine itself is classified as a flammable liquid and vapor, the primary concerns with substituted pyrimidines often arise from the nature of their functional groups.[1]
-
Isopropylamine: A highly flammable, corrosive, and toxic primary amine.[2][3][7] It is known to cause severe skin burns and eye damage, and is toxic if swallowed, inhaled, or in contact with skin.[3] The presence of the isopropylamine moiety in the target compound necessitates a high degree of caution.
-
2-Aminopyrimidine & 2-Aminopyridine: These compounds are known to cause skin, eye, and respiratory irritation.[4][5][8] They are harmful if swallowed and can be readily absorbed through the skin.[5]
Based on this analysis, it is prudent to treat this compound as a compound with the potential for:
-
High Flammability: Due to the isopropyl group and the pyrimidine ring.
-
Corrosivity: Primarily attributed to the amine functionality.
-
Toxicity: Via oral, dermal, and inhalation routes.
-
Irritation: To the skin, eyes, and respiratory system.
Hazard Identification and Classification
A synthesized hazard profile for this compound is presented below. This is an extrapolated classification and should be treated with the utmost caution.
| Hazard Class | Anticipated Classification | Rationale based on Structural Analogs |
| Flammable Liquids | Category 1 or 2 | Isopropylamine is an extremely flammable liquid.[3] |
| Acute Toxicity (Oral) | Category 3 | Isopropylamine and 2-Aminopyridine are toxic if swallowed. |
| Acute Toxicity (Dermal) | Category 3 | Isopropylamine and 2-Aminopyridine are toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Category 3 | Isopropylamine is toxic if inhaled. |
| Skin Corrosion/Irritation | Category 1A or 1B | Isopropylamine causes severe skin burns.[3] 2-Aminopyrimidine and 4-Isopropylpyridine cause skin irritation.[4][9] |
| Serious Eye Damage/Irritation | Category 1 | Isopropylamine and 2-Aminopyridine cause serious eye damage.[2] 2-Aminopyrimidine causes serious eye irritation.[4][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | Isopropylamine and 2-Aminopyrimidine may cause respiratory irritation.[4] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazards, a stringent combination of engineering controls and personal protective equipment is mandatory.
Primary Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[1]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2][8]
Personal Protective Equipment (PPE)
The following PPE is considered the minimum requirement. A thorough, task-specific risk assessment may necessitate additional measures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum). | Protects against splashes of the potentially corrosive and irritating substance.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and changed frequently. | Prevents skin contact with the potentially toxic and corrosive compound.[1][3] |
| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary. | Protects against skin contact and potential splashes.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives may be required if engineering controls are insufficient or during emergency situations.[2] | Protects against inhalation of potentially toxic and irritating vapors. |
Safe Handling and Storage Protocols
Adherence to strict protocols is critical to mitigating the risks associated with this compound.
Handling
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or dust. Avoid contact with skin, eyes, and clothing.[3][4]
-
Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure all containers and equipment are properly grounded and bonded.[2]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials.[1][2]
-
Work in a Well-Ventilated Area: All work must be performed in a chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.[11]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][4]
-
Temperature: Store in a cool place, away from heat and sources of ignition.[1][3]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential.
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3] |
Spill Response
The response to a spill should be dictated by its size and the immediate hazards.
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Evacuate the area immediately.[11]
-
Alert your institution's emergency response team and provide them with the identity of the spilled substance.
-
Isolate the area and prevent entry.
-
If flammable, eliminate all ignition sources. [11]
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]
-
Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2] Hazardous combustion products include nitrogen oxides, carbon monoxide, and carbon dioxide.[2]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Containerize: Collect all waste, including contaminated absorbents and PPE, in a properly labeled, sealed container.
-
Follow Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]
Experimental Workflows: A Visual Guide
The following diagrams illustrate the logical flow for safe handling and emergency response.
Caption: Standard Operating Procedure for Handling this compound.
Sources
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- 7. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
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commercial suppliers of 4-Isopropylpyrimidin-2-amine
An In-depth Technical Guide to the Procurement of 4-Isopropylpyrimidin-2-amine for Advanced Research
Executive Summary
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif and a privileged scaffold in medicinal chemistry. As a core component of nucleobases in DNA and RNA, its derivatives are central to a vast array of biological processes. This has led to the successful development of numerous pyrimidine-based drugs with applications as anticancer, antiviral, and antimicrobial agents.[1] The substitution pattern on the pyrimidine ring is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of small alkyl groups, such as an isopropyl moiety, can significantly influence binding affinity and metabolic stability.[2] This guide focuses specifically on this compound, a compound with potential as a key intermediate for novel therapeutics, particularly kinase inhibitors.[2][3]
The Sourcing Challenge: Commercial Availability Analysis
For researchers and drug developers, the ability to reliably source key chemical intermediates is paramount. An extensive search of prominent chemical supplier catalogs was conducted for this compound (CAS Number not assigned). The analysis confirms that this compound is not offered as a standard, off-the-shelf product. While suppliers offer structurally related analogs, the exact target molecule remains a niche compound that must be synthesized on demand.
Table 1: Commercial Availability of this compound and Related Analogs
| Compound Name | CAS Number | Commercial Status | Notable Suppliers of Analogs |
| This compound | Not Assigned | Not Commercially Available | N/A |
| N-Isopropylpyrimidin-2-amine | 4214-72-6 | Available | LGC Standards, Biosynth[4][5] |
| 2-Isopropylpyrimidin-4-amine | 114362-19-5 | Available | BLD Pharm[6] |
| 4-Chloro-N-isopropylpyrimidin-2-amine | 71406-60-5 | Available | PubChem lists suppliers[7] |
| 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4 | Available | BLD Pharm[8][9] |
This lack of direct availability necessitates a strategic shift from procurement to production. The most viable route for obtaining this compound is through custom synthesis, either performed in-house or outsourced to a specialized Contract Research Organization (CRO).
Recommended Procurement Pathway: Custom Synthesis
We propose a robust and logical three-step synthesis pathway starting from commercially available precursors. This route is designed for efficiency and utilizes well-established chemical transformations common in heterocyclic chemistry.
Retrosynthetic Analysis and Forward Synthesis Plan
The synthesis strategy involves building the substituted pyrimidine core, followed by a chlorination/dehalogenation sequence to install the desired functionality.
-
Step 1: Condensation. The pyrimidine ring is formed via the condensation of ethyl 4-methyl-3-oxopentanoate with guanidine, yielding the key intermediate, 2-amino-6-isopropylpyrimidin-4-ol. This is a standard and reliable method for creating the pyrimidinone core.[10]
-
Step 2: Chlorination. The hydroxyl group at the 4-position is converted into a reactive chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This creates 2-amino-4-chloro-6-isopropylpyrimidine, a versatile intermediate for subsequent reactions.[10]
-
Step 3: Catalytic Dehalogenation. The final step is the selective removal of the chlorine atom. This is effectively achieved through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This reaction is generally clean and high-yielding.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: All steps must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11][12][13] Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.[10]
Step 1: Synthesis of 2-amino-6-isopropylpyrimidin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol.
-
Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.
-
Condensation: Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Carefully neutralize the mixture with acetic acid to a pH of ~7. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude product.[10]
Step 2: Synthesis of 2-amino-4-chloro-6-isopropylpyrimidine
-
Reaction Setup: In a flask equipped with a reflux condenser, place the dried 2-amino-6-isopropylpyrimidin-4-ol (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.
-
Reaction: Gently heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The solid will gradually dissolve.
-
Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process that releases HCl gas.[10]
-
Isolation: Neutralize the acidic solution with a base (e.g., concentrated NH₄OH or solid NaHCO₃) until basic (pH > 8). The product will precipitate. Collect the solid by filtration, wash with water, and dry thoroughly.
Step 3: Synthesis of this compound (Dehalogenation)
-
Reaction Setup: Dissolve the 2-amino-4-chloro-6-isopropylpyrimidine (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Catalyst and Base: Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%). Add a base such as triethylamine or sodium acetate (1.1 eq) to act as an acid scavenger.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon or 50 psi) while stirring vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Sourcing Precursors and Services
While the final product requires custom synthesis, the starting materials are readily available. Furthermore, numerous companies specialize in performing such syntheses on a contract basis.
Table 2: Recommended Suppliers for Key Reagents and Services
| Item | Type | Recommended Suppliers |
| Ethyl 4-methyl-3-oxopentanoate | Starting Material | Sigma-Aldrich, TCI, Alfa Aesar |
| Guanidine Hydrochloride | Starting Material | Sigma-Aldrich, Fisher Scientific, Acros Organics |
| Phosphorus Oxychloride (POCl₃) | Reagent | Sigma-Aldrich, Fisher Scientific |
| Palladium on Carbon (10% Pd/C) | Catalyst | Sigma-Aldrich, Strem Chemicals, Johnson Matthey |
| Custom Synthesis Services | Service | WuXi AppTec, Pharmaron, Syngene, FeeChem |
Quality Control for Custom-Synthesized Batches
For any non-commercial, synthesized compound intended for research, especially in drug development, rigorous quality control is non-negotiable.[14] The identity, purity, and integrity of each batch must be confirmed.
QC Workflow
Caption: Quality control workflow for synthesized this compound.
Standard Analytical Protocols
Table 3: Analytical Specifications and Methods
| Test | Method | Purpose | Expected Result |
| Identity | ¹H & ¹³C NMR | Structural Elucidation | Spectrum consistent with the proposed structure. |
| Identity | LC-MS | Molecular Weight Confirmation | [M+H]⁺ ion corresponding to the calculated exact mass (C₇H₁₁N₃ = 137.10). |
| Purity | HPLC-UV | Quantify Purity | ≥95% peak area at a specified wavelength (e.g., 254 nm). |
| Appearance | Visual Inspection | Physical Characterization | Off-white to pale yellow solid. |
| Solubility | Visual Inspection | Formulation Guidance | Soluble in methanol, ethanol, and chlorinated solvents.[10] |
A Certificate of Analysis (CoA), summarizing these results should be generated for each synthesized batch to ensure traceability and validate experimental outcomes.[4]
Conclusion
This compound represents a valuable but non-catalog chemical building block for pharmaceutical research. This guide provides a comprehensive and actionable strategy for its procurement via custom synthesis. By following the detailed synthetic pathway and implementing the rigorous quality control measures outlined, research organizations can secure a reliable supply of this high-purity intermediate. This approach mitigates the challenges of sourcing novel compounds and empowers scientists to confidently advance their drug discovery programs.
References
- AA Blocks.
- CP Lab Safety. This compound, 95% Purity, C7H11N3, 1 gram. [Link]
- Chemsigma. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine [1341073-92-4]. [Link]
- Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548-12571. [Link]
- LookChem. CAS No.147118-36-3,4-(4-Fluorophenyl). [Link]
- ResearchGate. Discovery of N -(4-(3-isopropyl-2-methyl-2 H -indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)
- Pharmaffiliates. Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)
- MySkinRecipes. N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine. [Link]
- PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. [Link]
- National Center for Biotechnology Information.
- Indo Amines Ltd. Manufacturer - Fine, Specialty & Performance Chemicals. [Link]
- MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]
- PubChem. 4-Chloro-N-isopropylpyrimidin-2-amine. [Link]
- Biomanufacturing.org. Quality Control Biochemistry. [Link]
- Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]
- PubMed. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. [Link]
- ResearchGate. Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)
- Google Patents. Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
- Oakwood Chemical. Isopropylamine. [Link]
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literature review of substituted pyrimidin-2-amines
An In-depth Technical Guide to Substituted Pyrimidin-2-amines: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a variety of vitamins and cofactors.[1][2] This inherent biological relevance has established the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry.[3][4] Among its numerous derivatives, substituted pyrimidin-2-amines have garnered significant attention from researchers in drug discovery and development.[4] The 2-aminopyrimidine moiety serves as a versatile template that can be strategically modified to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][5]
This guide provides a comprehensive overview of substituted pyrimidin-2-amines, intended for researchers, scientists, and drug development professionals. We will delve into the core aspects of this compound class, from fundamental synthetic strategies to detailed structure-activity relationships (SAR) and their applications in modern therapeutics. The content is structured to provide not just a review of the field, but also actionable insights and methodologies for those actively working on the discovery and development of novel pyrimidine-based drugs.
I. Synthetic Strategies for Substituted Pyrimidin-2-amines
The synthesis of the pyrimidin-2-amine core and its derivatives can be achieved through several classical and modern organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.
Classical Approaches: The Biginelli Reaction
The Biginelli reaction, first reported in 1891, is a one-pot, three-component cyclocondensation reaction that provides access to dihydropyrimidinones, which can be further modified to yield pyrimidin-2-amines.[6][7] The classical reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions.[6][7]
A modification of this reaction, using guanidine instead of urea, directly yields 2-aminodihydropyrimidines.[8][9] This approach is highly efficient for creating the core scaffold.
Conceptual Workflow of the Guanidine-based Biginelli Reaction:
Caption: A simplified workflow of the Biginelli reaction using guanidine.
Exemplary Protocol: Microwave-Assisted Synthesis of a 2-Aminodihydropyrimidine
This protocol is an example of a modern, efficient approach to the Biginelli reaction.[8]
-
Reactant Preparation: In a 10 mL microwave process vial, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).
-
Solvent Addition: Add 2 mL of ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C and hold for 15-30 minutes.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Causality: The use of microwave irradiation significantly reduces reaction times compared to conventional heating by promoting efficient and uniform heating of the polar solvent and reactants.[8] Using a twofold excess of guanidine hydrochloride helps to drive the reaction to completion.
Modern Cross-Coupling Methods: Buchwald-Hartwig Amination
For the synthesis of N-aryl or N-heteroaryl pyrimidin-2-amines, the Buchwald-Hartwig amination is a powerful and widely used method.[10][11] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[10] In the context of pyrimidin-2-amines, this typically involves the coupling of a 2-halopyrimidine with a primary or secondary amine.
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination for pyrimidin-2-amine synthesis.
Exemplary Protocol: Synthesis of an N-Aryl-pyrimidin-2-amine
This protocol is based on methodologies described for the synthesis of various N-aryl pyrimidin-2-amine derivatives.[12]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloropyrimidine derivative (1.0 mmol), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon). Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture at 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Causality: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as Xantphos, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, improving reaction efficiency and substrate scope.[10][12] The strong, non-nucleophilic base (sodium tert-butoxide) is required for the deprotonation of the amine, which is a key step in the catalytic cycle.[13]
II. Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For substituted pyrimidin-2-amines, the substitution pattern on the pyrimidine ring and the exocyclic amino group can have a profound impact on biological activity.
A common application of pyrimidin-2-amines is in the development of protein kinase inhibitors.[14][15][16] The pyrimidine core often acts as a hinge-binding motif, mimicking the adenine part of ATP.
Case Study: Pyrimidine-Based Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their inhibition is a validated strategy in oncology.[16] SAR studies on pyrimidine-based Aurora kinase inhibitors have revealed key structural requirements for potent activity.[15][17]
General SAR Observations for Pyrimidine-Based Kinase Inhibitors:
-
Position 2: The 2-amino group is often a key hydrogen bond donor to the kinase hinge region. Substituents on this amine can be used to probe deeper pockets in the ATP-binding site.
-
Position 4: This position is frequently substituted with another amino group or an aryl group, which can form additional interactions with the protein, enhancing potency and selectivity.
-
Position 5: Small substituents, such as a methyl or a halogen, can be introduced at this position to modulate the electronic properties of the ring and to fine-tune the orientation of the inhibitor in the binding pocket.
-
Position 6: This position can tolerate a range of substituents, which can be modified to improve physicochemical properties like solubility.
Illustrative SAR Table for a Hypothetical Series of Aurora A Kinase Inhibitors:
| Compound | R¹ (at C4-Aryl) | R² (at C5) | Aurora A IC₅₀ (nM) |
| 1 | H | H | 250 |
| 2 | 4-Cl | H | 75 |
| 3 | 4-F | H | 90 |
| 4 | 4-CH₃ | H | 120 |
| 5 | 4-Cl | CH₃ | 30 |
| 6 | 4-Cl | Br | 15 |
Data is hypothetical and for illustrative purposes, based on general trends observed in the literature.[15][18]
Interpretation: The data in the table suggests that an electron-withdrawing group at the 4-position of the C4-aryl substituent is beneficial for potency (compare compounds 2 and 3 to 1 and 4 ). Furthermore, introducing a small substituent at the C5 position of the pyrimidine ring, particularly a halogen, significantly enhances inhibitory activity (compare compounds 5 and 6 to 2 ). This highlights the importance of multi-point optimization in lead development.[18]
III. Mechanism of Action of Key Pyrimidin-2-amine Drugs
Several approved drugs feature the substituted pyrimidin-2-amine scaffold. Understanding their mechanism of action at a molecular level provides valuable insights for the design of new therapeutic agents.
Imatinib (Gleevec®): A Tyrosine Kinase Inhibitor
Imatinib is a cornerstone of targeted cancer therapy, used to treat chronic myeloid leukemia (CML) and other cancers.[19][20] Its primary target is the Bcr-Abl tyrosine kinase, an abnormal fusion protein that drives the proliferation of cancer cells in CML.[21][22]
Imatinib functions as an ATP-competitive inhibitor.[22] It binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme.[19][21] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell growth and proliferation.[21][23] Imatinib also inhibits other tyrosine kinases, including c-Kit and PDGFR.[19]
Signaling Pathway Inhibition by Imatinib:
Caption: Imatinib blocks the Bcr-Abl kinase, inhibiting downstream signaling for cell proliferation.
Rilpivirine (Edurant®): An HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor
Rilpivirine is a diarylpyrimidine (DAPY) derivative used in the treatment of HIV-1 infection.[24][25] It is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[24][26] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural nucleosides, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme.[27][28]
Rilpivirine binds to a hydrophobic pocket near the active site of HIV-1 reverse transcriptase, inducing a conformational change in the enzyme.[28] This distortion of the active site inhibits the conversion of viral RNA to DNA, thereby halting the viral replication cycle.[27] The flexibility of the diarylpyrimidine scaffold is thought to contribute to its high potency and its ability to inhibit a wide range of NNRTI-resistant HIV-1 strains.[28]
IV. Therapeutic Applications
The versatility of the substituted pyrimidin-2-amine scaffold has led to its incorporation into drugs for a wide range of diseases.
| Drug Name | Core Structure | Therapeutic Area | Primary Target(s) |
| Imatinib | Phenylaminopyrimidine | Oncology | Bcr-Abl, c-Kit, PDGFR[19][22] |
| Gefitinib | Anilinoquinazoline | Oncology | EGFR Tyrosine Kinase[29][30] |
| Rilpivirine | Diarylpyrimidine | Antiviral (HIV) | HIV-1 Reverse Transcriptase[24][25] |
| Dasatinib | Aminopyrimidine | Oncology | Bcr-Abl, SRC family kinases |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | Autoimmune Diseases | Janus Kinase (JAK) 1/2 |
V. Experimental Protocols
This section provides a detailed, step-by-step protocol for a common biological assay used to characterize pyrimidine-based kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of a test compound to a target kinase.
Materials:
-
Eu-anti-GST antibody
-
GST-tagged target kinase
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer
-
Test compounds (substituted pyrimidin-2-amines) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate (low-volume, black)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compounds or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Kinase/Antibody Mixture: Prepare a solution containing the GST-tagged kinase and the Eu-anti-GST antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer. Add 2.5 µL of this solution to each well.
-
Incubation: Shake the plate gently for 1 minute and then incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to establish the assay window. The use of a known inhibitor as a reference compound can validate the assay performance on a given day. The Z'-factor should be calculated to assess the quality and robustness of the assay.
VI. Future Directions and Challenges
The field of substituted pyrimidin-2-amines continues to evolve. Future research will likely focus on:
-
Targeting Novel Kinases: With over 500 kinases in the human kinome, many remain underexplored as drug targets. Pyrimidine scaffolds will undoubtedly be used to develop inhibitors for these novel targets.
-
Overcoming Drug Resistance: A major challenge in cancer therapy is the emergence of drug resistance, often through mutations in the target kinase. The design of next-generation pyrimidin-2-amines that can inhibit these mutant kinases is an active area of research.
-
Expanding Therapeutic Areas: While oncology has been a major focus, the application of pyrimidin-2-amines in other areas, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases, is a promising avenue for future drug discovery.[31]
References
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- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Isopropylpyrimidin-2-amine
Introduction
2-Aminopyrimidines are a pivotal class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The substituent at the 4-position of the pyrimidine ring plays a crucial role in modulating the biological activity of these compounds. The synthesis of 4-substituted-2-aminopyrimidines is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, step-by-step protocol for the synthesis of 4-Isopropylpyrimidin-2-amine, a valuable building block for the development of novel therapeutic agents.
The described method is based on the well-established Pinner synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and an amidine.[3] In this protocol, 4-methyl-3-oxopentanenitrile serves as the 1,3-dicarbonyl equivalent, providing the carbon backbone with the desired isopropyl substituent, while guanidine hydrochloride provides the N-C-N fragment to complete the pyrimidine ring.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Figure 1: Synthesis of this compound via cyclocondensation.
Experimental Protocol
This protocol details the synthesis of this compound from guanidine hydrochloride and 4-methyl-3-oxopentanenitrile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Guanidine Hydrochloride | 95.53 | 10.0 g | 0.105 | 99% |
| 4-Methyl-3-oxopentanenitrile | 111.16 | 11.6 g | 0.105 | 98% |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 71.5 mL | 0.210 | |
| Ethanol, Anhydrous | 46.07 | 200 mL | - | |
| Diethyl Ether, Anhydrous | 74.12 | As needed | - | |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - | |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
Step-by-Step Procedure
1. Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous ethanol (100 mL).
-
Carefully add sodium ethoxide solution (71.5 mL, 0.210 mol) to the ethanol with stirring. Note: Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere if possible.
-
In a separate beaker, dissolve guanidine hydrochloride (10.0 g, 0.105 mol) in anhydrous ethanol (100 mL) with gentle warming if necessary. Once dissolved, allow the solution to cool to room temperature.
2. Reaction:
-
Add the guanidine hydrochloride solution to the stirred sodium ethoxide solution in the reaction flask.
-
Add 4-methyl-3-oxopentanenitrile (11.6 g, 0.105 mol) dropwise to the reaction mixture over 30 minutes using the dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).
3. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (100 mL) and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed to obtain the pure this compound.[1]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the isopropyl group, the aromatic protons, and the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine and the C=N and C=C stretches of the pyrimidine ring.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its molecular formula.
Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a cyclocondensation reaction. The mechanism can be rationalized as follows:
-
Deprotonation: The strong base, sodium ethoxide, deprotonates the guanidine hydrochloride to generate free guanidine, a potent nucleophile.
-
Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks one of the carbonyl carbons of the 4-methyl-3-oxopentanenitrile.
-
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by another nitrogen atom of the guanidine moiety onto the nitrile carbon leads to the formation of a six-membered dihydropyrimidine intermediate.
-
Dehydration and Tautomerization: Elimination of a molecule of water and subsequent tautomerization leads to the formation of the aromatic this compound.
The choice of ethanol as a solvent is ideal as it readily dissolves the reactants and is compatible with the sodium ethoxide base. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction. The aqueous work-up is designed to remove any remaining inorganic salts and water-soluble impurities.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Sodium ethoxide is a corrosive and flammable base. Handle with care and avoid contact with skin and eyes.
-
Guanidine hydrochloride and 4-methyl-3-oxopentanenitrile are irritants. Avoid inhalation and skin contact.
-
Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this procedure, researchers can reliably produce this valuable chemical intermediate for further use in drug discovery and development. The methodology is based on established principles of organic synthesis and can be adapted for the synthesis of other 4-substituted-2-aminopyrimidines.
References
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experimental procedure for N-arylation of 4-Isopropylpyrimidin-2-amine
An Application Guide to the Palladium-Catalyzed N-Arylation of 4-Isopropylpyrimidin-2-amine
Foreword: The Strategic Importance of N-Aryl Pyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Imatinib.[1][2] The strategic N-arylation of this moiety allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's pharmacological profile. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, a transformation that has historically been challenging.[3][4] This guide provides a detailed protocol and the underlying scientific rationale for the N-arylation of this compound, a representative electron-rich heterocyclic amine, intended for researchers in drug discovery and chemical development.
Part 1: Mechanistic Rationale and Component Selection
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-defined catalytic cycle.[3][5][6][7] The efficiency of this cycle is highly dependent on the judicious selection of the palladium source, ligand, and base.
The Catalytic Cycle: A Step-by-Step Rationale
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, or by starting directly with a Pd(0) source. The cycle then proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the entire cycle.[3][6][8]
-
Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[6]
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][5][7]
Selecting the Right Tools for the Job
Palladium Source: While Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ (palladium(II) acetate) or specific pre-formed complexes (e.g., BrettPhos Pd G3) are often preferred for their air stability and ease of handling.[9][10] The Pd(II) is reduced in situ to the active Pd(0) species.
The Ligand: The Heart of the Catalyst The choice of phosphine ligand is critical and dictates the scope and efficiency of the reaction.[11][12] For electron-rich and potentially coordinating substrates like aminopyrimidines, sterically hindered, electron-rich biarylmonophosphine ligands are superior.
-
Why Biaryl Phosphines? Ligands like Xantphos, RuPhos, or BrettPhos are highly effective.[1][13][14] Their bulkiness promotes the reductive elimination step and prevents the formation of inactive catalyst species.[3] Their electron-donating nature facilitates the initial oxidative addition. For challenging couplings involving heteroaromatic amines, these advanced ligands are often essential to achieve high yields.[15]
The Base: A Balancing Act The base plays a crucial role in deprotonating the amine, but its strength must be carefully chosen to avoid unwanted side reactions.
-
Strong Bases (e.g., NaOt-Bu, LiHMDS): Sodium tert-butoxide is highly effective and often leads to faster reaction rates.[5] However, it is incompatible with base-sensitive functional groups like esters or nitro groups on the coupling partners.[5]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): Carbonates and phosphates offer excellent functional group tolerance.[5][7] While they may require higher temperatures or longer reaction times, they are often the preferred choice for complex molecules in late-stage synthesis.[5] For the N-arylation of this compound, a moderately strong base like NaOt-Bu is typically robust, but K₃PO₄ is a viable alternative if functional group compatibility is a concern.
Part 2: Experimental Protocol & Workflow
This protocol details a general procedure for the N-arylation of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagent and Condition Summary
| Component | Role | Stoichiometry (Equiv.) | Mol % | Typical Amount (for 1 mmol scale) |
| This compound | Amine Nucleophile | 1.2 | - | 1.2 mmol, 165 mg |
| Aryl Bromide | Arylating Agent | 1.0 | - | 1.0 mmol |
| Pd₂(dba)₃ | Palladium Precatalyst | - | 1-2 mol% | 0.02 mmol, 18.3 mg |
| Xantphos | Ligand | - | 2-4 mol% | 0.04 mmol, 23.1 mg |
| NaOt-Bu | Base | 1.4 - 2.0 | - | 2.0 mmol, 192 mg |
| Toluene | Solvent | - | - | 5-10 mL (0.1-0.2 M) |
Experimental Workflow Diagram
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Application Notes & Protocols: Strategic Implementation of 4-Isopropylpyrimidin-2-amine Scaffolds via Suzuki-Miyaura Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in pharmaceutical and materials science is particularly profound for the construction of biaryl and heteroaryl structures. This guide provides an in-depth analysis and detailed protocols for the utilization of substrates related to 4-Isopropylpyrimidin-2-amine in Suzuki coupling reactions. We will explore the inherent challenges posed by nitrogen-rich heterocycles, such as aminopyrimidines, and present strategic solutions encompassing catalyst selection, ligand design, and reaction parameter optimization to achieve high-yield outcomes. The protocols and insights herein are tailored for researchers, medicinal chemists, and process development scientists aiming to leverage this critical transformation.
Introduction: The Aminopyrimidine Moiety and Its Coupling Challenges
The 2-aminopyrimidine framework is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including the kinase inhibitor Imatinib.[2][3] The ability to functionalize this core, particularly through C-C bond formation, is critical for library synthesis and structure-activity relationship (SAR) studies. The Suzuki-Miyaura reaction is the premier method for such modifications.[4]
However, nitrogen-containing heterocycles, especially those with amine substituents, present distinct challenges compared to simple aryl halides.[5] The Lewis basic nitrogen atoms of the pyrimidine ring and the exocyclic amine can coordinate to the palladium catalyst center. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the catalytic cycle, resulting in low or no product yield.[6][7] Overcoming this inhibition is the primary consideration for designing a successful coupling strategy.
Mechanistic Considerations for Coupling Aminopyrimidines
The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] For aminopyrimidine substrates, each step requires careful consideration.
-
Oxidative Addition: The palladium(0) catalyst first inserts into the carbon-halide bond of the halo-aminopyrimidine. The reactivity of the halide is crucial (I > Br > Cl). While chlorides are often cheaper and more available, their coupling requires more active catalytic systems.[9]
-
Transmetalation: The organoboron species (e.g., boronic acid) transfers its organic group to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base is critical to ensure efficient transmetalation without promoting side reactions.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst. For electron-rich systems like aminopyrimidines, this step can be slow. The use of bulky, electron-rich phosphine ligands is essential to promote this final, product-releasing step and prevent catalyst deactivation.[11]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Data-Driven Approach
Successful coupling of a substrate like 2-chloro-4-isopropylpyrimidine hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system. The following table summarizes recommendations based on established literature for challenging nitrogen-containing heterocycles.[12]
| Parameter | Options & Considerations | Recommended Starting Point | Rationale & References |
| Palladium Source | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Integrated Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable Pd(0) source that requires an external ligand, allowing for greater modularity and optimization.[2] |
| Ligand | Bulky, Electron-Rich Phosphines: - Buchwald Ligands (e.g., XPhos, SPhos)- Fu Ligands (e.g., P(tBu)₃, PCy₃) | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky biarylphosphine ligands are highly effective at preventing catalyst deactivation by N-heterocycles and promoting the crucial reductive elimination step.[1][11] |
| Base | Inorganic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄Organic Bases: Et₃N (rarely used) | K₃PO₄ (Potassium Phosphate) | A moderately strong base that is highly effective for a broad range of substrates, including nitrogen heterocycles, without causing degradation of sensitive functionalities.[5][13] |
| Solvent | Aprotic Polar: 1,4-Dioxane, THF, TolueneOften used with water | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common solvent system that provides good solubility for both organic substrates and inorganic bases, facilitating the reaction.[14][15][16] |
| Temperature | 80 - 110 °C (Conventional)100 - 150 °C (Microwave) | 100 °C (Conventional) or 120 °C (Microwave) | Elevated temperatures are typically required to drive the reaction, especially with less reactive aryl chlorides. Microwave irradiation can significantly reduce reaction times.[2][17] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Microwave-Assisted Screening Reaction
This protocol is designed for rapid optimization of reaction conditions on a small scale.
Materials:
-
2-Chloro-4-isopropylpyrimidine (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
XPhos (0.045 equiv, 4.5 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial containing a stir bar, add 2-chloro-4-isopropylpyrimidine (e.g., 0.2 mmol, 31.3 mg), the arylboronic acid (e.g., 0.24 mmol), and K₃PO₄ (e.g., 0.4 mmol, 84.9 mg).
-
In a separate vial, prepare the catalyst solution: add Pd₂(dba)₃ (e.g., 0.004 mmol, 3.7 mg) and XPhos (e.g., 0.009 mmol, 4.3 mg) to 1,4-Dioxane (1.0 mL). Stir for 5 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the microwave vial containing the solids.
-
Add degassed water (0.25 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.[17]
-
After cooling, dilute the reaction mixture with ethyl acetate (5 mL) and water (5 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS or ¹H NMR to determine conversion. The product can be purified by flash column chromatography.
Protocol 2: Optimized Scale-Up Procedure (Conventional Heating)
This protocol is suitable for generating larger quantities of the desired product once conditions are optimized.
Materials:
-
2-Chloro-4-isopropylpyrimidine (1.0 equiv, e.g., 5.0 mmol, 783 mg)
-
Arylboronic Acid (1.2 equiv, 6.0 mmol)
-
Pd(OAc)₂ (0.01 equiv, 1 mol%, 11.2 mg)
-
SPhos (0.02 equiv, 2 mol%, 41.0 mg)
-
K₃PO₄ (2.0 equiv, 10.0 mmol, 2.12 g)
-
Anhydrous Toluene (20 mL)
-
Degassed Deionized Water (5 mL)
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and stir bar
Procedure:
-
Add 2-chloro-4-isopropylpyrimidine, the arylboronic acid, and K₃PO₄ to a dry Schlenk flask equipped with a stir bar.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
In a separate, small vial, add Pd(OAc)₂ and SPhos. Add anhydrous toluene (5 mL) via syringe and stir to dissolve.
-
Transfer the catalyst solution via syringe to the Schlenk flask.
-
Add the remaining anhydrous toluene (15 mL) and degassed water (5 mL) to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and pass it through a pad of Celite to remove palladium black. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Diagram 2: General Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura coupling reactions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by aminopyrimidine.[6]2. Inactive catalyst or reagents.3. Insufficient temperature or reaction time. | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Increase catalyst/ligand loading (e.g., to 5 mol% Pd).2. Use fresh, high-purity reagents. Ensure solvents are anhydrous and water is properly degassed.3. Increase temperature and/or reaction time. Consider switching to microwave heating.[2] |
| Protodeboronation | Presence of excess water or protic sources leading to cleavage of the C-B bond.[6] | Use freshly dried base (K₃PO₄). Minimize the amount of water in the solvent system. Consider using a boronate ester (e.g., pinacol or MIDA) instead of a boronic acid for increased stability.[18] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents before use. |
| Formation of Side Products | Reaction temperature is too high, or reaction time is too long. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation or subsequent reactions. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-isopropyl-2-aminopyrimidine derivatives is a highly achievable and valuable transformation for drug discovery and development. Success is predicated on a rational approach to overcoming the inherent challenge of catalyst inhibition by the nitrogen-rich heterocycle. By employing robust catalytic systems, particularly those featuring bulky, electron-rich phosphine ligands, in conjunction with carefully optimized bases and solvents, researchers can reliably access a diverse array of functionalized aminopyrimidine scaffolds. The protocols provided here serve as a validated starting point for exploration and scale-up, enabling the efficient synthesis of novel chemical entities.
References
- Molnár, M., & Balázs, B. (2021). Suzuki-Miyaura (hetero-)
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- OUCI. (n.d.). Suzuki–Miyaura (hetero-)
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)
- ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Various Authors. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Various Sources.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connections: Suzuki Coupling with Boronic Acids. NINGBO INNO PHARMCHEM CO.,LTD..
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Li, X. (2024).
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
- National Institutes of Health. (n.d.).
- Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Syntheses.
- ResearchGate. (2025). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C7H11N3, 1 gram. CP Lab Safety.
- Google Patents. (n.d.). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 18. m.youtube.com [m.youtube.com]
Application Note & Protocol: Buchwald-Hartwig Amination of 4-Isopropylpyrimidin-2-amine
Introduction: Strategic Importance of C–N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages, largely superseding harsher, traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[1][3][4] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions have established it as an indispensable tool for medicinal chemists.[3][5]
This guide provides an in-depth analysis and a field-proven protocol for a challenging subclass of this reaction: the amination of an electron-rich, potentially coordinating heteroaromatic amine, specifically 4-Isopropylpyrimidin-2-amine. The pyrimidine core is a privileged scaffold in drug design, and the ability to reliably couple it with various aryl or heteroaryl halides is of significant strategic value. We will dissect the mechanistic nuances, explain the rationale behind the selection of each reaction component, and provide a robust, step-by-step protocol designed for reproducibility and success.
The Mechanistic Heartbeat: The Pd(0)/Pd(II) Catalytic Cycle
Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Buchwald-Hartwig amination. The reaction proceeds through a sequence of well-defined steps involving the palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][6][7]
Core Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond. This is often the rate-determining step and converts the palladium to a Pd(II) species.[3][7][8] The efficiency of this step is highly dependent on the nature of the halide (I > Br > Cl > OTf) and the electron density of the palladium center, which is modulated by the supporting ligand.[3][6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine, forming a palladium-amido complex.[3][9][10] The choice of base and solvent is critical at this stage to ensure efficient deprotonation without substrate decomposition.[9][11][12][13]
-
Reductive Elimination: This final step involves the formation of the new C–N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6][7] The steric and electronic properties of the ligand are crucial for promoting this bond-forming event.[7]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Design: Overcoming the Challenges of Pyrimidine Substrates
The amination of this compound presents specific challenges that must be addressed through careful selection of reagents and conditions.
-
Catalyst Poisoning: The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, acting as a competitive ligand and leading to catalyst deactivation. This is a common issue with nitrogen-containing heterocycles.[14][15]
-
Substrate Reactivity: As a 2-aminopyrimidine, the substrate is electron-rich, which can influence its nucleophilicity and interaction with the catalyst.
To mitigate these challenges, the following components are strategically chosen:
Catalyst & Ligand Selection
The choice of ligand is arguably the most critical factor for a successful reaction.[7] For heteroaromatic substrates, bulky, electron-rich phosphine ligands are required. These ligands serve two primary functions:
-
Steric Shielding: The bulkiness of the ligand creates a "pocket" around the palladium atom, which sterically disfavors the coordination of the pyrimidine nitrogen, thus preventing catalyst poisoning.[3][14]
-
Electronic Activation: The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination.[7]
| Ligand Class | Representative Ligands | Key Advantages for Heteroaromatic Amination |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Excellent for preventing catalyst poisoning by coordinating heterocycles; high activity allows for lower catalyst loadings and milder conditions.[7][14] |
| Chelating Bisphosphines | Xantphos | Wide bite angle can be beneficial for promoting reductive elimination; often effective for coupling with a range of N-nucleophiles.[2][16] |
| Ferrocene-Based | Josiphos-type | Robust and effective for challenging couplings, including those involving primary amines.[17] |
For this protocol, we select a bulky biarylphosphine ligand such as XPhos or a pre-formed G3/G4 precatalyst incorporating it. These systems have a proven track record of success with challenging heteroaromatic substrates.[18]
Base and Solvent System
The base and solvent work in concert to facilitate the crucial deprotonation step.[10][11][12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[5][13] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures.[5][13][19]
-
Solvent: Aprotic, non-polar, or weakly polar solvents are preferred. Toluene and 1,4-dioxane are the most commonly used solvents as they provide a good balance of solubility for the reactants and do not interfere with the catalytic cycle.[4][5][13] It's important to note that dioxane is considered a high-impact solvent and should be avoided if possible from a green chemistry perspective.[4]
The combination of NaOtBu in toluene provides a robust system for the amination of this compound.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br). Reagent quantities should be adjusted based on the specific molecular weights of the coupling partners.
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Reagents and Equipment
-
Reactants: this compound (1.0 eq.), Aryl Bromide (1.1 - 1.2 eq.)
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%) OR XPhos Pd G3 Precatalyst (1-2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq.)
-
Solvent: Anhydrous, degassed toluene
-
Equipment: Oven-dried Schlenk flask or sealed tube, magnetic stir bar, argon/nitrogen source, heating mantle or oil bath, standard glassware for workup and chromatography.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.[15][20]
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.1 eq.), this compound (1.0 eq.), the palladium precursor, and the phosphine ligand (if not using a pre-formed catalyst).
-
Addition of Base: In a glovebox or under a positive flow of inert gas, add the sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Reaction Quench and Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-4-isopropylpyrimidin-2-amine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation (air/moisture).[21] 2. Catalyst poisoning by substrate.[14][15] 3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents. 2. Screen alternative bulky ligands (e.g., RuPhos, BrettPhos). Increase catalyst/ligand loading. 3. Increase reaction temperature in 10 °C increments. |
| Formation of Byproducts | 1. Hydrodehalogenation of aryl halide. 2. Dimerization of aryl halide (biaryl formation).[13] | 1. Ensure amine is pure. Use a slightly higher excess of the amine. 2. Optimize catalyst-to-ligand ratio; screen different ligands. |
| Substrate Decomposition | Base is too strong for other functional groups on the aryl halide.[6][13] | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃ and potentially a more polar solvent like dioxane or THF, likely requiring higher temperatures.[13][19] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly adaptable methodology for the synthesis of N-aryl-4-isopropylpyrimidin-2-amines. Success hinges on a rational understanding of the catalytic cycle and the strategic mitigation of challenges inherent to heteroaromatic substrates. By employing bulky, electron-rich phosphine ligands to prevent catalyst poisoning and carefully controlling the reaction atmosphere, researchers can reliably access these valuable compounds. The protocol detailed herein provides a validated starting point that can be further optimized to accommodate a diverse range of aryl halide coupling partners, empowering drug discovery and development professionals in their synthetic campaigns.
References
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- ACS Green Chemistry Institute. (n.d.).
- Larsson, J. M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Larsson, J. M., et al. (2014).
- American Chemical Society. (2014).
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- TMP Chem. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- ResearchGate. (2014).
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
- Wiley Online Library. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. [Link]
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal. [Link]
- Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Scholar. [Link]
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
- ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines... [Link]
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- ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
- UCL. (n.d.).
- ResearchGate. (2008).
- National Center for Biotechnology Information. (n.d.).
- Reddit. (2018).
- Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. [Link]
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Nature. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]
- Cambridge Open Engage. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]
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Application Notes and Protocols for the Purification of 4-Isopropylpyrimidin-2-amine by Recrystallization
For distribution to: Researchers, scientists, and drug development professionals.
Preamble: A Note on Scientific Integrity and Practical Application
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone of purification in synthetic chemistry, prized for its efficacy in removing impurities from solid organic compounds. The principle of recrystallization is based on the differential solubility of a compound and its impurities in a given solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures. This differential solubility allows for the selective crystallization of the pure compound upon cooling, while the impurities remain in the solution (mother liquor) or are removed by hot filtration.
For a molecule like 4-Isopropylpyrimidin-2-amine, which possesses both a polar aminopyrimidine core capable of hydrogen bonding and a non-polar isopropyl group, selecting an appropriate solvent system is critical for achieving high purity.
Understanding the Analyte: Physicochemical Properties of this compound (Inferred)
While specific data for this compound is scarce, we can infer its likely properties based on analogous structures such as 2-aminopyrimidine and other substituted pyrimidine derivatives.
| Property | Inferred Characteristic | Rationale based on Analogous Compounds |
| Physical State | Likely a crystalline solid at room temperature. | 2-aminopyrimidine and many of its derivatives are solids. |
| Melting Point | Expected to be in the range of 100-180 °C. | Structurally similar compounds like 6-Chloro-4-(N-(2-isopropyl)phenyl)-2,4-pyrimidinediamine have a melting point of 170–172 °C. The absence of the chloro and phenyl groups might suggest a lower melting point. |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone. Moderate to low solubility in water, and poor solubility in non-polar solvents like hexanes. | 2-aminopyrimidine is soluble in polar organic solvents and moderately soluble in water. The isopropyl group will likely decrease water solubility and increase solubility in less polar organic solvents compared to the parent 2-aminopyrimidine. |
| Potential Impurities | Unreacted starting materials, by-products from side reactions (e.g., over-alkylation, hydrolysis), and residual catalysts. | The specific impurities will be highly dependent on the synthetic route employed. |
The Recrystallization Workflow: A Step-by-Step Guide
The process of recrystallization can be broken down into a logical sequence of steps, each critical for achieving the desired purity and yield.
Caption: A logical workflow for the recrystallization of this compound.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization technique and should be the first approach.
4.1.1. Materials and Equipment:
-
Crude this compound
-
Selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Watch glass
4.1.2. Step-by-Step Procedure:
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will completely dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.
-
Based on these preliminary tests, select the most suitable solvent. Ethanol is a good starting point based on data from related compounds.
-
-
Dissolution:
-
Place the bulk of the crude this compound into an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and a magnetic stir bar.
-
Heat the mixture to a gentle boil while stirring.
-
Add more hot solvent dropwise until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Covering the mouth of the flask with a watch glass will slow down the cooling and prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point or in a desiccator until a constant weight is achieved.
-
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is useful if a single suitable solvent cannot be identified. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble, with the two solvents being miscible.
4.2.1. Step-by-Step Procedure:
-
Solvent System Selection:
-
Identify a "good" solvent in which this compound is very soluble (e.g., ethanol, methanol, or acetone).
-
Identify a "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent (e.g., water or hexanes).
-
-
Dissolution:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
-
Crystallization, Isolation, and Drying:
-
Follow steps 4, 5, and 6 from the single-solvent recrystallization protocol.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (once established) is indicative of high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure. | Lower the boiling point by reducing the pressure; try a lower-boiling solvent; perform a preliminary purification step. |
| No Crystal Formation | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution; scratch the inside of the flask with a glass rod; add a seed crystal. |
| Low Recovery | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use a different solvent system; ensure the filtration apparatus is pre-heated; minimize the amount of washing solvent. |
| Colored Crystals | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a steam bath or a heating mantle with a stirrer, and never heat a closed system.
-
Consult the Safety Data Sheet (SDS) for all solvents used.
References
- Laurence M. Harwood, Christopher J. Moody, Jonathan M. Percy. Experimental Organic Chemistry: Standard and Microscale. Blackwell Science, 1999.
- William B. Jensen. "The Origin of the Hirsch and Büchner Funnels.
- PubChem. "2-Aminopyrimidine.
- A. Kwiecień, Z. Ciunik. "Stable Hemiaminals: 2-Aminopyrimidine Derivatives." Molecules, vol. 20, no. 8, 2015, pp. 14365-14376, [Link].
Application Note: A Robust Protocol for the Purification of 4-Isopropylpyrimidin-2-amine via Normal-Phase Column Chromatography
Abstract: This comprehensive guide provides a detailed, field-proven protocol for the purification of 4-Isopropylpyrimidin-2-amine, a key heterocyclic building block in pharmaceutical and agrochemical research. Recognizing the unique challenges posed by the basicity of the 2-amino group, this document emphasizes a systematic approach, from analytical thin-layer chromatography (TLC) for method development to a robust preparative normal-phase column chromatography workflow. The causality behind each experimental choice is explained to empower researchers to not only replicate the method but also adapt it for analogous compounds. This protocol is designed for researchers, chemists, and drug development professionals seeking to achieve high purity of moderately polar, basic intermediates.
Foundational Principles: Compound Analysis and Method Selection
The successful purification of any compound begins with a thorough understanding of its physicochemical properties. This compound possesses a hybrid structure: a polar pyrimidine ring and a basic amino group, contrasted with a non-polar isopropyl substituent. This combination renders the molecule moderately polar and, critically, basic.
The primary challenge in purifying basic amines on standard silica gel arises from the interaction between the lone pair of electrons on the amine's nitrogen atom and the acidic silanol (Si-OH) groups on the silica surface.[1][2] This strong, often irreversible, adsorption leads to significant peak tailing, poor resolution, and in some cases, complete loss of the compound on the column.
Therefore, Normal-Phase Chromatography using silica gel is selected as the primary purification strategy due to its scalability, cost-effectiveness, and broad applicability.[3] To overcome the challenge of amine-silanol interaction, this protocol incorporates a crucial modification: the addition of a small quantity of a basic modifier to the mobile phase. This additive, typically triethylamine (TEA) or ammonia, acts as a competitive base, neutralizing the acidic sites on the silica gel and allowing the target amine to elute symmetrically and efficiently.[1][3]
Pre-Chromatography: TLC-Based Method Development
Before committing to a large-scale column, analytical Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the mobile phase. The goal is to identify a solvent system that provides a retention factor (Rƒ) of approximately 0.20-0.35 for the target compound, ensuring it moves off the baseline but remains sufficiently retained for effective separation from both less polar and more polar impurities.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Solvent System Screening: Prepare a series of developing chambers with different mobile phase compositions. Good starting points include mixtures of a non-polar solvent and a polar solvent.
-
System A: Hexanes / Ethyl Acetate (e.g., start with 70:30)
-
System B: Dichloromethane / Methanol (e.g., start with 98:2)
-
-
Inclusion of Basic Modifier: To each potential solvent system, add 0.5-1% triethylamine (TEA) or use a commercially prepared solution of 7N ammonia in methanol as the polar component. This is the most critical step for achieving sharp, well-defined spots for amines.[1]
-
Development: Place the spotted TLC plate in a sealed chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (typically at 254 nm). If the compound is not UV-active, use a chemical stain (e.g., potassium permanganate or ninhydrin for primary/secondary amines).
-
Optimization: Adjust the ratio of polar to non-polar solvent until the Rƒ of this compound is in the target range of 0.20-0.35. An increased proportion of the polar solvent will increase the Rƒ.
Preparative Column Chromatography: Step-by-Step Protocol
Once an optimal solvent system is identified via TLC, the protocol can be scaled up to preparative column chromatography.
Materials, Reagents, and Equipment
| Category | Item |
| Stationary Phase | Silica Gel, flash grade (e.g., 230-400 mesh, 60 Å) |
| Solvents | HPLC-grade or distilled-in-glass quality: Hexanes, Ethyl Acetate, Dichloromethane, Methanol |
| Reagents | Triethylamine (TEA) or 7N Ammonia in Methanol, Crude this compound, Celite or additional silica gel (for dry loading) |
| Glassware | Chromatography column with stopcock, Separatory funnel (for solvent reservoir), Round-bottom flasks, Erlenmeyer flasks or test tubes (for fraction collection), Beakers |
| Equipment | Fume hood, TLC plates, developing chambers, and UV lamp, Rotary evaporator, Air or Nitrogen line (for applying gentle pressure), Funnel, Spatula, Glass rod, Clamp and stand for column |
Detailed Experimental Procedure
Step 1: Column Packing (Slurry Method) The quality of the separation is highly dependent on a well-packed column. The slurry method is recommended to avoid air bubbles and channels.
-
Secure the chromatography column vertically to a stand inside a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar mobile phase.
-
Using a funnel, pour the silica slurry into the column. Swirl and pour continuously to ensure homogeneity.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even packing of the silica bed.
-
Add a final layer of sand (approx. 1 cm) on top of the packed silica bed to prevent disturbance during solvent addition.
-
Crucially, never let the solvent level drop below the top of the silica bed.
Step 2: Sample Loading (Dry Loading Recommended) Dry loading provides superior resolution compared to direct liquid application, especially for samples that are not highly soluble in the mobile phase.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica.
-
Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.
-
Gently cover the sample layer with another thin layer of sand.
Step 3: Elution
-
Carefully fill the column with the mobile phase identified during the TLC optimization.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or flasks).
-
Apply gentle positive pressure using a regulated air or nitrogen line to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second). The optimal flow rate depends on the column dimensions.[4]
-
Isocratic vs. Gradient Elution:
-
Isocratic: If the impurities are well-separated from the product on TLC, elute with the same solvent mixture throughout the process.
-
Gradient: If impurities are close to the product, start with a less polar solvent mixture and gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate or methanol) to elute compounds of increasing polarity.
-
Step 4: Fraction Collection and Analysis
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting every few fractions on a TLC plate. Develop the plate using the same mobile phase.
-
Identify the fractions containing the pure product (single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process, from initial analysis to the final isolated product.
Caption: Workflow from crude material to pure compound.
Summary of Key Parameters and Troubleshooting
For quick reference, the core parameters of this protocol are summarized below.
Table 1: Summary of Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase separations.[3] |
| Mobile Phase | Hexanes/EtOAc or DCM/MeOH | Select based on TLC; polarity adjusted to achieve Rƒ ≈ 0.2-0.35. |
| Crucial Additive | 0.5-1% Triethylamine (TEA) | Neutralizes acidic silanol sites to prevent peak tailing of the basic amine.[1] |
| Sample Loading | Dry Loading | Maximizes resolution by ensuring a narrow starting band of the compound. |
| Elution Mode | Isocratic or Step-Gradient | Isocratic is simpler; gradient is better for complex mixtures with closely eluting spots. |
| Monitoring | TLC with UV (254 nm) | Allows for rapid identification of fractions containing the pure product. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Streaking/Tailing on TLC/Column | Insufficient basic modifier; Acidic impurities in the sample; Column overload. | Increase TEA concentration to 1-2%; Pre-treat crude sample with a mild base wash; Reduce the amount of sample loaded onto the column. |
| Compound Will Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol or ethyl acetate). |
| Poor Separation of Product and Impurity | Inappropriate solvent system; Column was poorly packed; Flow rate is too high. | Re-optimize the mobile phase with TLC using different solvent combinations; Repack the column carefully using the slurry method; Reduce the flow rate to improve equilibrium time.[4] |
| Product Decomposes on Column | Compound is unstable on silica. | Run a 2D TLC to confirm stability.[5] If unstable, consider an alternative stationary phase like alumina (basic or neutral) or switch to reverse-phase chromatography.[2] |
Conclusion
The purification of this compound by column chromatography is a highly effective and reproducible process when the basic nature of the analyte is properly addressed. The key to success lies in the systematic development of a mobile phase using TLC and the mandatory inclusion of a basic modifier, such as triethylamine, to ensure symmetrical peak shape and efficient elution. By following the detailed steps outlined in this guide, researchers can consistently achieve high purity of this valuable chemical intermediate, facilitating the progress of their research and development endeavors.
References
- Staroverov, V. M., et al. (1981). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. Journal of Chromatography A, 214, 185-194.
- Yashin, Y. I., & Yashin, A. Y. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 272-281.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. MilliporeSigma.
- Wikipedia. (2023). Aqueous normal-phase chromatography.
- BOC Sciences. (2025). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography. BOC Sciences.
- Columbia University. Column chromatography. Department of Chemistry.
- BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. BenchChem.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- University of Rochester. Chromatography: The Solid Phase. Department of Chemistry.
- University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry.
Sources
Application Notes & Protocols: Analytical Methods for the Characterization of 4-Isopropylpyrimidin-2-amine
Abstract: This document provides a comprehensive guide to the analytical methodologies for the robust characterization of 4-Isopropylpyrimidin-2-amine, a key heterocyclic intermediate in pharmaceutical synthesis. We present a multi-faceted approach encompassing chromatographic and spectroscopic techniques to ensure unambiguous identification, purity assessment, and structural elucidation. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind method selection and parameter optimization. All methodologies are grounded in established scientific principles and adhere to industry standards for analytical procedure validation.
Introduction and Physicochemical Foundation
This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are integral to numerous biologically active molecules, making the rigorous characterization of this intermediate critical for ensuring the quality, safety, and efficacy of final drug products.[1] An effective analytical strategy is built upon a thorough understanding of the molecule's fundamental physicochemical properties, which dictate the selection of appropriate techniques and experimental conditions.
The structure and key properties of this compound are summarized below. The presence of a basic amino group and a moderately lipophilic isopropyl group on the aromatic pyrimidine core are the primary drivers for the analytical approaches described.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| Chemical Structure | See Figure 1 | --- |
| Molecular Formula | C₇H₁₁N₃ | PubChem CID: 21050418[2] |
| Molecular Weight | 137.18 g/mol | PubChem CID: 21050418[2] |
| Predicted LogP | 1.1 | ChemDraw Prediction |
| Predicted pKa | 4.5 - 5.5 (for the protonated amine) | ACD/Labs Prediction |
| UV λmax | ~230 nm, ~275 nm | Inferred from similar pyrimidine derivatives[3] |
| Solubility | Slightly soluble in Chloroform, Methanol | Inferred from similar compounds[4] |
Figure 1. Structure of this compound
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are essential for separating this compound from impurities, such as starting materials, byproducts, or degradants. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity determination and assay.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Due to its basicity, this compound can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual acidic silanols. To counteract this, a mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is used to protonate the amine and mask the silanols, ensuring sharp, symmetrical peaks.
Figure 2. General workflow for RP-HPLC analysis.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 10% B, hold for 2 minutes.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the prepared sample. Purity is typically calculated using the area percent method.
Rationale: The use of formic acid is critical for good chromatography of this basic analyte.[5] A gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected within a reasonable run time.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the identity and structure of this compound.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for confirming molecular weight. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like aminopyrimidines and typically produces the protonated molecular ion [M+H]⁺.[3][6]
Protocol: LC-MS Identity Confirmation
-
Instrumentation: HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.
-
LC Method: Utilize the HPLC method described in Section 2.1. The use of a volatile buffer like formic acid is MS-compatible.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Expected Result: The primary ion observed should correspond to the protonated molecule [C₇H₁₁N₃ + H]⁺.
Table 2: Expected Mass Spectrometry Data
| Ion Species | Calculated Exact Mass | Observed m/z |
| [M+H]⁺ | 138.1026 | ~138.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C), allowing for unambiguous structural elucidation.[7] The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, serve as a unique fingerprint of the molecule.
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: 300 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Analysis: Acquire standard ¹H and ¹³C{¹H} spectra.
Expected Spectral Features (in CDCl₃):
-
¹H NMR:
-
~8.2 ppm (singlet, 1H): Aromatic proton on the pyrimidine ring (H5).
-
~6.5 ppm (singlet, 1H): Aromatic proton on the pyrimidine ring (H6).
-
~5.0 ppm (broad singlet, 2H): Amine (-NH₂) protons.
-
~3.0 ppm (septet, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).
-
~1.2 ppm (doublet, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).
-
-
¹³C NMR:
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of functional groups. It is a rapid and simple method for confirming the presence of key functional groups.[10][11]
Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3150 | N-H stretching (symmetric & asymmetric) | Primary Amine (-NH₂)[12] |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 2970 - 2850 | C-H stretching | Isopropyl C-H |
| 1650 - 1580 | N-H bending (scissoring) / C=N stretching | Amine / Pyrimidine Ring[10] |
| 1580 - 1450 | C=C stretching | Aromatic Ring |
| 1350 - 1200 | C-N stretching | Aromatic Amine |
Method Validation and System Suitability
For use in regulated environments, the analytical methods described, particularly the HPLC method for purity and assay, must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15]
Key Validation Parameters (ICH Q2(R1)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. 6-(Propan-2-yl)pyrimidin-4-amine | C7H11N3 | CID 21050418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol | 147118-36-3 [chemicalbook.com]
- 5. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. ijirset.com [ijirset.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. fda.gov [fda.gov]
Application Note: A Robust HPLC Method for the Analysis of 4-Isopropylpyrimidin-2-amine
Introduction
4-Isopropylpyrimidin-2-amine is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical compounds and agrochemicals. The pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, and the isopropyl and amine functionalities of this particular derivative impart specific physicochemical properties that are critical for its role in synthesis. Accurate and reliable quantification of this compound is essential for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products.
This application note provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. As a Senior Application Scientist, the aim is to not only present a protocol but to also elucidate the scientific rationale behind the methodological choices, thereby empowering researchers to adapt and troubleshoot the method for their specific applications. The protocols described herein are designed to be self-validating, ensuring scientific integrity and trustworthiness.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy. While experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and predictive models.
Chemical Structure and Predicted Properties
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Based on data from similar compounds, the following physicochemical properties are predicted:
| Property | Predicted Value | Rationale and Chromatographic Implication |
| pKa | ~4.3[1] | The 2-amino group is the primary basic center. At a pH below its pKa, the amine will be protonated (cationic). To achieve good peak shape and retention on a reversed-phase column, it is advisable to work at a mobile phase pH that is at least 2 units away from the pKa. Therefore, a mobile phase pH of <2.3 or >6.3 would be ideal. |
| logP | ~2.3[2][3] | The predicted octanol-water partition coefficient (logP) suggests moderate lipophilicity. This makes the compound well-suited for reversed-phase chromatography, where retention is primarily driven by hydrophobic interactions with the stationary phase. |
| UV Absorbance (λmax) | 270 - 340 nm | Pyrimidine derivatives are known to possess strong UV absorbance due to their aromatic nature. A λmax in the range of 270-340 nm is expected.[4] A UV-Vis spectrophotometer should be used to determine the experimental λmax for optimal sensitivity. For the purpose of this guide, we will use a common wavelength for pyrimidines, 275 nm, as a starting point.[5] |
| Solubility | Soluble in water and polar organic solvents | Aminopyrimidines are generally soluble in water and common HPLC solvents like acetonitrile and methanol.[6] This allows for flexibility in the preparation of standards and samples. |
HPLC Method Development Strategy
Our strategy is to develop a simple, robust, and reliable isocratic RP-HPLC method with UV detection. The following sections detail the experimental choices and the protocol for method development.
Column Selection
For the separation of basic compounds like this compound, a C18 or C8 column is a suitable starting point.[7][8] These columns provide the necessary hydrophobicity for retention. To minimize peak tailing, which is a common issue with basic analytes due to interactions with residual silanols on the silica backbone, a modern, high-purity silica column with end-capping is recommended.
Recommended Column:
-
Stationary Phase: C18, 5 µm particle size
-
Dimensions: 4.6 x 150 mm
-
Rationale: The C18 phase offers sufficient retention for a compound with a moderate logP. The 5 µm particle size provides a good balance between efficiency and backpressure. The 4.6 x 150 mm dimension is a standard analytical column format.
Mobile Phase Selection and Optimization
The mobile phase composition is critical for achieving optimal separation and peak shape.
3.2.1. Organic Modifier
Acetonitrile is generally preferred over methanol as it often provides better peak shapes for basic compounds and has a lower UV cutoff.[9]
3.2.2. Aqueous Phase and pH Control
Given the basic nature of the analyte (predicted pKa ~4.3), controlling the mobile phase pH is crucial. An acidic mobile phase will ensure the amine is consistently protonated, which can lead to improved peak shape by minimizing secondary interactions with the stationary phase. A buffer is necessary to maintain a stable pH.
Recommended Buffer: 0.1% Formic acid in water.
-
Rationale: Formic acid is a volatile buffer, making it compatible with mass spectrometry (MS) if desired. A 0.1% solution will result in a pH of approximately 2.7, which is well below the predicted pKa of the analyte, ensuring its complete protonation.
Detection Parameters
UV detection is a straightforward and sensitive method for this chromophoric analyte.
Recommended Wavelength: 275 nm
-
Rationale: Based on the UV absorbance of similar pyrimidine derivatives, 275 nm is a good starting point.[5] For optimal sensitivity, it is highly recommended to determine the λmax of this compound experimentally by scanning a standard solution with a UV-Vis spectrophotometer.
Method Development Workflow
The following diagram illustrates the logical workflow for developing the HPLC method.
Caption: HPLC method development workflow.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions (e.g., 1-100 µg/mL):
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample in the mobile phase to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector |
| Detection Wavelength | 275 nm |
Protocol for Method Optimization
-
Initial Isocratic Conditions: Start with a mobile phase composition of 50:50 (v/v) Mobile Phase A:Mobile Phase B.
-
Adjusting Retention Time:
-
If the retention time is too short (< 3 minutes), decrease the percentage of acetonitrile (Mobile Phase B).
-
If the retention time is too long (> 15 minutes), increase the percentage of acetonitrile.
-
Aim for a retention time between 5 and 10 minutes for a robust separation.
-
-
Peak Shape and Efficiency:
-
Observe the peak shape. If tailing is observed, ensure the mobile phase pH is sufficiently low.
-
The theoretical plates should be > 2000 and the tailing factor should be < 1.5 for a symmetrical peak.
-
Method Validation Protocol
Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.
Specificity
Inject a blank (mobile phase), a placebo (if applicable), and a standard solution of this compound. The blank and placebo should not show any interfering peaks at the retention time of the analyte.
Linearity
Prepare at least five concentrations of the analyte (e.g., 1, 5, 10, 50, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Perform recovery studies by spiking a known amount of this compound into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
Robustness
Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Conclusion
This application note provides a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of this compound. By understanding the physicochemical properties of the analyte and following the detailed protocols for method development and validation, researchers can establish a reliable analytical method for quality control and research purposes. The provided method serves as an excellent starting point, and the principles outlined herein can be applied to adapt the method for different matrices and analytical challenges.
References
- PubChem. (n.d.). 4-Chloro-N-isopropylpyrimidin-2-amine.
- Sahoo, J., et al. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 8(43), 40139-40152. [Link]
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- PubChem. (n.d.). 2-Chloro-N-isopropyl-4-pyrimidinamine.
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- Wikipedia. (2023, December 29). Thiamine.
- Arayne, M. S., et al. (2012). Development and validation of a stability-indicating HPLC method for the determination of rosuvastatin in bulk and pharmaceutical dosage forms. Journal of the Chilean Chemical Society, 57(2), 1144-1147. [Link]
- Aati, H. Y., et al. (2012). Spectrophotometric and HPLC methods for the determination of gemifloxacin mesylate in pharmaceutical formulations. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 19-24. [Link]
- PubChem. (n.d.). 2-Aminopyrimidine.
- Arai, K., & Norde, W. (1990). Acetonitrile-protein interactions: amino acid solubility and preferential solvation. International journal of peptide and protein research, 36(5), 426–433. [Link]
- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta chimica Slovenica, 63(1), 8–17. [Link]
- Singh, S., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of applied pharmaceutical science, 5(03), 073-077. [Link]
Sources
- 1. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine CAS#: 1341073-92-4 [amp.chemicalbook.com]
- 2. 4-Chloro-N-isopropylpyrimidin-2-amine | C7H10ClN3 | CID 20284973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-isopropyl-4-pyrimidinamine | C7H10ClN3 | CID 20284970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures [physchemres.org]
- 6. Thiamine - Wikipedia [en.wikipedia.org]
- 7. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine | 1341073-92-4 [amp.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Acetonitrile-protein interactions: amino acid solubility and preferential solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS analysis of 4-Isopropylpyrimidin-2-amine and its metabolites
Application Note & Protocol
Topic: High-Sensitivity LC-MS/MS Bioanalysis of 4-Isopropylpyrimidin-2-amine and its Putative Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals in pharmaceutical and contract research organizations.
Abstract
The characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to modern drug development. This document provides a comprehensive guide and a robust protocol for the quantitative analysis of this compound, a novel pyrimidine derivative, and its predicted metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this note is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental decisions, ensuring both technical accuracy and practical applicability. The protocols herein are designed to be self-validating, aligning with the principles outlined in regulatory guidance for bioanalytical method validation.[1][2]
Introduction: The Role of Metabolite Profiling
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold prevalent in many biologically active molecules.[3] Understanding its metabolic fate is critical for evaluating its efficacy and safety profile. Metabolism can lead to the formation of active, inactive, or potentially toxic byproducts. Therefore, identifying and quantifying these metabolites in biological matrices like plasma is a non-negotiable step in preclinical and clinical development.[4][5][6]
LC-MS/MS stands as the gold standard for this task due to its exceptional sensitivity, selectivity, and speed, allowing for the precise measurement of low-concentration analytes in complex biological samples.[7][8] This guide details a complete workflow, from sample preparation to final data analysis, grounded in established bioanalytical principles.
Predicted Metabolic Pathways of this compound
Prior to method development, predicting the likely metabolic transformations of a new chemical entity (NCE) is a crucial step. Based on the structure of this compound, two major phases of metabolism are anticipated.
-
Phase I Metabolism: Primarily driven by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.[6][9] For this compound, the most probable pathways include:
-
Aliphatic Hydroxylation: Oxidation of the isopropyl group to form a secondary or tertiary alcohol.
-
Aromatic Hydroxylation: Direct oxidation of the pyrimidine ring.
-
N-Oxidation: Oxidation of the exocyclic amino group.
-
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the parent drug or its Phase I metabolite, increasing water solubility and facilitating excretion. Common pathways include:
-
Glucuronidation: Conjugation with glucuronic acid, typically at hydroxylated sites or the amino group, mediated by UGT enzymes.
-
Sulfation: Conjugation with a sulfonate group, also targeting hydroxyl groups.
-
The following diagram illustrates these predicted biotransformation routes.
Caption: Predicted metabolic pathways for this compound.
Bioanalytical Method & Protocol
This section details the complete protocol for sample preparation and LC-MS/MS analysis. The choices made are grounded in achieving maximum recovery, minimizing matrix effects, and ensuring high sensitivity.
Principle of the Method
The method relies on Solid-Phase Extraction (SPE) to isolate the parent compound and its metabolites from human plasma.[10] Chromatographic separation is achieved using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC), followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[11]
Materials and Reagents
-
Reference Standards: this compound (analytical grade).
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d7).
-
Solvents: Acetonitrile, Methanol, Isopropanol (all LC-MS grade).
-
Additives: Formic acid (LC-MS grade).
-
Water: Deionized water, 18.2 MΩ·cm.
-
Biological Matrix: Blank human plasma (K2EDTA).
-
SPE Cartridges: Mixed-mode cation exchange polymer cartridges.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
Rationale for SPE: SPE is chosen over simpler methods like protein precipitation because it provides a significantly cleaner extract.[12][13] By removing phospholipids and other matrix components, it reduces ion suppression, leading to better accuracy and a lower limit of quantification (LLOQ).[12] A mixed-mode cation exchange mechanism is ideal for retaining the basic amine group of the analyte while allowing for rigorous washing steps.
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
Vortex samples for 10 seconds.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 15 seconds. This step lyses cells and ensures the analyte is in its protonated, charged state for binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode cation exchange SPE plate on a vacuum manifold.
-
Add 500 µL of methanol to each well and apply vacuum to pass it through. This solvates the polymer chains of the sorbent.
-
Add 500 µL of deionized water and apply vacuum. This equilibrates the sorbent to an aqueous environment. Do not let the wells dry out.
-
-
Sample Loading:
-
Load the entire pre-treated sample (325 µL) into the conditioned wells.
-
Apply a gentle vacuum (~5 inHg) to slowly draw the sample through the sorbent bed, ensuring adequate interaction time for binding.
-
-
Washing Steps:
-
Wash 1 (Polar Wash): Add 500 µL of 2% formic acid in water. Apply vacuum. This removes highly polar, water-soluble interferences.
-
Wash 2 (Organic Wash): Add 500 µL of methanol. Apply vacuum. This removes non-polar interferences like phospholipids that are retained by the reversed-phase backbone of the sorbent.
-
-
Elution:
-
Place a clean 96-well collection plate inside the vacuum manifold.
-
Add 300 µL of the elution solvent (5% ammonium hydroxide in acetonitrile) to each well.
-
Apply a gentle vacuum to slowly elute the analytes into the collection plate. The ammonium hydroxide neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[14]
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (10:90 Acetonitrile:Water with 0.1% Formic Acid). This ensures compatibility with the initial mobile phase conditions.
-
Seal the plate and vortex for 30 seconds before placing it in the autosampler for injection.
-
LC-MS/MS Instrumentation and Optimized Conditions
Rationale for Parameters: A C18 column is selected for its excellent retention of moderately polar compounds.[15] A gradient elution is used to ensure sharp peaks for all analytes, from the more polar metabolites to the parent drug. Formic acid is added to the mobile phase to promote protonation, which is essential for positive mode electrospray ionization (ESI+), leading to a strong signal for the amine-containing analytes.[8][15]
| Parameter | Condition |
| UHPLC System | Standard high-performance system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| LC Gradient | 5% B to 95% B over 3.5 min; hold at 95% B for 1 min; return to 5% B and equilibrate for 1.5 min |
| Total Run Time | 6.0 min |
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr[8] |
| Cone Gas Flow | 150 L/hr[8] |
MRM Transitions: The following transitions are hypothetical and must be optimized empirically by infusing the pure standards. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is selected in the third quadrupole (Q3).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| This compound | m/z 138.1 | m/z 96.1 (Loss of propene) | 15 |
| Internal Standard (-d7) | m/z 145.1 | m/z 96.1 | 15 |
| Hydroxylated Metabolite | m/z 154.1 | m/z 136.1 (Loss of H₂O) | 12 |
| Glucuronide Conjugate | m/z 330.1 | m/z 154.1 (Loss of glucuronide) | 18 |
Method Validation Framework
To ensure the reliability and reproducibility of the data, the method must be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[1][2][16][17][18]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | ≥ 8 non-zero standards, r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Replicate (n=5) QC samples at four levels (LLOQ, LQC, MQC, HQC) should have mean concentrations within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | The CV of the matrix factor (analyte peak response in post-spiked matrix / analyte peak response in neat solution) from at least 6 different sources of matrix should be ≤15%. |
| Recovery | Analyte recovery should be consistent and reproducible across QC levels. |
| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw (3 cycles), bench-top (e.g., 24h at RT), and long-term storage (-80°C). Analyte concentration must be within ±15% of nominal. |
Overall Experimental Workflow
The entire process from sample receipt to data reporting follows a structured and logical flow to ensure data integrity and efficiency.
Caption: High-level workflow for bioanalytical sample analysis.
Conclusion
This application note provides a detailed, scientifically-grounded framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound and its metabolites. By combining a highly efficient SPE sample preparation protocol with sensitive UHPLC-MS/MS detection, this method is suitable for regulated bioanalysis in support of drug development programs. Adherence to the described validation principles will ensure that the data generated is accurate, reliable, and defensible for regulatory submissions.
References
- BioIVT. (n.d.). Drug Metabolism Assays.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- IQVIA Laboratories. (n.d.). In Vitro Metabolism.
- AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
- Creative Biolabs. (n.d.). In Vitro Metabolism Studies.
- U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Admescope. (n.d.). Services for in vitro Metabolism research.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis.
- Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Xu, R., et al. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. National Institutes of Health.
- ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites.
- PubChem. (n.d.). 4-Chloro-N-isopropylpyrimidin-2-amine.
- Cobbold, S. A., et al. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. National Institutes of Health.
- Turgeon, C. T., et al. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. National Institutes of Health.
- Papakyriakou, A., et al. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
- Singer, G. M., et al. (n.d.). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. PubMed.
- Davydov, D. R., et al. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. National Institutes of Health.
- Terpstra, J. W., et al. (2008, October 23). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.
- Peet, N. P., et al. (1992, August 21). Conformationally restrained, chiral (phenylisopropyl)amino-substituted pyrazolo[3,4-d]pyrimidines and purines with selectivity for adenosine A1 and A2 receptors. PubMed.
Sources
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- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. labcorp.com [labcorp.com]
- 6. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 7. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. opentrons.com [opentrons.com]
- 11. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. organomation.com [organomation.com]
- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. hhs.gov [hhs.gov]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
1H NMR and 13C NMR interpretation of 4-Isopropylpyrimidin-2-amine
An Application Guide to the Spectroscopic Characterization of 4-Isopropylpyrimidin-2-amine using ¹H and ¹³C NMR
Introduction
This compound is a substituted pyrimidine that serves as a vital heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, including nucleobases and various therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the synthesis and development of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.
This application note provides a detailed guide for researchers and drug development professionals on the interpretation of the ¹H and ¹³C NMR spectra of this compound. It combines theoretical principles with practical, field-proven protocols to ensure reliable and reproducible spectral acquisition and analysis. The causality behind spectral features is explained, and all protocols are designed as self-validating systems to uphold the highest standards of scientific integrity.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure and the conventional numbering of atoms is the foundation for accurate spectral assignment. The diagram below illustrates the structure of this compound with systematic numbering for both carbon and hydrogen atoms, which will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, we expect to see four primary sets of signals corresponding to the amino (NH₂), pyrimidine ring (H5, H6), and isopropyl (CH and CH₃) protons.
Predicted ¹H NMR Signals:
-
Pyrimidine Protons (H5 and H6):
-
H6: This proton is adjacent to a nitrogen atom and the proton at C5. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deshields the ring protons, causing them to appear significantly downfield. H6 is expected to appear as a doublet due to coupling with H5.
-
H5: This proton is coupled to H6 and will also appear as a doublet. It is generally found slightly upfield relative to H6. The coupling constant between H5 and H6 (JH5-H6) is typically in the range of 4-6 Hz for pyrimidine systems.
-
-
Amino Protons (NH₂):
-
The protons of the primary amine group typically appear as a broad singlet. Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. These protons usually do not show coupling to other protons in the molecule.
-
-
Isopropyl Protons (C₇H and C₈/₉H₃):
-
Methine (C₇H): The single proton on C₇ is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet (6+1 = 7).
-
Methyl (C₈/₉H₃): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton (C₇H) and will therefore appear as a doublet (1+1 = 2). This characteristic septet-doublet pattern is a hallmark of an isopropyl group.
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~8.0 - 8.3 | Doublet (d) | ~5.0 | 1H |
| H5 | ~6.4 - 6.6 | Doublet (d) | ~5.0 | 1H |
| NH₂ | ~4.5 - 5.5 (variable) | Broad Singlet (br s) | N/A | 2H |
| C₇H (methine) | ~2.8 - 3.1 | Septet (sept) | ~6.8 | 1H |
| C₈/₉H₃ (methyl) | ~1.2 - 1.3 | Doublet (d) | ~6.8 | 6H |
¹³C NMR Spectral Interpretation
A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms and functional groups.
Predicted ¹³C NMR Signals:
-
Pyrimidine Carbons (C2, C4, C5, C6):
-
C2 and C4: These carbons are bonded to two nitrogen atoms, making them highly electron-deficient. Consequently, they are the most deshielded carbons and appear furthest downfield. C2, bonded to the amino group, and C4, bonded to the isopropyl group, will have distinct chemical shifts, typically above 160 ppm.
-
C6: This carbon is adjacent to one nitrogen and is also expected to be significantly downfield.
-
C5: Being the furthest from the electron-withdrawing nitrogen atoms, C5 is the most shielded of the ring carbons and will appear the most upfield among them.
-
-
Isopropyl Carbons (C₇, C₈/₉):
-
These aliphatic carbons are shielded compared to the aromatic ring carbons and will appear in the upfield region of the spectrum. The two methyl carbons (C₈ and C₉) are equivalent and will produce a single signal.
-
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~162 - 164 |
| C4 | ~170 - 172 |
| C6 | ~157 - 159 |
| C5 | ~110 - 112 |
| C₇ (methine) | ~35 - 37 |
| C₈/₉ (methyl) | ~22 - 24 |
Experimental Protocol for NMR Analysis
A robust and standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following workflow outlines the key steps from sample preparation to data acquisition.
Caption: Workflow for NMR sample preparation and data acquisition.
Part A: Sample Preparation Protocol
-
Weigh the Sample: Accurately weigh the required amount of this compound. For a standard high-field NMR spectrometer (≥400 MHz), 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for a ¹³C NMR spectrum with a good signal-to-noise ratio acquired in a reasonable time.[1][2]
-
Choose a Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Use a volume of 0.6–0.7 mL to achieve the proper sample height in a standard 5 mm NMR tube.[3][4]
-
Dissolve the Sample: It is best practice to dissolve the sample in a small, clean vial first.[1] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[2] This prevents issues with magnetic field homogeneity (shimming).
-
Cap and Label: Cap the NMR tube securely and label it clearly. Clean the outside of the tube with a lint-free wipe before inserting it into the spectrometer.[3][4]
Part B: Data Acquisition Protocol
The following are typical acquisition parameters for 1D experiments on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H Experiment | ¹³C Experiment | Rationale |
| Pulse Program | Standard 1-pulse | Proton-decoupled 1-pulse | Standard sequences for routine 1D analysis. |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm | Encompasses the expected chemical shift ranges for all signals.[5] |
| Acquisition Time | 2 - 4 s | 1 - 2 s | Balances resolution and signal decay; longer times improve resolution.[5][6] |
| Relaxation Delay (d1) | 2 - 5 s | 2 s | Allows for sufficient relaxation of nuclei between scans, crucial for accurate integration in ¹H NMR. |
| Number of Scans | 8 - 16 | 512 - 2048 | Co-adding scans improves the signal-to-noise ratio, which is critical for the less sensitive ¹³C nucleus.[6][7] |
Conclusion
The structural characterization of this compound by NMR spectroscopy is straightforward due to its distinct and predictable spectral features. The ¹H NMR spectrum is characterized by two doublets in the aromatic region for the pyrimidine ring protons and a clear septet-doublet pattern in the aliphatic region for the isopropyl group. The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can reliably obtain high-quality NMR data for unambiguous structural verification and purity analysis, ensuring the integrity of their chemical entities in research and development pipelines.
References
- Chemical Instrumentation Facility, Iowa State University.
- Georgia Institute of Technology. (2023).
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- Fouda, A. M., Abdel-Maksoud, M. S., El-Malah, A. A., & Abdel-Aziz, M. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Organomation.
- University of Notre Dame.
- R-NMR.
- LibreTexts Chemistry. (2022).
- Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]
- University College London.
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. r-nmr.eu [r-nmr.eu]
The Strategic Application of 4-Isopropylpyrimidin-2-amine in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide for Researchers
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, most notably in the realm of kinase inhibitors. Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site renders it a privileged scaffold in medicinal chemistry. This guide focuses on the strategic application of a key building block, 4-Isopropylpyrimidin-2-amine, in the synthesis of potent and selective kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its elaboration into a specific Cyclin-Dependent Kinase 2 (CDK2) inhibitor, and discuss the biological implications of targeting this crucial cell cycle regulator. The isopropyl group at the 4-position of the pyrimidine ring is of particular interest as it can provide advantageous steric and lipophilic properties, potentially influencing inhibitor potency, selectivity, and pharmacokinetic profile.
Core Chemical Principles and Synthetic Strategy
The synthetic journey from this compound to a functional kinase inhibitor typically involves a multi-step sequence designed for versatility and late-stage diversification. The primary strategy hinges on the initial conversion of the 2-amino-6-isopropylpyrimidin-4-ol precursor to a more reactive intermediate, 4-chloro-6-isopropylpyrimidin-2-amine. This chlorinated intermediate serves as a versatile linchpin for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow from the pyrimidinol precursor.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a potent CDK2 inhibitor, illustrating the practical application of this compound chemistry.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-6-isopropylpyrimidin-2-amine
This synthesis begins with the construction of the pyrimidine ring, followed by chlorination.
Step 1a: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol
This initial step involves the condensation of guanidine with ethyl 4-methyl-3-oxopentanoate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Equivalents) |
| Guanidine hydrochloride | 95.53 | 1.0 |
| Sodium ethoxide | 68.05 | 1.1 |
| Ethyl 4-methyl-3-oxopentanoate | 158.20 | 1.0 |
| Absolute Ethanol | 46.07 | Solvent |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add guanidine hydrochloride (1.0 eq) to the solution and stir for 30 minutes at room temperature.
-
Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-Amino-6-isopropylpyrimidin-4-ol.
Step 1b: Chlorination to 4-Chloro-6-isopropylpyrimidin-2-amine
The hydroxyl group of the pyrimidinol is converted to a chlorine atom, a good leaving group for subsequent nucleophilic substitutions.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Equivalents) |
| 2-Amino-6-isopropylpyrimidin-4-ol | 155.18 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 |
| Dichloromethane (DCM) | 84.93 | Solvent |
Procedure:
-
In a fume hood, suspend 2-Amino-6-isopropylpyrimidin-4-ol (1.0 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add N,N-diisopropylethylamine (1.5 eq).
-
Add phosphorus oxychloride (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Chloro-6-isopropylpyrimidin-2-amine as a solid.
Part 2: Synthesis of a CDK2 Inhibitor via Buchwald-Hartwig Coupling
The synthesized 4-chloro-6-isopropylpyrimidin-2-amine is a versatile intermediate for creating a library of kinase inhibitors. The following protocol outlines a Buchwald-Hartwig amination to couple the key intermediate with a substituted pyrazole, a common motif in kinase inhibitors.
Step 2a: Buchwald-Hartwig Amination with 5-cyclopropyl-1H-pyrazol-3-amine
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Equivalents) |
| 4-Chloro-6-isopropylpyrimidin-2-amine | 171.63 | 1.0 |
| 5-Cyclopropyl-1H-pyrazol-3-amine | 123.16 | 1.1 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.05 |
| Xantphos | 578.68 | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | Solvent |
Procedure:
-
In a reaction vessel, combine 4-Chloro-6-isopropylpyrimidin-2-amine (1.0 eq), 5-cyclopropyl-1H-pyrazol-3-amine (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-isopropylpyrimidin-2,4-diamine.
Biological Context: Targeting the CDK2-Cyclin E Axis in Cancer
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. In complex with Cyclin E, CDK2 phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis. Dysregulation of the CDK2-Cyclin E axis is a common feature in many cancers, leading to uncontrolled cell proliferation. Therefore, the development of potent and selective CDK2 inhibitors is a promising therapeutic strategy.
Diagram of the CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway in cell cycle G1/S transition.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors from the this compound scaffold relies on a systematic exploration of structure-activity relationships.
| Position on Pyrimidine Core | Substitution | Impact on Activity |
| C2-Amine | Substituted anilines or heteroaromatic amines | Crucial for hydrogen bonding with the kinase hinge region. The nature of the substituent can modulate potency and selectivity. |
| C4-Position | Various substituted amines (e.g., pyrazoles) | Projects into the solvent-exposed region of the ATP-binding pocket. Modifications here are key for enhancing potency and achieving selectivity against other kinases. |
| C6-Isopropyl Group | Isopropyl | The isopropyl group can occupy a hydrophobic pocket, contributing to binding affinity. Its size and lipophilicity can influence the overall pharmacokinetic properties of the inhibitor. |
Conclusion and Future Directions
This compound and its derivatives are invaluable tools in the synthesis of novel kinase inhibitors. The synthetic routes outlined in this guide are robust and adaptable, allowing for the creation of diverse chemical libraries for screening against various kinases. The targeted inhibition of CDK2 represents a compelling strategy for the treatment of cancers with dysregulated cell cycle control. Future efforts in this area will likely focus on fine-tuning the selectivity of these inhibitors to minimize off-target effects and on optimizing their drug-like properties to enhance their clinical potential.
References
- Pyrimidines represent an important class of heterocycles containing two nitrogen atoms at position 1 and 3 of the six membered ring show wide range of biological activities. (Source: World Journal of Advanced Research and Reviews)
- This document provides detailed experimental procedures for the synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine and its analogs, which are valuable scaffolds in medicinal chemistry. (Source: Benchchem)
- The pyrimidine nucleus is a fundamental component of human DNA and RNA, as well as the backbone of many therapeutic agents. (Source: Bentham Science Publishers)
- The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- Cyclin-dependent kinase 2 (CDK2) plays a pivotal part in cell cycle regulation and is involved in a range of biological processes. (Source: PubMed)
- A series of 2,4,5-trisubstituted pyrimidines have been synthesised and characterised, which exhibited potent CDK inhibition and anti-prolifer
- The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- In the presence of their cyclin partners, CDKs function as serine/threonine kinases, regulating cell cycle progression by phosphorylating critical substrates such as the retinoblastoma protein (Rb). (Source: NIH)
- The synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine typically involves carefully controlled chemical reactions. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- What role does CDK2 play in cell cycle regul
- Cyclin-dependent kinase 2 (CDK2)
- The realization that nearly all cancers have mutations that disrupt cell cycle control led to the expectation that cell cycle-directed therapy, particulary against the cyclin-dependent kinases (CDKs), would revolutionize cancer therapy. (Source: Grantome)
- Cyclin-dependent kinase 2, also known as cell division protein kinase 2, or Cdk2, is an enzyme that in humans is encoded by the CDK2 gene. (Source: Wikipedia)
- A series of new pyrimidine-pyrazole hybrid molecules were designed as inhibitors of cyclin-dependent kinase 2. (Source: PubMed)
- A series of 2,4,5-trisubstituted pyrimidines have been synthesised and characterised, which exhibited potent CDK inhibition and anti-proliferative activities. The structure-activity relationship is analysed and a rational for CDK9 selectivity is discussed. (Source: PubMed)
- The synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. (Source: PrepChem.com)
- The Sandmeyer reaction is the transformation of primary aromatic amines into aryl halides, aryl cyanides or phenols by diazotation and treatment with copper(I) halides. (Source: SynArchive)
- The nitrosation of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid, sulfuric acid, or HBF4) leads to diazonium salts, which can be isolated if the counterion is non-nucleophilic. (Source: Organic Chemistry Portal)
- The substitution of an aromatic amino group is possible via preparation of its diazonium salt and subsequent displacement with a nucleophile (Cl-, I-, CN-, RS-, HO-). (Source: Organic Chemistry Portal)
- In search of synthetic chemotherapeutic substances capable of inhibiting, retarding, or reversing the process of multistage carcinogenesis, we synthesised a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives 9(a-h) by a nucleophilic substitution reaction and characterized by (1)H and (13)C nuclear magnetic resonance (NMR), liquid chromatography mass spectrometry (LC/MS), Fourier-transform infrared (FTIR), and elemental analysis. (Source: PubMed)
- 5-Cyclopropyl-1H-pyrazol-3-amine | 175137-46-9. (Source: Sigma-Aldrich)
- N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide | C13H13N3O | CID 449088. (Source: PubChem)
- The Sandmeyer reaction is a versatile and widely used method for the conversion of a primary aromatic amine to a variety of functional groups, including halogens, cyano, and hydroxyl groups, via an intermedi
- Metal-catalyzed reactions play a vital part to construct a variety of pharmaceutically important scaffolds
- Name rxns - Free download as PDF File (.pdf), Text File (.txt) or read online for free. (Source: Scribd)
- Reactions of N-heteroaromatic bases with nitrous acid. (Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing))
- The diazotisation of 2- and 4-aminopyridine in dilute mineral acid leads to the formation of diazonium ions. (Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing))
- The reactions of nitrous acid with 1°- and 2°- aliphatic amines may be explained by considering their behavior with the nitrosonium cation, NO(+), an electrophilic species present in acidic nitrous acid solutions. (Source: Chemistry LibreTexts)
- To explore the potential use of CDK inhibitors in pancreatic ductal adenocarcinoma (PDAC) therapy, a series of novel 2-((4-sulfamoylphenyl)amino)
- Cyclin-dependent kinase inhibition is considered a promising target for cancer treatment for its crucial role in cell cycle regul
- Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. (Source: PubMed)
- 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. (Source: europepmc.org)
- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (Source: NIH)
- A series of new pyrimidine-pyrazole hybrid molecules were designed as inhibitors of cyclin-dependent kinase 2. (Source: PubMed)
- The cyclin dependent kinase (cdk) inhibitor NU6027, 4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine (IC(50) vs cdk1/cyclinB1=2.9+/-0.1 microM and IC(50) vs cdk2/cyclinA3=2.2+/-0.6 microM), was used as the basis for the design of a series of 4-
The Versatility of the 4-Isopropylpyrimidin-2-amine Scaffold in Modern Drug Discovery: Application Notes and Protocols for Kinase Inhibitor Development
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be elaborated to bind to a range of biological targets – is a cornerstone of efficient drug discovery. The 4-isopropylpyrimidin-2-amine core has emerged as one such scaffold, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for the development of novel therapeutics, especially in oncology.[1] The strategic placement of the isopropyl group can enhance binding affinity and modulate selectivity, while the 2-amino group serves as a versatile handle for synthetic diversification.
This comprehensive guide provides an in-depth exploration of the this compound scaffold. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices. We will delve into the synthesis of key intermediates, their elaboration into drug-like molecules, and the subsequent biological evaluation, with a focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative target.
Physicochemical Properties and Structure-Activity Relationship (SAR) Insights
The this compound scaffold possesses a unique combination of physicochemical properties that contribute to its utility in drug design. The pyrimidine ring itself is a relatively stable aromatic system, and the substituents play a critical role in defining the molecule's overall characteristics.
| Property | Value/Description | Significance in Drug Design |
| Molecular Weight | ~137.19 g/mol (unsubstituted) | Provides a low molecular weight starting point, allowing for significant chemical modification without violating Lipinski's Rule of Five. |
| logP (calculated) | ~1.5 (unsubstituted) | Indicates a moderate lipophilicity, which is a good starting point for balancing aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (from the amino group) | The 2-amino group is crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2] |
| Hydrogen Bond Acceptors | 2 (from the pyrimidine nitrogens) | The pyrimidine nitrogens can accept hydrogen bonds from the protein backbone, further anchoring the inhibitor in the ATP-binding site. |
| Rotatable Bonds | 1 (for the isopropyl group) | The isopropyl group can adopt different conformations to optimize van der Waals interactions within the binding pocket. |
Structure-Activity Relationship (SAR) considerations:
-
The Isopropyl Group: The size and lipophilicity of the isopropyl group at the 4-position often contribute to favorable interactions within a hydrophobic pocket of the kinase active site. Modifications at this position can be used to fine-tune selectivity against different kinases.
-
The 2-Amino Group: This is the primary point of diversification. Arylation or alkylation of this amine, often via Buchwald-Hartwig amination, allows for the introduction of various substituents that can extend into the solvent-exposed region of the ATP-binding site, thereby modulating potency and pharmacokinetic properties.[3][4]
-
Substitution on the Pyrimidine Ring: Further substitution on the pyrimidine ring, for instance at the 5- or 6-position, can be explored to optimize potency and selectivity.
Synthetic Strategy: A Modular Approach to Library Generation
A common and effective strategy for the synthesis of derivatives based on the this compound scaffold involves a modular, multi-step approach. This allows for the late-stage diversification of a common intermediate, facilitating the rapid generation of a library of compounds for SAR studies.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chloro-6-isopropylpyrimidine (Key Intermediate)
This protocol describes the synthesis of the crucial chlorinated intermediate, which is then used for diversification. The procedure involves a two-step synthesis starting from the condensation of guanidine with an isopropyl-β-ketoester, followed by chlorination.[1]
Step 1: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol
-
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl 4-methyl-3-oxopentanoate (isopropyl-β-ketoester)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature.
-
Add ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield 2-amino-6-isopropylpyrimidin-4-ol.
-
Step 2: Synthesis of 2-Amino-4-chloro-6-isopropylpyrimidine
-
Materials:
-
2-Amino-6-isopropylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a stirred suspension of 2-amino-6-isopropylpyrimidin-4-ol (1.0 equivalent) in anhydrous DCM, add DIPEA (1.5 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add POCl₃ (2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-amino-4-chloro-6-isopropylpyrimidine as a solid.[1]
-
Protocol 2: Synthesis of a Representative CDK2 Inhibitor via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of 2-amino-4-chloro-6-isopropylpyrimidine with a representative amine (e.g., 4-aminopyrazole), a reaction widely used in the synthesis of kinase inhibitors.[3][5]
-
Materials:
-
2-Amino-4-chloro-6-isopropylpyrimidine (from Protocol 1)
-
4-Aminopyrazole (or other desired amine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
In a Schlenk tube, combine 2-amino-4-chloro-6-isopropylpyrimidine (1.0 equivalent), the desired amine (1.2 equivalents), cesium carbonate (2.0 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 2,4-disubstituted 6-isopropylpyrimidine product.
-
Biological Evaluation: Assessing CDK2 Inhibition and Cellular Effects
The following protocols are designed to evaluate the biological activity of the synthesized compounds, focusing on their ability to inhibit CDK2 and their effects on cancer cell lines.
Protocol 3: In Vitro CDK2/Cyclin E Kinase Assay
This assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of the CDK2/Cyclin E complex.
-
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (as substrate)
-
ATP (Adenosine triphosphate), [γ-³²P]ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, CDK2/Cyclin E, and the synthesized inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
-
Protocol 4: Cell Viability Assay (MTT/MTS)
This assay assesses the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized inhibitor compounds
-
MTT or MTS reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 5: Western Blot Analysis for CDK2 Pathway Modulation
This protocol is used to investigate the effect of the inhibitors on the phosphorylation status of key proteins in the CDK2 signaling pathway.
-
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-CDK2, anti-Cyclin E, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse treated cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the changes in protein phosphorylation and expression levels.
-
Protocol 6: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the inhibitors on cell cycle progression.
-
Materials:
-
Treated cells
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the synthesized compounds for a specified time (e.g., 24 hours).
-
Harvest and fix the cells in cold ethanol.
-
Stain the cells with PI solution containing RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Signaling Pathway Visualization: CDK2/Cyclin E in Cell Cycle Progression
The CDK2/Cyclin E complex plays a pivotal role in the G1/S transition of the cell cycle. Its activity is tightly regulated, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a simplified CDK2/Cyclin E signaling pathway.
Caption: Simplified CDK2/Cyclin E signaling pathway at the G1/S transition.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diversification make it an attractive scaffold for medicinal chemists. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate novel compounds based on this privileged core. Future work in this area will likely focus on exploring novel substitutions to further enhance selectivity, improve pharmacokinetic profiles, and overcome potential resistance mechanisms. The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of next-generation targeted therapies.
References
- Wikipedia. (n.d.). Cyclin E/Cdk2. [Link]
- Creative Diagnostics. (n.d.).
- Fischer, P. M. (2001). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 44(25), 4386-4395. [Link]
- Reactome. (n.d.).
- MDPI. (2023). Basic Methods of Cell Cycle Analysis. [Link]
- Wikipedia. (n.d.).
- NCBI. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. [Link]
- PubChem. (n.d.). 4-Chloro-N-isopropylpyrimidin-2-amine. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- NCBI. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
- Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. [Link]
- NCBI. (2022).
- Frontiers. (n.d.). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. [Link]
- NCBI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
- ResearchGate. (n.d.). Assessment of Cell Cycle Inhibitors by Flow Cytometry. [Link]
- NCBI. (2024).
- NCBI. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
- PubChem. (n.d.). 2-Aminopyrimidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 4-Isopropylpyrimidin-2-amine
Abstract
This application note provides a comprehensive, scalable, and robust two-step protocol for the synthesis of 4-Isopropylpyrimidin-2-amine, a valuable building block in medicinal chemistry and drug development.[1][2][3] The synthesis begins with a base-mediated condensation of ethyl isobutyrate and acetonitrile to yield the key intermediate, 4-methyl-3-oxopentanenitrile. This is followed by a classical cyclocondensation reaction with guanidine to form the target pyrimidine ring. The protocol emphasizes procedural safety, scalability considerations, and detailed analytical characterization, making it suitable for researchers in both academic and industrial settings.
Introduction
The pyrimidine scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals.[1][3] Specifically, substituted 2-aminopyrimidines are privileged structures found in kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. This compound serves as a critical intermediate, offering a reactive amino group for further functionalization and an isopropyl moiety that can modulate lipophilicity and binding interactions.
Traditional pyrimidine syntheses can present challenges in terms of yield, purity, and scalability. This guide details a reliable and efficient process designed for scale-up, addressing common issues through optimized reaction conditions and purification strategies. The causality behind each step is explained to provide a deeper understanding of the process chemistry.
Overall Reaction Scheme
The synthesis is performed in two primary stages:
Step 1: Synthesis of 4-Methyl-3-oxopentanenitrile (Intermediate A)

Step 2: Synthesis of this compound (Final Product)

Experimental Protocols
Part 1: Scalable Synthesis of 4-Methyl-3-oxopentanenitrile (Intermediate A)
This procedure is a variation of the Claisen condensation, where an ester and a nitrile react to form a β-ketonitrile. Potassium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate acetonitrile, which then attacks the ester.
3.1. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
|---|---|---|---|---|
| Ethyl Isobutyrate | 116.16 | 116.2 g (126 mL) | 1.0 | Reagent grade, anhydrous |
| Acetonitrile | 41.05 | 45.2 g (57.5 mL) | 1.1 | Anhydrous, <50 ppm H₂O |
| Potassium tert-butoxide | 112.21 | 246.9 g | 2.2 | Handle in a glovebox or under inert gas |
| Tetrahydrofuran (THF) | 72.11 | 2.0 L | - | Anhydrous, <50 ppm H₂O |
| Hydrochloric Acid (HCl) | 36.46 | ~90 mL | ~1.1 | 12 M (concentrated) |
| Ethyl Acetate | 88.11 | 1.0 L | - | For extraction |
| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - | For drying |
-
Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, dropping funnel, condenser, nitrogen/argon inlet, temperature probe.
3.2. Step-by-Step Protocol
-
Setup: Assemble the 5 L reaction flask with the mechanical stirrer, temperature probe, and dropping funnel. Place the condenser on the central neck, fitted with a nitrogen/argon inlet. Ensure the entire system is dry and purged with inert gas.
-
Reagent Loading: To the flask, add ethyl isobutyrate (1.0 mol) and anhydrous THF (2.0 L). Begin stirring to ensure the solution is homogenous.
-
Base Addition: Carefully add potassium tert-butoxide (2.2 mol) to the stirred solution in portions. Causality: Adding the strong base in portions helps control the initial exotherm. Potassium tert-butoxide is preferred for its high basicity and steric bulk, which minimizes side reactions.[4]
-
Acetonitrile Addition: Add anhydrous acetonitrile (1.1 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Maintain the internal temperature below 30°C using a water bath if necessary. An increase in viscosity and a color change to a yellowish slurry is expected.
-
Reaction: Allow the mixture to stir at room temperature for 12-16 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully quench the reaction by adding 1 L of deionized water through the dropping funnel. Safety Note: The quenching process is highly exothermic and may release flammable vapors. Ensure adequate ventilation and slow addition.
-
Acidification & Extraction: Add ethyl acetate (500 mL) to the mixture. Slowly add concentrated HCl (~90 mL) with vigorous stirring until the aqueous layer has a pH of 3-4. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 250 mL).[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-3-oxopentanenitrile as a yellow-orange oil.[4]
-
Purification (Optional but Recommended): The crude product can be purified by vacuum distillation (Bp: 87°C at 11 Torr) or silica gel chromatography.[5] For many subsequent reactions, the crude oil is of sufficient purity.
Part 2: Synthesis of this compound
This reaction is a classic example of pyrimidine synthesis via the cyclocondensation of a β-dicarbonyl equivalent with a guanidine source.[6] Sodium ethoxide is generated in situ or used as a solution to catalyze the reaction.
3.3. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
|---|---|---|---|---|
| 4-Methyl-3-oxopentanenitrile | 111.14 | 111.1 g | 1.0 | From Part 1 |
| Guanidine Hydrochloride | 95.53 | 105.1 g | 1.1 | Hygroscopic, store in a desiccator |
| Sodium Ethoxide (21% w/w in Ethanol) | 68.05 | 358 g (416 mL) | 1.1 | Or prepare in situ from sodium metal |
| Ethanol (200 proof) | 46.07 | 1.5 L | - | Anhydrous |
-
Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, condenser, nitrogen/argon inlet, temperature probe.
3.4. Step-by-Step Protocol
-
Setup: Assemble the 5 L reaction flask for reflux with a mechanical stirrer and condenser under a nitrogen atmosphere.
-
Base and Guanidine: To the flask, add guanidine hydrochloride (1.1 mol) and anhydrous ethanol (1.5 L). Stir the suspension, then add the sodium ethoxide solution (1.1 mol) over 15 minutes. Causality: Guanidine hydrochloride is the stable salt form. The addition of sodium ethoxide deprotonates it to form free guanidine, the active nucleophile, along with sodium chloride as a byproduct. Using a slight excess ensures all the guanidine salt reacts.
-
Ketonitrile Addition: Dissolve the 4-methyl-3-oxopentanenitrile (1.0 mol) in 200 mL of anhydrous ethanol and add it to the reaction mixture.
-
Reaction (Reflux): Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Cooling and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate (the product and NaCl) should form. Further cool the mixture to 0-5°C for 1-2 hours to maximize precipitation.
-
Filtration: Filter the solid precipitate using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 100 mL) to remove soluble impurities.
-
Initial Purification: Transfer the filter cake to a beaker with 1 L of deionized water. Stir for 30 minutes to dissolve the NaCl byproduct. Filter the remaining solid, which is the crude this compound. Wash the cake with water (2 x 200 mL).
-
Final Purification (Recrystallization): Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 50°C.
Workflow and Mechanism Diagrams
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Simplified Cyclocondensation Mechanismdot
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// Edges guanidine -> addition [color="#EA4335"]; ketonitrile -> addition [color="#EA4335"]; addition -> intermediate [color="#5F6368"]; intermediate -> cyclization [color="#5F6368"]; cyclization -> dihydropyrimidine [color="#5F6368"]; dihydropyrimidine -> aromatization [color="#5F6368"]; aromatization -> product [color="#5F6368"]; }
Sources
- 1. growingscience.com [growingscience.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-METHYL-3-OXOPENTANENITRILE | 29509-06-6 [chemicalbook.com]
- 5. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
in vitro biological screening assays for 4-Isopropylpyrimidin-2-amine derivatives
An Application Guide for the In Vitro Biological Screening of 4-Isopropylpyrimidin-2-amine Derivatives
Introduction: Unlocking the Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of DNA and RNA and appearing in numerous FDA-approved therapeutics.[1][2] Derivatives of the 2-aminopyrimidine scaffold, in particular, are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, most notably protein kinases.[3][4] The this compound series represents a promising chemical space for the development of novel inhibitors targeting cellular signaling pathways implicated in diseases like cancer.[3]
This guide provides a comprehensive framework for the initial in vitro biological evaluation of novel this compound derivatives. As a Senior Application Scientist, the goal is not merely to present protocols, but to provide a strategic workflow that moves logically from broad phenotypic screening to more defined mechanistic assays. This approach ensures that research efforts are focused on compounds with the most promising therapeutic potential, saving valuable time and resources. We will explore the causality behind experimental choices, providing a robust, self-validating system for hit identification and characterization.
Phase 1: Primary Screening - Assessing General Cytotoxicity
The first critical step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. This primary screen acts as a gatekeeper, identifying compounds that possess biological activity at relevant concentrations. The most common and robust method for this initial assessment is the MTT assay.[5]
The Causality Behind the Choice: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8] This makes it an excellent, high-throughput method to quickly determine a compound's cytotoxic or cytostatic effects.[5][6] A reduction in the colorimetric signal indicates a decrease in cell viability, providing the first crucial piece of data: the compound's potency, typically expressed as a 50% inhibitory concentration (IC₅₀).
Experimental Workflow: A High-Throughput Screening Cascade
The initial screening process should be systematic to efficiently identify and prioritize compounds for further study.
Caption: Inhibition of kinase activity leads to higher remaining ATP levels, producing a strong luminescent signal.
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This is a generalized protocol based on commercial platforms like Kinase-Glo®. [9][10] Objective: To determine the IC₅₀ of a test compound against a specific target kinase (e.g., CDK2, EGFR, etc.).
Materials:
-
Recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP at a concentration near the Kₘ for the kinase
-
Assay buffer (typically contains MgCl₂, DTT, etc.)
-
Test compounds in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo® MAX)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations in the reaction buffer. [8]2. Initiation: Start the kinase reaction by adding ATP. [8]3. Incubation: Incubate for a specified time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C). [9]4. Detection: Stop the reaction and add the detection reagent. This reagent simultaneously lyses the reaction components and contains luciferase, which generates a luminescent signal from the remaining ATP. [9]5. Measurement: After a brief incubation (e.g., 10 minutes), measure the luminescent signal using a plate reader.
-
Analysis: The signal is inversely proportional to kinase activity. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Apoptosis Induction Assays
The Rationale: A potent cytotoxic compound may be killing cancer cells by inducing apoptosis, or programmed cell death. This is a desirable mechanism for an anticancer agent. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry. [11][12]It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. [12][13]* Propidium Iodide (PI): A fluorescent DNA intercalator that is membrane-impermeable. It can only enter cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis. [11]
Caption: Distinguishing cell populations based on Annexin V and PI staining.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol is based on standard methods for flow cytometric analysis of apoptosis. [8][14] Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a test compound.
Materials:
-
Cancer cells and complete medium
-
6-well plates
-
Test compound at its IC₅₀ and 2x IC₅₀ concentrations
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with the test compound at the desired concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution, as per the manufacturer's instructions. [8] * Gently vortex and incubate in the dark at room temperature for 15 minutes. [8]4. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis: Use analysis software to create quadrant plots to determine the percentage of cells in each population: viable (bottom-left), early apoptotic (bottom-right), late apoptotic (top-right), and necrotic (top-left).
Cell Cycle Analysis
The Rationale: Anti-proliferative compounds can function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing. Analyzing the DNA content of a cell population via PI staining and flow cytometry allows for the quantification of cells in each phase of the cycle. [15][16][17]
Caption: The four distinct phases of the cell cycle.
Protocol 4: Cell Cycle Analysis by PI Staining
This protocol describes a standard method for analyzing cell cycle distribution. [8][18] Objective: To determine the effect of a test compound on the cell cycle distribution of a cancer cell population.
Materials:
-
Cancer cells and complete medium
-
6-well plates
-
Test compound at its IC₅₀ concentration
-
Ice-cold 70% ethanol
-
Staining solution: PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound as described in the apoptosis protocol (e.g., for 24 hours).
-
Cell Fixation:
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight). [8]3. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase A is critical to degrade RNA, ensuring that PI only stains DNA. [17] * Incubate in the dark for 30 minutes at room temperature. [8]4. Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer, measuring the linear fluorescence of the PI signal.
-
Generate a histogram of cell count versus fluorescence intensity.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [18]
Summary and Data Integration
The final step is to integrate the data from all assays to build a comprehensive profile of the most promising compounds. This allows for an informed selection of candidates for further preclinical development.
| Compound ID | Cytotoxicity IC₅₀ (MCF-7, µM) | Kinase X IC₅₀ (µM) | Apoptosis (% Annexin V+) | Cell Cycle Arrest (Phase) | Profile Summary |
| Cmpd-01 | 5.2 | 0.15 | 65% | G2/M | Potent. Kinase X inhibitor, induces significant apoptosis via G2/M arrest. High Priority. |
| Cmpd-03 | 8.9 | > 50 | 15% | G1 | Moderate. Cytotoxicity not driven by Kinase X. Induces G1 arrest with low apoptosis. |
| Cmpd-04 | > 100 | > 50 | < 5% | None | Inactive. No significant activity in primary or mechanistic assays. |
This integrated approach ensures a thorough and efficient evaluation of this compound derivatives, paving the way for the discovery of novel and effective therapeutic agents.
References
- Title: Assaying cell cycle status using flow cytometry - PMC - NIH.
- Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Source: Eurofins Discovery. URL:[Link]
- Title: Cell Cycle Analysis with Flow Cytometry. Source: Biocompare. URL:[Link]
- Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL:[Link]
- Title: Incucyte® Apoptosis Assays for Live-Cell Analysis. Source: Sartorius. URL:[Link]
- Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: PMC - PubMed Central. URL:[Link]
- Title: Apoptosis – what assay should I use? Source: BMG Labtech. URL:[Link]
- Title: Measuring Apoptosis using Annexin V and Flow Cytometry. Source: University of Rochester Medical Center. URL:[Link]
- Title: Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Source: Frontiers in Chemistry. URL:[Link]
- Title: In vitro JAK kinase activity and inhibition assays. Source: PubMed - NIH. URL:[Link]
- Title: Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Source: ACS Omega. URL:[Link]
- Title: Discovery of N -(4-(3-isopropyl-2-methyl-2 H -indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies.
- Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Source: MDPI. URL:[Link]
- Title: Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Source: MDPI. URL:[Link]
- Title: 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Source: PubMed. URL:[Link]
- Title: Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Source: National Institutes of Health (NIH). URL:[Link]
- Title: An overview on synthesis and biological activity of pyrimidines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. atcc.org [atcc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. biotium.com [biotium.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 17. biocompare.com [biocompare.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isopropylpyrimidin-2-amine
Welcome to the Technical Support Center for the synthesis of 4-Isopropylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and ensure the successful synthesis of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the condensation reaction between a β-diketone, specifically 4-methyl-2,4-pentanedione (also known as isobutyrylacetone), and a guanidine salt, typically guanidine hydrochloride or guanidine nitrate. This reaction is a variation of the classical pyrimidine synthesis.[1] The reaction is generally carried out in the presence of a base, such as sodium ethoxide or sodium hydroxide, in an alcoholic solvent like ethanol.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The impurity profile of this compound can be complex and is highly dependent on the reaction conditions and the purity of the starting materials. The most common impurities include:
-
Unreacted Starting Materials: Residual 4-methyl-2,4-pentanedione and guanidine.
-
Isomeric Impurity (6-Isopropylpyrimidin-2-amine): Due to the unsymmetrical nature of 4-methyl-2,4-pentanedione, there is a potential for the formation of the constitutional isomer, 6-isopropyl-4-methylpyrimidin-2-amine. The regioselectivity of the cyclization is a critical factor.
-
Hydroxypyrimidine Impurity (2-Hydroxy-4-isopropylpyrimidine): This can form if there is incomplete amination or if water is present in the reaction mixture, leading to the hydrolysis of intermediates.[2]
-
Side-products from Diketone Self-Condensation: β-Diketones can undergo self-condensation, especially under basic conditions, leading to various byproducts.
-
Impurities from Guanidine: Commercial guanidine salts may contain related compounds such as urea, which can lead to the formation of pyrimidinone byproducts.
Q3: How can I minimize the formation of the isomeric impurity, 6-isopropyl-4-methylpyrimidin-2-amine?
A3: The formation of the 6-isopropyl isomer versus the desired 4-isopropyl product is governed by the regioselectivity of the initial nucleophilic attack of guanidine on the two carbonyl groups of 4-methyl-2,4-pentanedione. The carbonyl carbon of the isobutyryl group is sterically more hindered than the acetyl carbonyl carbon. Therefore, the initial attack of guanidine is more likely to occur at the less hindered acetyl carbonyl, which, after cyclization and dehydration, leads to the desired 4-isopropyl-6-methylpyrimidin-2-amine. To favor the formation of the desired isomer, it is crucial to control the reaction temperature. Lower temperatures generally favor the kinetically controlled product, which in this case is the desired 4-isopropyl isomer.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of this compound
-
Potential Cause A: Incomplete Reaction.
-
Explanation: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials.
-
Increase reaction time: If starting materials are still present after the initially planned reaction time, extend the reaction duration.
-
Optimize temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. A systematic study to find the optimal temperature is recommended.
-
-
-
Potential Cause B: Suboptimal Base Concentration.
-
Explanation: The base plays a crucial role in deprotonating the guanidine salt to the free base, which is the active nucleophile. An insufficient amount of base will result in a low concentration of the reactive species. Conversely, an excessive amount of base can promote the self-condensation of the β-diketone.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure that at least one equivalent of base is used relative to the guanidine salt.
-
Gradual addition: Adding the base slowly to the reaction mixture can help to control the reaction and minimize side reactions.
-
-
-
Potential Cause C: Presence of Water.
-
Explanation: The presence of water in the reaction mixture can lead to the hydrolysis of intermediates and the formation of the corresponding hydroxypyrimidine, reducing the yield of the desired aminopyrimidine.
-
Troubleshooting Steps:
-
Use anhydrous solvents and reagents: Ensure that the alcohol used as a solvent is anhydrous and that the starting materials are dry.
-
Azeotropic removal of water: In some cases, using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can be effective in removing water as it is formed.
-
-
Issue 2: Presence of Multiple Spots on TLC or Peaks in HPLC, Indicating Significant Impurity Formation
-
Potential Cause A: Formation of the Isomeric Impurity.
-
Explanation: As discussed in the FAQs, the formation of 6-isopropyl-4-methylpyrimidin-2-amine is a possibility.
-
Troubleshooting and Identification:
-
Analytical Characterization: Use a high-resolution analytical technique such as HPLC-MS or GC-MS to identify the mass of the impurity. The isomer will have the same mass as the desired product.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish between the two isomers based on the chemical shifts and coupling patterns of the methyl and isopropyl groups and the pyrimidine ring protons.
-
Optimize Reaction Conditions: As mentioned earlier, lower reaction temperatures may favor the formation of the desired 4-isopropyl isomer.
-
-
-
Potential Cause B: Formation of Hydroxypyrimidine.
-
Explanation: This impurity arises from the presence of water.
-
Troubleshooting and Identification:
-
Mass Spectrometry: The hydroxypyrimidine will have a different molecular weight than the aminopyrimidine.
-
Strictly Anhydrous Conditions: The most effective way to prevent this impurity is to maintain anhydrous conditions throughout the synthesis.
-
-
Purification and Analytical Protocols
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying crude this compound, especially for removing less soluble or more soluble impurities.
-
Solvent Selection: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for aminopyrimidines include ethanol/water, isopropanol, or toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for identifying and quantifying impurities.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Data Analysis: The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Visualizing the Synthesis and Potential Side Reactions
To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the main synthetic pathway and the formation of a key potential impurity.
Main Synthetic Pathway
Caption: Synthesis of this compound.
Formation of Isomeric Impurity
Caption: Formation of the isomeric impurity.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- Synthesis of Pyrimidine. ChemTube3D.
Sources
Technical Support Center: Troubleshooting Low Yield in 4-Isopropylpyrimidin-2-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Isopropylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions related to yield optimization in this critical synthesis. Our focus is on the common and robust cyclocondensation reaction between a suitable three-carbon isopropyl-containing fragment and guanidine.
Section 1: The Core Reaction: Mechanism and Key Parameters
The synthesis of this compound is most commonly achieved via the Principal Synthesis, a type of cyclocondensation reaction. This involves reacting a β-dicarbonyl compound (or a functional equivalent) with guanidine to produce the 2-aminopyrimidine core.[1] The choice of the three-carbon component is critical for introducing the isopropyl group at the C4 position of the pyrimidine ring. A suitable precursor, such as 1-isopropyl-1,3-butanedione or its enol ether/acetal equivalent, is required.
The general reaction proceeds via nucleophilic attack by guanidine on the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Reaction Pathway
Caption: Systematic workflow for troubleshooting low reaction conversion.
Q2: I'm observing a complex mixture of byproducts and the desired product is difficult to isolate. What are the common side reactions?
A2: The formation of multiple byproducts points towards competing reaction pathways or degradation.
-
Self-Condensation of the β-Dicarbonyl: In the presence of a base, β-dicarbonyl compounds can undergo self-condensation (e.g., an aldol-type reaction), especially at elevated temperatures. This reduces the amount of the key starting material available for the pyrimidine synthesis. [2] * Mitigation: A slow, controlled addition of the β-dicarbonyl compound to the mixture of the base and guanidine can help minimize this side reaction by keeping its instantaneous concentration low.
-
Hydrolysis: If significant water is present in the reaction, it can lead to the hydrolysis of the β-dicarbonyl starting material or key reaction intermediates, preventing cyclization. [3] * Mitigation: Use anhydrous solvents and properly dried glassware. Handle hygroscopic reagents (like guanidine salts and alkoxide bases) under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Cyclization/Dehydration: The reaction may stall at the dihydropyrimidine stage, which can be unstable and may decompose or react further under the reaction conditions, leading to a complex mixture.
-
Mitigation: Ensure sufficient heating and reaction time to drive the final aromatization step. The addition of a catalytic amount of a Brønsted or Lewis acid has been shown in some pyrimidine syntheses to facilitate the final dehydration, though this must be done carefully after the initial base-mediated condensation. [3] Q3: The reaction works at a small scale, but the yield drops significantly upon scale-up. Why is this happening?
-
A3: A drop in yield during scale-up is a common challenge in process chemistry and is often related to physical, not chemical, factors. [4]
-
Mass and Heat Transfer Limitations:
-
Mixing: Large-volume reactors have a much lower surface-area-to-volume ratio, which can lead to inefficient mixing and localized "hot spots" or areas of high reactant concentration. This can dramatically increase the rate of side reactions.
-
Exotherms: The condensation reaction can be exothermic. What is easily dissipated in a small flask can cause an uncontrolled temperature spike in a large reactor, leading to byproduct formation or degradation.
-
Mitigation: Ensure your reactor has adequate agitation. Slow down the rate of reagent addition to control the exotherm. Use a jacketed reactor for better temperature control.
-
-
Raw Material Quality: The impact of minor impurities in starting materials is magnified at a larger scale. An impurity that was negligible in a 1g reaction can become a significant issue in a 1kg reaction. [4] * Mitigation: Perform rigorous quality control on all raw materials before attempting a large-scale synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q1: Should I use guanidine hydrochloride or generate the free base beforehand? A1: For laboratory-scale synthesis, generating the free base in situ by adding at least one equivalent of a strong base (e.g., NaOEt) to the guanidine salt in the reaction solvent is the most common and convenient method. [5]Preparing and isolating free guanidine is possible but challenging as it is hygroscopic and can absorb atmospheric CO₂. Common methods for preparing the free base include using an ion-exchange resin or neutralizing the salt with a base like NaOH and then performing a careful extraction or recrystallization. [6]For most applications, the in situ method is preferred for its operational simplicity.
Q2: How critical are anhydrous conditions for this reaction? A2: Anhydrous conditions are highly recommended and often critical for achieving high yields. Water can consume the strong alkoxide base, hydrolyze ester functionalities on the β-dicarbonyl component, and potentially hydrolyze key reaction intermediates, thereby preventing efficient cyclization. [3]Always use freshly dried solvents and ensure glassware is oven or flame-dried before use.
Q3: What are the best practices for monitoring the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. [3]* TLC Setup: Use a suitable eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that provides good separation between your starting materials and the product.
-
Spotting: Spot the reaction mixture alongside your starting materials on the same plate.
-
Visualization: The disappearance of the limiting starting material and the appearance of a new, typically more polar spot (for the pyrimidine product) indicates reaction progress. UV visualization is usually effective as the pyrimidine ring is UV active.
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a representative protocol based on established methods for 2-aminopyrimidine synthesis. [7][8]Optimization may be required.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).
-
Base and Guanidine: Add sodium ethoxide (1.1 eq) to the ethanol, followed by guanidine hydrochloride (1.0 eq). Stir the resulting suspension for 20-30 minutes at room temperature under a nitrogen atmosphere to allow for the formation of free guanidine.
-
Reactant Addition: Add the isopropyl-containing β-dicarbonyl equivalent (e.g., 1-isopropyl-1,3-butanedione) (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC until the limiting starting material is consumed (typically 6-18 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: TLC Analysis for Reaction Monitoring
-
Prepare TLC Plate: Draw a pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot Samples: Using a capillary tube, spot the β-dicarbonyl starting material in the first lane, the co-spotted starting materials in the second, and a sample from the reaction mixture in the third.
-
Develop Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the pencil line.
-
Visualize: Once the solvent front reaches near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The formation of a new spot and disappearance of the starting material spot indicates the reaction is proceeding.
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- Mohan, P. S., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers.
- ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?.
- Katritzky, A. R., et al. (2010). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH.
- Wikipedia. (n.d.). Guanidine.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, a cornerstone in medicinal chemistry and materials science. Pyrimidine scaffolds are integral to a vast array of biologically active compounds, including nucleic acids.[1][2][3] The efficient construction of these heterocycles is therefore a critical endeavor.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Section 1: Troubleshooting Common Issues in Pyrimidine Synthesis
This section addresses the most common hurdles encountered in pyrimidine synthesis, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Reaction Yield
A diminished yield of the desired pyrimidine derivative is a frequent challenge. The root cause can often be traced to several key areas of your experimental setup.[4]
Q: My pyrimidine synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A: Low yields can stem from issues with starting materials, reaction conditions, the formation of side products, or losses during work-up and purification.[4] A systematic evaluation of each of these aspects is the most effective troubleshooting strategy.
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in pyrimidine synthesis.
Detailed Breakdown:
-
Starting Material Quality: The purity of your reagents is paramount. Impurities can inhibit the reaction or lead to unwanted side reactions.[4][5] Always ensure your starting materials, such as aldehydes, β-ketoesters, urea, or amidines, are of high purity.[5][6]
-
Reaction Conditions: Suboptimal parameters like temperature, reaction time, and solvent choice can drastically affect the yield.[4] For instance, in the Biginelli reaction, higher temperatures can promote the formation of Hantzsch-type dihydropyridine byproducts.[5][6]
-
Catalyst Selection and Activity: The choice of catalyst is critical. Both Brønsted and Lewis acids are commonly used.[7] Ensure your catalyst is active; reusable catalysts may require regeneration.[6] The catalyst loading should also be optimized.
-
Solvent Effects: The solvent can influence reactant solubility and reaction rates.[6] While ethanol is a common solvent, exploring other options or even solvent-free conditions has been shown to improve yields for certain substrates.[6][8] A mixture of water and ethanol can also be effective.[9]
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired pyrimidine.
Q: I'm observing a significant fluorescent byproduct in my Biginelli reaction. What is it, and how can I prevent it?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[5][6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[5][6]
Preventative Measures for DHP Formation:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[6]
-
Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6]
-
Order of Addition: In some cases, adding the urea last may help minimize its decomposition into ammonia.[6]
Q: My Pinner synthesis is plagued by side reactions. What are the common pitfalls?
A: The Pinner synthesis is susceptible to side reactions like the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[5]
Strategies to Minimize Side Reactions in Pinner Synthesis:
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[5][10] Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.[10]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze.[5]
-
Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[5]
Issue 3: Purification Challenges
The purification of pyrimidine derivatives, especially those that are highly polar, can be a significant bottleneck.
Q: My pyrimidine derivative is highly polar and difficult to purify by standard column chromatography. What techniques should I consider?
A: High polarity can lead to poor retention in reverse-phase chromatography and streaking on silica gel.[11] Several specialized techniques can be employed for the purification of polar pyrimidines:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[11] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[11]
-
Reverse-Phase Chromatography (RPC) with Modifications: While challenging, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention.[11]
-
Ion-Exchange Chromatography (IEC): This technique is effective for ionizable pyrimidine derivatives, separating them based on their net charge.[11]
-
Recrystallization: This is often an effective method for removing impurities, such as N-acylureas in the case of the Biginelli reaction.[5]
Troubleshooting Workflow for Purification:
Caption: A decision-making workflow for purifying pyrimidine derivatives.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of pyrimidine synthesis.
Q1: What are the most common methods for pyrimidine synthesis?
A1: The Biginelli and Pinner reactions are classical and widely used methods.[1][12] Modern approaches include microwave-assisted synthesis and multicomponent reactions catalyzed by various metals like iridium.[2][12][13][14]
Q2: How do I choose the right catalyst for my pyrimidine synthesis?
A2: The choice of catalyst depends on the specific reaction and substrates. For the Biginelli reaction, both Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃, InCl₃) are effective.[7][15] Organocatalysts and solid acid catalysts are also used for greener synthesis.[1][8] A comparative analysis of different catalysts can help in selecting the most suitable one for your needs.[1]
Q3: What is the role of the solvent in pyrimidine synthesis?
A3: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and selectivity.[6] Ethanol is a common choice, but solvent-free conditions and the use of deep eutectic solvents are gaining popularity as environmentally benign alternatives.[2][6][8]
Q4: How can I monitor the progress of my pyrimidine synthesis reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative monitoring of the disappearance of starting materials and the appearance of products.[16] High-Performance Liquid Chromatography (HPLC) provides quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[16] Gas Chromatography (GC) is suitable for volatile and thermally stable pyrimidine derivatives.[16]
Section 3: Protocols and Data Tables
For practical application, this section provides a generalized experimental protocol for a common pyrimidine synthesis and a table summarizing key reaction parameters for different methods.
Generalized Protocol for Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a catalytic amount of HCl or a Lewis acid).
-
Reaction: Stir the mixture at the optimized temperature (from room temperature to reflux) and monitor the reaction progress using TLC.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.[1] If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1][6]
Comparative Table of Pyrimidine Synthesis Methods
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[12] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[12] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[12][14] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Not Specified (300W) | 88-95%[12] |
References
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Source not available.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (2025). Benchchem.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Source not available.
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Troubleshooting low yield in 6-Bromothieno[2,3-d]pyrimidine synthesis. (2025). Benchchem.
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (2025). Benchchem.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.
- Pyrimidine metabolism. (n.d.). Wikipedia.
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. (2025). Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
- Pyrimidine Biosynthesis Analysis Service. (n.d.).
- Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.
- Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. (2025). Benchchem.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC - NIH.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH.
- overcoming side reactions in pyrimidine synthesis. (2025). Benchchem.
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). NIH.
- Pyrimidine Biosynthesis. (n.d.). CD Biosynsis.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
- Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.).
- Synthesis of pyrimidines from dinitrogen and carbon. (n.d.). National Science Review | Oxford Academic.
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). Source not available.
- Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry.
- Recent advances in the Biginelli dihydropyrimidine synthesis.
- A plausible catalytic cycle for pyrimidine synthesis. (n.d.).
- A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed.
- Separation of purine and pyrimidine derivatives by thin-layer chrom
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (n.d.). ACS Sustainable Chemistry & Engineering.
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (n.d.). PMC - NIH.
- Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. (2025).
- Purine and Pyrimidine Metabolism. (1997). Source not available.
- Synthesis of Pyrimidine and Its Deriv
- Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. (2025). bioRxiv.
- Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). YouTube.
- Pyrimidine Synthesis. (2024). YouTube.
- Optimization of the pyrimidine synthesis. a. (n.d.).
- Pyrimidine Synthesis and Salvage P
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- 8. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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how to remove unreacted starting materials from 4-Isopropylpyrimidin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 4-Isopropylpyrimidin-2-amine, a common intermediate in medicinal chemistry.[1] Our focus is on the practical removal of unreacted starting materials, ensuring the high purity required for downstream applications. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter after synthesizing this compound?
A1: The most prevalent synthetic route to 2-aminopyrimidines involves the condensation of a guanidine source with a 1,3-dicarbonyl compound. Therefore, the primary unreacted starting materials you are likely to find in your crude product mixture are:
-
Guanidine Salt (e.g., Guanidine Hydrochloride or Carbonate): This is the nitrogen source for the pyrimidine ring. It is a highly polar, water-soluble salt that is generally insoluble in common organic solvents.
-
An Isopropyl-Substituted 1,3-Dicarbonyl Compound: This provides the carbon backbone of the pyrimidine ring. A common precursor is 4-methyl-1,1,1-trifluoro-2,4-pentanedione or a similar β-diketone. These are typically neutral, organic-soluble compounds with moderate polarity.
The purification strategy hinges on the vastly different physicochemical properties of these three components: the basic product, the neutral organic starting material, and the highly polar guanidine salt.
Q2: My TLC and ¹H NMR show a significant amount of a non-polar, neutral impurity. What is the most effective way to remove it?
A2: The most robust and scalable method for separating your basic product, this compound, from a neutral organic impurity (like an unreacted β-diketone) is Acid-Base Liquid-Liquid Extraction (LLE) .[2][3] This technique exploits the basicity of the 2-amino group and the pyrimidine ring nitrogens.
Causality: By washing an organic solution of your crude product with aqueous acid (e.g., 1M HCl), you protonate the basic this compound. This forms a water-soluble ammonium salt, which partitions into the aqueous phase. The neutral impurity, lacking a basic site, remains in the organic solvent. After separating the layers, you can then neutralize the aqueous layer with a base to regenerate the free, water-insoluble amine product, which can be collected by filtration or extracted back into a fresh organic layer.[4]
Flash column chromatography is also an effective, albeit more resource-intensive, alternative.[5][6] The neutral impurity will elute much earlier than your more polar amine product.
Q3: How do I remove residual guanidine salts from my product?
A3: Guanidine salts are highly polar and will not be extracted into common organic solvents like ethyl acetate or dichloromethane. Therefore, the workup following the reaction is typically sufficient to remove the vast majority of this impurity.
During an aqueous workup or the acid-base extraction described in A2, the guanidine salt will preferentially partition into the aqueous layer and be discarded. Similarly, in column chromatography using a silica gel stationary phase and a moderately polar mobile phase, the guanidine salt will remain adsorbed at the origin and will not elute with your product.
Troubleshooting and Detailed Protocols
Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)
This is the recommended first-line method for removing neutral organic starting materials.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. A typical starting volume would be 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.[4]
-
Layer Separation: Allow the layers to separate fully. The top layer will be the organic phase (if using a solvent less dense than water like EtOAc) and the bottom will be the aqueous phase.
-
Isolate Impurity: Drain the aqueous layer (which now contains your protonated product) into a clean flask. The organic layer, containing the neutral starting material, can be discarded or concentrated to recover the material if desired.
-
Re-extraction (Optional but Recommended): To maximize recovery, add the organic layer back to the separatory funnel and extract once more with a fresh portion of 1M HCl. Combine this second aqueous extract with the first.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the pH is greater than 9 (confirm with pH paper). Your product, this compound, should precipitate as a solid or oil out of the solution.
-
Product Isolation:
-
If a solid precipitates: Collect the pure product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.[7]
-
If an oil forms: Add a fresh portion of organic solvent (EtOAc or DCM) to the flask, transfer to a separatory funnel, and extract the product back into the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure product.
-
Workflow for Acid-Base Extraction
Caption: Workflow diagram for purification by acid-base extraction.
Protocol 2: Purification via Flash Column Chromatography
Use this method when LLE is ineffective or when separating multiple impurities with differing polarities.
Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Stationary Phase: Use a standard silica gel plate.
-
Mobile Phase Screening: Start with a mixture like 70:30 Hexanes:Ethyl Acetate. Spot your crude mixture, the product standard (if available), and the starting material standard. The goal is to find a solvent system where the product has a Retention Factor (Rƒ) of ~0.3 and is well-separated from all impurities. If the product is highly polar, you may need to add methanol (e.g., 95:5 DCM:MeOH).[8]
-
Troubleshooting Tailing: As this compound is basic, it may "streak" or "tail" on the acidic silica gel. To counteract this, add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[8] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.
-
-
Column Packing: Pack a flash chromatography column with silica gel, using your chosen mobile phase as the slurry solvent.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase or DCM ("wet loading"). Load the sample onto the top of the packed column.
-
Elution: Run the column, eluting with your mobile phase. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary: Purification Method Selection
| Issue | Recommended Method | Rationale | Throughput |
| Neutral Impurity | Liquid-Liquid Extraction | Exploits basicity of the product for clean separation.[2] | High |
| Polar Impurity (Guanidine) | Aqueous Workup / LLE | Impurity is highly water-soluble and remains in the aqueous phase. | High |
| Multiple Impurities | Flash Chromatography | Allows for separation of multiple components based on polarity.[8] | Low-Medium |
| Final Polishing Step | Recrystallization | Can remove trace impurities to achieve high analytical purity.[9] | Medium |
Protocol 3: Purification via Recrystallization
Recrystallization is an excellent final purification step to obtain highly crystalline, pure material.[10]
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent (or solvent system) in which your product is highly soluble when hot but poorly soluble when cold.[7] Test small amounts in solvents like isopropanol, acetonitrile, toluene, or mixtures such as ethanol/water.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is crucial for forming large, pure crystals.[7]
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Decision-Making for Purification Strategy
Sources
- 1. N-isopropyl-4-(trifluoromethyl)pyrimidin-2-amine [myskinrecipes.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Technical Support Center: Navigating the Challenges in the Purification of Polar Pyrimidine Derivatives
Welcome to the technical support center dedicated to addressing the significant, yet often underestimated, challenges in the purification of polar pyrimidine derivatives. As a Senior Application Scientist, I've witnessed firsthand the struggles researchers face when these highly functionalized, water-loving molecules defy conventional purification strategies. This guide is born from that experience, aiming to provide not just protocols, but a deeper understanding of the "why" behind the methods.
The inherent polarity of many pyrimidine derivatives, stemming from multiple hydrogen bond donors and acceptors, is a double-edged sword. While crucial for their biological activity, it creates significant hurdles in achieving high purity.[1] Issues like poor retention in reversed-phase chromatography, peak tailing, and difficulties in crystallization are commonplace.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address these pain points.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section lays the groundwork, addressing the most common initial queries researchers have when embarking on the purification of a novel polar pyrimidine derivative.
Q1: What are the fundamental challenges I should anticipate when purifying polar pyrimidine derivatives?
The primary obstacles you'll encounter are rooted in the high polarity of these compounds. This manifests in several ways:
-
Poor Retention in Reversed-Phase Chromatography (RPC): Traditional RPC relies on hydrophobic interactions between the analyte and the stationary phase.[2] Highly polar pyrimidines have minimal hydrophobic character and will often elute in or near the solvent front (void volume) on standard C18 columns.[2]
-
Peak Tailing in HPLC: The presence of basic nitrogen atoms in the pyrimidine ring can lead to strong, undesirable interactions with residual acidic silanol groups on silica-based stationary phases. This results in broad, tailing peaks, making accurate quantification and clean fractionation difficult.
-
Crystallization Difficulties: The high polarity of these derivatives often translates to high solubility in common polar crystallization solvents.[1] This can make it challenging to achieve the supersaturation required for crystal formation, and compounds may "oil out" instead of crystallizing.[2]
-
Compound Degradation: Some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[2]
Q2: Which chromatographic techniques are my best bets for purifying polar pyrimidine derivatives?
While there's no one-size-fits-all answer, certain techniques are generally more successful than others. The choice will depend on the specific properties of your compound and the impurities you need to remove.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for highly polar compounds.[1][2][3] HILIC utilizes a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[1][3] This unique combination promotes the retention of polar analytes.[1][4]
-
Mixed-Mode Chromatography (MMC): This powerful technique employs stationary phases with multiple interaction mechanisms, such as reversed-phase and ion-exchange.[2][5][6] This allows for the simultaneous separation of polar, nonpolar, and ionizable compounds in a single run, often providing unique selectivity that other methods lack.[5][6][7]
-
Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the primary mobile phase.[8] It's a fast and efficient technique that is increasingly being used for the purification of polar molecules, especially when polar co-solvents are added to the mobile phase.[8][9][10]
-
Ion-Exchange Chromatography (IEC): For pyrimidine derivatives that are ionizable, IEC can be a highly effective purification method, separating molecules based on their net charge.[1][11][12]
Q3: When should I consider recrystallization for my polar pyrimidine derivative?
Recrystallization can be an excellent and cost-effective method for achieving very high purity, especially for removing minor impurities from a solid compound.[2] It is most suitable when you can identify a solvent or solvent system in which your compound has a steep solubility curve – that is, it is highly soluble at high temperatures and poorly soluble at low temperatures.[13] However, as mentioned, finding such a solvent can be a significant challenge for highly polar pyrimidines.
Part 2: Troubleshooting Guides - Tackling Specific Experimental Problems
This section provides a more granular, problem-and-solution approach to common issues encountered in the lab.
Chromatography Troubleshooting
Problem 1: My polar pyrimidine derivative shows little to no retention on my C18 reversed-phase HPLC column.
-
Causality: Your highly polar analyte has minimal hydrophobic interaction with the nonpolar C18 stationary phase and is being swept along with the highly aqueous mobile phase, eluting in the void volume.[2]
-
Solutions:
-
Switch to a More Appropriate Column:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer better retention for polar compounds.[1][2]
-
HILIC Column: As discussed, HILIC is designed for polar analytes and is an excellent alternative.[1][2][3]
-
-
Modify Your Mobile Phase:
-
Decrease Organic Modifier: Lowering the percentage of acetonitrile or methanol in your mobile phase will increase its polarity, thereby increasing the retention of your polar compound.[1]
-
Adjust pH: For ionizable pyrimidines, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and improve retention.[1][14]
-
Use Ion-Pairing Reagents: For charged pyrimidine derivatives, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your analyte, increasing its hydrophobicity and retention on the reversed-phase column.[15]
-
-
Problem 2: I'm observing significant peak tailing for my aminopyrimidine compound in HILIC.
-
Causality: The basic amino groups on your pyrimidine are likely undergoing secondary ionic interactions with acidic silanol groups on the silica-based HILIC stationary phase.[15] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
-
Solutions:
-
Increase Buffer Concentration: A higher concentration of a salt like ammonium formate in your mobile phase can help to "mask" the active silanol sites on the stationary phase, reducing these unwanted secondary interactions.[15]
-
Adjust Mobile Phase pH: Controlling the pH with a buffer is crucial. For a basic compound, a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent and predictable interactions.[15]
-
Check Your Sample Solvent: Dissolving your sample in a solvent that is significantly more polar (stronger) than your initial mobile phase can cause peak distortion.[15] Whenever possible, dissolve your sample in the initial mobile phase.[1][15]
-
Crystallization Troubleshooting
Problem 3: My polar pyrimidine derivative "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.[2] This often happens when the solution becomes supersaturated at a temperature above the compound's melting point or in the presence of impurities that disrupt crystal formation.[2]
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to slightly decrease the saturation level before allowing it to cool slowly again.[2]
-
Try a Different Solvent or a Co-solvent System: If a single solvent isn't working, a binary solvent system can be effective.[15] Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until you see persistent cloudiness. Gently heat to clarify the solution and then allow it to cool slowly.[15]
-
Vapor Diffusion: This is a gentle method for inducing crystallization. Dissolve your compound in a small amount of a "good" solvent in an open vial. Place this vial inside a larger, sealed container with a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and promoting crystal growth.[2]
-
Part 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key purification techniques discussed in this guide.
Protocol 1: General HILIC Purification Workflow
-
Column Selection: Begin with an amide or bare silica HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, with the pH adjusted to 3.5 using formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation: Dissolve your crude pyrimidine derivative in the initial mobile phase conditions (e.g., 95% Acetonitrile, 5% Aqueous). If solubility is an issue, use the minimum amount of a slightly stronger solvent. Filter your sample through a 0.22 µm filter.[1]
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]
-
Inject the sample.
-
Run a gradient elution, for example, from 95% B to 50% B over 15-20 minutes, to elute your compound.[15]
-
Monitor the elution using a UV detector at an appropriate wavelength for your pyrimidine derivative.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to your peak of interest. Analyze the purity of these fractions using analytical HPLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Protocol 2: Standard Cooling Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent pair where your compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude, solid pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the compound is fully dissolved.[16]
-
Hot Filtration (if necessary): If there are insoluble impurities, add a slight excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[16]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1][16]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1][16]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
Part 4: Data Presentation and Visualization
Table 1: Comparison of Purification Techniques for Polar Pyrimidine Derivatives
| Purification Technique | Typical Purity | Typical Yield | Key Advantages | Common Challenges |
| Recrystallization | >99% | 50-85% | Can provide very high purity; cost-effective.[2] | Difficult to find suitable solvents; risk of "oiling out"; can result in low yield.[2] |
| Reversed-Phase HPLC (C18) | >98% | 70-95% | High resolution. | Poor retention of highly polar compounds; may require specialized columns or mobile phase additives.[2] |
| HILIC | >98% | 80-98% | Excellent retention and separation of highly polar compounds.[2] | Can require long equilibration times; sensitive to water content in the sample and mobile phase.[2] |
| Mixed-Mode Chromatography | >99% | >90% | Retains and separates both polar and nonpolar compounds; high flexibility in method development.[5][6][7] | Method development can be more complex. |
| SFC | >98% | 80-98% | Fast separations; reduced organic solvent consumption.[9] | May not be suitable for extremely polar, water-soluble compounds.[9] |
Diagram 1: Decision Tree for Chromatography Method Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Video: Supercritical Fluid Chromatography [jove.com]
- 11. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Pyrimidines
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioselectivity in the functionalization of substituted pyrimidines. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, and precise control over substituent placement is paramount for developing effective molecular entities. This resource synthesizes established chemical principles with field-proven strategies to help you navigate the complexities of pyrimidine reactivity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the chemical modification of pyrimidine rings.
Q1: Why does nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine typically favor the C4 position?
A1: The preferential reactivity of the C4 position in 2,4-dichloropyrimidine is a well-documented phenomenon governed primarily by electronic factors. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The stability of the intermediate Meisenheimer complex determines the regiochemical outcome.[1] Attack at either C2 or C4 allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atoms, which is stabilizing.[1] However, quantum mechanical calculations and frontier molecular orbital (FMO) analysis show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to C2.[2] This indicates that C4 is the more electrophilic site and thus the kinetically favored position for nucleophilic attack.
Q2: My SNAr reaction on a 2,4-dichloropyrimidine derivative is giving me the C2-substituted product, or a mixture. What could be causing this reversal of selectivity?
A2: While C4 selectivity is the general rule, this outcome can be reversed by the electronic and steric influence of other substituents on the pyrimidine ring. A common cause for C2 selectivity is the presence of an electron-donating group (EDG) like an alkoxy (-OR) or an amino (-NR₂) group at the C6 position.[3] An EDG at C6 alters the electronic distribution of the ring, increasing the size of the LUMO lobe at the C2 position, making it more competitive for nucleophilic attack.[3] Additionally, a bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 site.
Q3: I am attempting a Minisci (radical) alkylation on a simple pyrimidine and getting poor regioselectivity. How can I selectively functionalize the C4 position?
A3: The Minisci reaction involves the addition of a radical to a protonated heterocycle. In pyrimidines, both the C2 and C4 positions are electronically activated towards radical attack, often leading to mixtures of regioisomers.[4] A highly effective and field-proven strategy to achieve C4 selectivity is to employ a removable N-blocking group.[5][6] By installing a sterically demanding group on one of the ring nitrogens, access to the adjacent C2 position is physically blocked. This forces the incoming radical to attack the C4 position exclusively. A simple maleate-derived blocking group has been shown to be particularly effective for this purpose and can be easily removed post-functionalization.[5]
Q4: What factors govern the regioselectivity of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on dihalopyrimidines?
A4: In palladium-catalyzed cross-coupling reactions of substrates like 2,4-dichloropyrimidine, the regioselectivity is determined by the relative rates of oxidative addition at the different C-X bonds. Similar to SNAr, oxidative addition is generally favored at the more electron-deficient C4 position, leading to preferential C4-coupling.[7][8] However, this intrinsic selectivity can be overridden. Factors that can influence the outcome include:
-
Ligand Choice: Specific phosphine ligands can dramatically alter the steric and electronic environment of the palladium catalyst, in some cases inverting the selectivity to favor the C2 position.[7]
-
Substituent Effects: Bulky or strongly electron-withdrawing groups at the C5 position can disfavor C4 coupling and promote reaction at C2.[7]
-
Reaction Conditions: The choice of base, solvent, and temperature can also play a subtle but important role in modulating the C4/C2 selectivity.
Q5: How can I achieve regioselective lithiation of a pyrimidine ring?
A5: Regioselective lithiation is typically achieved through a Directed ortho-Metalation (DoM) strategy. This requires a directing group (DG) on the pyrimidine ring that can coordinate to the organolithium reagent (e.g., n-BuLi, LDA) and deliver it to an adjacent position. Common directing groups include alkoxy, amido, and even halogen atoms.[9] For example, a 4-alkoxypyrimidine can be treated with a strong lithium base to selectively deprotonate the C5 position.[9] The choice of the organolithium base and reaction conditions (temperature, solvent) is critical to prevent competing nucleophilic addition to the electron-deficient pyrimidine ring.[10]
Troubleshooting Guide 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
This guide provides a systematic approach to diagnosing and solving regioselectivity problems in the SNAr of 2,4-dihalopyrimidines.
Problem: My SNAr reaction on a 2,4-dichloro-5-substituted-pyrimidine with an amine nucleophile is resulting in a low yield and a difficult-to-separate mixture of C2 and C4 isomers.
Systematic Troubleshooting Workflow:
Causality and Protocol:
The balance between C4 and C2 reactivity is a delicate interplay of sterics and electronics.[3] A bulky C5 substituent (e.g., isopropyl, phenyl) will sterically shield the C4 position, raising the activation energy for attack at that site.[11] Concurrently, an EDG at C6 can electronically activate the C2 position. If both are present, C2 substitution is highly probable.
Table 1: Influence of Substituents on SNAr Regioselectivity of 2,4-Dichloropyrimidines
| Position | Substituent Type | Effect on C4/C2 Selectivity | Rationale |
| C5 | Bulky Alkyl/Aryl | Decreases C4 selectivity | Steric hindrance at C4.[3] |
| C5 | Electron-Withdrawing (e.g., -CF₃) | Generally increases C4 reactivity | Enhances electrophilicity of the ring, C4 remains favored. |
| C6 | Electron-Donating (e.g., -OMe, -NMe₂) | Decreases C4 selectivity, favors C2 | Alters LUMO distribution, making C2 more electrophilic.[3] |
| C6 | Electron-Withdrawing (e.g., -Cl) | Increases overall reactivity, C4 strongly favored | Further decreases electron density across the ring. |
Experimental Protocol: Optimizing for a Single Regioisomer
-
Re-evaluate Substrate: Based on Table 1, determine the most likely outcome. If your substrate has a C6-EDG, attempting to force C4 selectivity may be futile. It may be more productive to optimize for the C2 product.
-
Temperature Control: SNAr reactions can be sensitive to temperature. Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to warm slowly to room temperature. Lower temperatures often increase the kinetic preference for one isomer.
-
Solvent Screening: The polarity of the solvent can influence reaction rates and selectivity. Screen a range of solvents from polar aprotic (e.g., THF, Dioxane) to polar protic (e.g., Isopropanol, n-Butanol).
-
Nucleophile Concentration: Add the nucleophile slowly (e.g., via syringe pump) to the solution of the pyrimidine. This can sometimes minimize side reactions and improve selectivity by maintaining a low instantaneous concentration of the nucleophile.
-
Analysis: Carefully monitor the reaction by LC-MS and ¹H NMR to determine the ratio of isomers at various time points and conditions.
Troubleshooting Guide 2: C-H Functionalization via Minisci Reaction
This guide provides a strategy for achieving high regioselectivity in radical additions to pyrimidines.
Problem: My Minisci reaction with a secondary alkyl radical source and a 2-substituted pyrimidine is giving an inseparable mixture of C4 and C6 products.
Systematic Troubleshooting Workflow:
Causality and Protocol: The N-Blocking Group Strategy
The inherent electronic properties of the protonated pyrimidine ring often lead to poor selectivity in Minisci reactions.[4] The most robust solution is to temporarily modify the substrate to physically block undesired reaction sites. A maleate-derived blocking group can be easily installed on a ring nitrogen, sterically encumbering the adjacent C2 position and directing the radical attack exclusively to C4.[5][6]
Experimental Protocol: C4-Selective Decarboxylative Alkylation of Pyridine (Adapted for Pyrimidine)
This protocol is based on the Baran group's work on pyridines and provides an excellent template.[5]
-
Step 1: Installation of the Blocking Group
-
To a solution of your pyrimidine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add maleic anhydride (1.1 equiv).
-
Add a base such as triethylamine (1.2 equiv) and stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete formation of the N-acylated pyrimidine.
-
Isolate the N-blocked pyrimidine intermediate. It is often stable enough for purification by column chromatography.
-
-
Step 2: C4-Selective Minisci Reaction
-
To a biphasic mixture of dichloroethane (DCE) and water (1:1), add the N-blocked pyrimidine (1.0 equiv), the desired carboxylic acid (2.0 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2.0 equiv).
-
Stir the mixture vigorously at 50-60 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract with an organic solvent (e.g., DCM or EtOAc).
-
-
Step 3: Removal of the Blocking Group
-
Dissolve the crude C4-alkylated intermediate in a solvent such as methanol or THF.
-
Add a base like DBU (2.0-3.0 equiv) or K₂CO₃ and stir at room temperature or with gentle heating.
-
Monitor the removal of the blocking group by TLC/LC-MS.
-
Once complete, perform a standard workup and purify the final C4-alkylated pyrimidine by column chromatography.
-
Table 2: Representative Conditions for C4-Selective Minisci Reaction
| Step | Reagents | Solvent | Temp (°C) | Typical Time |
| Blocking | Pyrimidine, Maleic Anhydride, Et₃N | CH₂Cl₂ | 25 | 1-2 h |
| Minisci | N-blocked Pyrimidine, R-COOH, AgNO₃, (NH₄)₂S₂O₈ | DCE / H₂O | 50-60 | 2-4 h |
| Deblocking | Intermediate, DBU or K₂CO₃ | Methanol | 25-40 | 1-12 h |
Troubleshooting Guide 3: Inverting Selectivity in Pd-Catalyzed Cross-Coupling
This guide addresses the challenge of overriding the intrinsic C4-selectivity in cross-coupling reactions of 2,4-dichloropyrimidines.
Problem: I need to synthesize a 2-aryl-4-chloropyrimidine via a Suzuki coupling, but the reaction exclusively yields the 4-aryl-2-chloropyrimidine isomer.
Systematic Troubleshooting Workflow:
Causality and Protocol: Ligand-Controlled C2-Selectivity
The regiochemical outcome of cross-coupling reactions is dictated by the kinetics of the oxidative addition step. While the C4-Cl bond of 2,4-dichloropyrimidine is electronically primed for this step with standard Pd(0) catalysts, recent studies have shown that the choice of ligand is paramount in altering this preference.[7] Certain bulky and electron-rich biarylphosphine ligands can create a catalytic environment that selectively activates the C2-Cl bond.
While a universally applicable C2-selective Suzuki protocol remains challenging, the principles demonstrated in C2-selective C-S coupling can be adapted for screening.[7]
Experimental Protocol: Screening for C2-Selective Suzuki Coupling
-
Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Catalyst System: To each vial, add a different palladium precatalyst/ligand combination.
-
Control (Expect C4): Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Test for C2: Screen bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst. Use a 1:2 to 1:4 Pd:Ligand ratio.
-
-
Solvent: Use an anhydrous, degassed solvent. Dioxane, toluene, or a mixture like Dioxane/H₂O are common starting points.
-
Temperature: Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor over time.
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, quench, and analyze a small aliquot from each vial by LC-MS to determine the C2:C4 product ratio. This screening approach allows for the rapid identification of a ligand that promotes the desired C2-selectivity.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
- Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides.Organic Letters.[Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Chemistry Stack Exchange.[Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.Chemistry Stack Exchange.[Link]
- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization.Accounts of Chemical Research.[Link]
- Pyrimidine as an Aryl C-H Activ
- Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron-mediated method proceeding through a radical–radical coupling.
- Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.Journal of the American Chemical Society.[Link]
- C-H Functionalization of Pyridines.
- Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents.Journal of Chemical Research.[Link]
- C–H functionalization of pyridines.Organic & Biomolecular Chemistry.[Link]
- Pyrimidine/pyrimidine groups in C−H activation.
- Pyrimidine as an Aryl C–H Activ
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
- Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives.
- Selective nucleophilic aromatic substitution to furnish...
- Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.
- Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine...PubMed.[Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Steric effects in the reactions of oxo-pyrimidine derivatives...
- Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping.The Journal of Organic Chemistry.[Link]
- Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Interaction of low-energy electrons with the pyrimidine bases and nucleosides of DNA.The Journal of Chemical Physics.[Link]
- Electrophilic arom
- A deconstruction–reconstruction strategy for pyrimidine diversification.
- Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives.
- Electronic absorption study on acid-base equilibria for some pyrimidine derivatives containing semi- and thiosemicarbazone moiety.PubMed.[Link]
- Regioselectivity in metal-catalyzed cross-coupling reactions.
- Efficient Green Protocols for the Preparation of Pyrazolopyrimidines.Semantic Scholar.[Link]
- Series of Carbazole–Pyrimidine Conjugates: Syntheses and Electronic, Photophysical, and Electrochemical Properties.The Journal of Organic Chemistry.[Link]
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.YouTube.[Link]
- Pyrimidine - Synthesis & Reactions.YouTube.[Link]
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
- Pyrimidines.University of York.[Link]
- The Suzuki-Miyaura Cross-Coupling Reaction.Organic Reactions.[Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.[Link]
- Multiple Directing Effects and Multistep Synthesis.YouTube.[Link]
- Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group.Nucleic Acids Research.[Link]
- Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C.Organic Letters.[Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Pyrimidine Synthesis - CRASH! Medical Review Series.YouTube.[Link]
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- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
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- 10. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions in palladium-catalyzed cross-coupling of pyrimidines
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling of Pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The electron-deficient nature of the pyrimidine ring, while beneficial for some transformations, presents unique challenges in palladium-catalyzed reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and prevent unwanted side reactions in your experiments.
I. Understanding the Landscape: Common Challenges in Pyrimidine Cross-Coupling
The pyrimidine core is a privileged scaffold in medicinal chemistry, making its functionalization a critical task.[1] However, the nitrogen atoms within the ring can act as ligands for the palladium catalyst, leading to catalyst deactivation or "poisoning".[2][3] Furthermore, the inherent reactivity differences between the C2, C4(6), and C5 positions on the pyrimidine ring often lead to challenges in regioselectivity.[4] This guide will address these core issues and provide practical solutions for achieving high yields and selectivity.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your palladium-catalyzed pyrimidine cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation, but its application to pyrimidine substrates can be fraught with challenges.
Question 1: My Suzuki-Miyaura reaction is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings of pyrimidines often stem from a few key issues:
-
Catalyst Deactivation: The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity.[3][5]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help shield the palladium center and promote the desired catalytic cycle over deactivation pathways.[6]
-
-
Poor Substrate Reactivity: Chloropyrimidines are notably less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[4][7]
-
Solution: If possible, consider using the corresponding bromopyrimidine or iodopyrimidine for higher reactivity. For chloropyrimidines, more forcing conditions (higher temperatures) and specialized catalyst systems are often necessary.
-
-
Side Reactions: The primary competing reactions are the homocoupling of the boronic acid and protodeboronation (replacement of the boron group with a hydrogen).[3][8]
-
Solution: To minimize homocoupling, ensure rigorous exclusion of oxygen from your reaction mixture by thoroughly degassing your solvents and using an inert atmosphere (e.g., argon or nitrogen).[8][9] Protodeboronation can be suppressed by using anhydrous solvents and ensuring your base is sufficiently strong to promote transmetalation.
-
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?
Homocoupling is a common byproduct in Suzuki reactions and is often promoted by the presence of oxygen.[8][9]
-
Rigorous Degassing: Subsurface sparging of your solvent with an inert gas like argon or nitrogen for an extended period is crucial to remove dissolved oxygen.[8]
-
Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Homocoupling can occur during this activation step. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6]
-
Additives: The addition of a small amount of a mild reducing agent can sometimes help to maintain the catalyst in the active Pd(0) state.
Question 3: My reaction is producing the wrong regioisomer. How can I control the regioselectivity of my pyrimidine coupling?
The inherent electronic properties of the pyrimidine ring dictate a general order of reactivity: C4(6) > C2 > C5.[4] However, this can be influenced by several factors:
-
Ligand Control: The choice of ligand can dramatically influence the site of oxidative addition. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote unusual C2-selectivity in the cross-coupling of 2,4-dichloropyrimidines.[10][11]
-
Solvent and Base Combination: The interplay between the solvent and base can alter the reactivity and selectivity. For one-pot double Suzuki couplings of 2,4-dichloropyrimidine, alcoholic solvent mixtures were found to be critical for achieving high reactivity and regioselectivity.[12]
-
"Ligand-Free" Conditions: In some cases, so-called "ligand-free" conditions, such as Jeffery conditions, can enhance selectivity for the C4 position.[13]
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but side reactions can be problematic.
Question 1: I am observing significant dehalogenation of my halopyrimidine starting material. What causes this and how can I prevent it?
Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the halogen is replaced by a hydrogen atom.[14][15] This typically occurs via a competing pathway involving β-hydride elimination from the palladium-amido complex.[14]
-
Ligand Selection: The use of bulky, electron-rich ligands that accelerate the rate of reductive elimination of the desired C-N bond can help to outcompete the dehalogenation pathway. Ligands like Josiphos or those from the Buchwald biarylphosphine family are often effective.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[16] However, the base can also be a source of hydride for the dehalogenation pathway. Careful optimization of the base and its stoichiometry is often necessary.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation side reaction relative to the desired amination.
Question 2: My primary amine is undergoing double arylation. How can I achieve mono-arylation?
The formation of bis-arylated amines is a known side reaction, particularly with primary amines.[17]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the amine coupling partner can favor mono-arylation. Using a slight excess of the halopyrimidine may be beneficial.
-
Ligand Effects: Certain ligand systems, such as those developed by Buchwald (e.g., with BINAP), have been shown to minimize bis-arylation.[17]
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can also help to reduce the extent of double arylation.
C. Sonogashira, Stille, and Heck Couplings
These coupling reactions also present unique challenges when applied to pyrimidine substrates.
Question 1: My Sonogashira coupling is not proceeding, or is very sluggish. What are the common issues?
The Sonogashira reaction can be sensitive to several factors:
-
Catalyst Poisoning: The nitrogen atoms of the pyrimidine ring can poison the palladium catalyst.[2] Additionally, if using a copper co-catalyst, the formation of copper acetylide homocoupling products (Glaser coupling) can be a significant side reaction.
-
Solution: Copper-free Sonogashira protocols can be employed to avoid Glaser coupling. The use of bulky phosphine ligands can also help to protect the palladium center from coordination by the pyrimidine nitrogen.
-
-
Substrate Reactivity: As with other cross-coupling reactions, the reactivity of halopyrimidines follows the trend I > Br > Cl.[4] Chloropyrimidines can be particularly challenging substrates for Sonogashira couplings.[18]
-
Solution: For less reactive chloropyrimidines, higher reaction temperatures and more active catalyst systems may be required.
-
Question 2: I am having trouble with my Stille coupling of a pyrimidine substrate. What should I consider?
Stille couplings can be sensitive to catalyst deactivation, especially when using sulfur-containing coupling partners.[19]
-
Catalyst and Ligand Choice: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a range of electron-rich, bulky phosphine ligands like P(t-Bu)₃ or XPhos.[19]
-
Additives: The use of copper(I) salts as additives can sometimes accelerate the Stille coupling and overcome catalyst inhibition.[19]
Question 3: What are the key limitations of the Heck reaction with pyrimidine substrates?
The Heck reaction, while useful for C-C bond formation with alkenes, has its own set of challenges.
-
Catalyst Stability: Many conventional palladium catalysts can decompose at the high temperatures often required for Heck reactions, leading to product contamination and reduced yields.[20]
-
Solution: The use of thermally stable catalysts, such as pincer complexes, can be beneficial for Heck reactions involving heterocyclic substrates.[20]
-
-
Regioselectivity: Controlling the regioselectivity of the alkene insertion can be challenging.
III. Data Summary and Protocols
Table 1: General Reactivity Trends of Halopyrimidines in Cross-Coupling
| Position on Pyrimidine Ring | Halogen Reactivity Order | General Notes |
| C4(6) | I > Br > Cl >> F[4] | Most electron-deficient and generally most reactive position. |
| C2 | I > Br > Cl >> F[4] | Also activated, but generally less reactive than C4(6). |
| C5 | I > Br > Cl >> F[4] | Least reactive position due to lower electron deficiency. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Chloropyrimidine
-
Reaction Setup: To an oven-dried reaction vessel, add the chloropyrimidine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water, DMF, or toluene). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if separate, e.g., XPhos, 2-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Side Reactions in Palladium-Catalyzed Pyrimidine Cross-Coupling
Caption: A logical workflow for troubleshooting low-yielding reactions.
V. References
-
Vertex AI Search, Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
-
Vertex AI Search, Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
-
Vertex AI Search, Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.).
-
Vertex AI Search, Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (n.d.).
-
Vertex AI Search, Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
-
Vertex AI Search, Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.).
-
Vertex AI Search, Heck Reaction - Chemistry LibreTexts. (2023-06-30).
-
Vertex AI Search, Buchwald–Hartwig amination - Wikipedia. (n.d.).
-
Vertex AI Search, Catalyst poisoning - Wikipedia. (n.d.).
-
Vertex AI Search, A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (n.d.).
-
Vertex AI Search, Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
-
Vertex AI Search, Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
-
Vertex AI Search, The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.).
-
Vertex AI Search, Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - NIH. (2013-01-16).
-
Vertex AI Search, A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.).
-
Vertex AI Search, A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF - ResearchGate. (n.d.).
-
Vertex AI Search, Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem. (n.d.).
-
Vertex AI Search, Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction - Benchchem. (n.d.).
-
Vertex AI Search, Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
-
Vertex AI Search, Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.).
-
Vertex AI Search, Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025-08-07).
-
Vertex AI Search, Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (n.d.).
-
Vertex AI Search, Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed. (n.d.).
-
Vertex AI Search, Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. (n.d.).
-
Vertex AI Search, Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.).
-
Vertex AI Search, Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (n.d.).
-
Vertex AI Search, Novel CLPN‐Pd‐catalyzed Sonogashira/Suzuki‐Miyaura cross‐coupling... | Download Scientific Diagram - ResearchGate. (n.d.).
-
Vertex AI Search, How can I solve my problem with Suzuki coupling? - ResearchGate. (2014-12-23).
-
Vertex AI Search, Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
-
Vertex AI Search, Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
-
Vertex AI Search, Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. (2021-01-12).
-
Vertex AI Search, Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09).
-
Vertex AI Search, Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
-
Vertex AI Search, Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate. (n.d.).
-
Vertex AI Search, One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (n.d.).
-
Vertex AI Search, Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update | Request PDF - ResearchGate. (n.d.).
-
Vertex AI Search, Palladium-Catalyzed Synthesis of Pyrimidines | Request PDF - ResearchGate. (2025-08-05).
-
Vertex AI Search, Heck reaction - Wikipedia. (n.d.).
-
Vertex AI Search, Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate. (2020-07-29).
-
Vertex AI Search, Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF - ResearchGate. (2021-12-15).
-
Vertex AI Search, Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025-03-22).
-
Vertex AI Search, CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022-03-25).
-
Vertex AI Search, Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020-07-31).
-
Vertex AI Search, Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds - Benchchem. (n.d.).
-
Vertex AI Search, Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminopyrimidines
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of aminopyrimidines. As basic compounds, aminopyrimidines are prone to asymmetrical peak shapes, which can compromise the accuracy and resolution of your chromatographic analysis.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve these common chromatographic challenges.
Part 1: Troubleshooting Guide - A Systematic Approach
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a frequent obstacle in the HPLC analysis of basic compounds like aminopyrimidines.[1][2] This phenomenon often arises from secondary interactions between the analyte and the stationary phase.[3] The following guide offers a systematic, question-based approach to identifying and rectifying the root cause of peak tailing in your experiments.
Question 1: Is the peak tailing specific to aminopyrimidines or all compounds?
Observing whether peak tailing affects all analytes or is specific to your basic aminopyrimidine compounds is the first critical diagnostic step.
-
If all peaks are tailing: The issue is likely systemic and related to the instrument setup or a physical problem with the column.
-
Check for extra-column volume: Excessive tubing length or internal diameter between the column and detector can cause band broadening and tailing.[4][5] Ensure connections are short and use tubing with a narrow internal diameter.
-
Inspect for column voids or a blocked frit: A sudden shock to the column or particulate buildup from unfiltered samples can deform the column bed or block the inlet frit, leading to distorted peak shapes for all compounds.[3][6][7] If a void is suspected or flushing doesn't resolve the issue, the column may need replacement.[6][8]
-
-
If only aminopyrimidine peaks are tailing: The problem is likely chemical, stemming from interactions between your basic analytes and the stationary phase. This is the most common scenario for compounds like aminopyrimidines.[1]
Question 2: What is the pH of your mobile phase relative to the pKa of your aminopyrimidine?
The ionization state of both your analyte and the stationary phase is heavily influenced by the mobile phase pH.[9][10][11] This is a primary factor in controlling peak shape for ionizable compounds.
-
The Problem: Aminopyrimidines are basic compounds with pKa values that can vary. For instance, 2-aminopyrimidine has a pKa of 3.45, while 4-aminopyrimidine has a pKa of 5.71.[12][13][14] Silica-based columns have acidic silanol groups (Si-OH) on their surface. At a mobile phase pH above 3, these silanol groups can become ionized (Si-O-), creating sites for strong secondary ionic interactions with the protonated (positively charged) aminopyrimidine molecules.[6][15] This secondary retention mechanism is a major cause of peak tailing.[6][16]
-
The Solution:
-
Operate at a low pH: Adjusting the mobile phase to a pH of 3 or lower will protonate the silanol groups, minimizing their ability to interact with the basic analytes.[1][3][17] This is a highly effective strategy to improve peak symmetry for basic compounds.[18]
-
Use appropriate buffers: Employing buffers like phosphate or acetate helps to maintain a stable pH throughout the analysis.[17] For LC-MS applications, volatile buffers such as formic acid or ammonium formate are recommended.[17]
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine the pKa of your specific aminopyrimidine analyte.
-
Prepare a mobile phase with a pH at least 2 units below the analyte's pKa. For example, for 2-aminopyrimidine (pKa ≈ 3.45), a mobile phase pH of ~1.5 would be ideal, but a pH of ≤ 3 is generally a good starting point.[1]
-
Use a suitable buffer system. For a target pH of 3, a 25 mM phosphate buffer is effective for UV detection. For LC-MS, 0.1% formic acid is a common choice.[17]
-
Equilibrate the column thoroughly with the new mobile phase (at least 10-20 column volumes) before injecting your sample.[4]
-
Analyze your sample and compare the peak shape to the previous chromatogram.
Question 3: Are you using an appropriate HPLC column?
The choice of column chemistry is critical for the successful analysis of basic compounds.
-
The Problem: Older, Type A silica columns contain a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing.[1] Even on modern columns, residual silanols are unavoidable due to steric hindrance during the bonding process.[6][19]
-
The Solution:
-
Use end-capped columns: Modern columns are often "end-capped," where residual silanol groups are reacted with a small, non-polar agent like trimethylsilyl (TMS) to make them less active.[6][17][19] This significantly reduces secondary interactions.
-
Select a base-deactivated silica (BDS) or Type B silica column: These columns are made from high-purity silica with minimal metal content and have a lower concentration of acidic silanol groups, making them ideal for analyzing basic compounds.[1]
-
Consider alternative stationary phases: For very challenging separations, polymer-based, hybrid, or graphitized carbon columns can be used as they do not have the silanol group problem.[1][20]
-
Question 4: Have you optimized your mobile phase with additives?
In addition to pH control, mobile phase additives can be used to further minimize peak tailing.
-
The Problem: Even with pH optimization and a suitable column, some secondary interactions may persist.
-
The Solution:
-
Increase buffer concentration: For LC-UV applications, increasing the ionic strength of the mobile phase (e.g., using a higher concentration of a phosphate buffer) can help to mask the residual silanol interactions.[16][17]
-
Use competing bases (ion-pairing agents): Historically, small amounts of a basic compound like triethylamine (TEA) were added to the mobile phase.[1][18] TEA, being a small basic molecule, preferentially interacts with the active silanol sites, effectively shielding them from the aminopyrimidine analytes.[17] However, with modern, high-purity columns, this is often no longer necessary.[17]
-
| Parameter | Recommendation for Aminopyrimidine Analysis | Rationale |
| Mobile Phase pH | ≤ 3.0 | Protonates silanol groups, minimizing secondary interactions.[1][17] |
| Column Type | End-capped, Base-Deactivated (Type B) Silica | Reduces the number of active silanol sites available for interaction.[1][17] |
| Buffer (UV) | Phosphate (25-50 mM) | Maintains stable pH and can help mask silanol interactions.[17][18] |
| Buffer (LC-MS) | Formic Acid (0.1%) or Ammonium Formate | Volatile buffers compatible with mass spectrometry that control pH.[17] |
| Additive (Optional) | Triethylamine (TEA) (0.05 M) | A competing base that blocks active silanol sites (less common with modern columns).[18] |
Table 1: Recommended Starting Conditions for Aminopyrimidine Analysis
Visualization of the Tailing Mechanism and Solutions
The following diagram illustrates the primary cause of peak tailing for aminopyrimidines and the mechanisms by which common troubleshooting steps resolve the issue.
Caption: Mechanism of peak tailing and corresponding solutions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the front half.[1] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. Many methods require a tailing factor of less than 2 for acceptable peak shape.
Q2: Can column temperature affect peak tailing?
Yes, to some extent. Increasing the column temperature can sometimes improve peak shape by enhancing the kinetics of the interaction between the analyte and the stationary phase. However, it is generally a less impactful parameter for addressing severe tailing from secondary silanol interactions compared to mobile phase pH and column chemistry.
Q3: My peak shape is good, but now I have a split peak. What happened?
Peak splitting can occur if the mobile phase pH is too close to the analyte's pKa.[11][21] In this situation, the analyte exists in both its ionized and non-ionized forms, which can have different retention times, leading to a split or shouldered peak. Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the analyte's pKa.
Q4: Can the sample solvent cause peak tailing?
Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[3] As a best practice, dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.
Q5: I've tried everything and the peak tailing persists. What else could be the cause?
If you have systematically addressed mobile phase pH, column choice, and other common factors, consider these less frequent causes:
-
Column Contamination: Strongly retained impurities from previous injections can accumulate on the column and create active sites, leading to tailing.[8] A thorough column wash with a strong solvent may be necessary.[22]
-
Co-eluting impurity: An impurity that is not fully resolved from your main peak can appear as a tail.[6][8] Try altering the mobile phase composition or gradient to improve resolution.
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[6][7] To check for this, inject a smaller amount of your sample and see if the peak shape improves.[8]
By following this structured troubleshooting guide and understanding the chemical principles behind peak tailing, you can effectively diagnose and resolve chromatographic issues, leading to more accurate and reliable analysis of aminopyrimidines.
References
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Various Authors. (2012). Tailing in HPLC peak.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- ChemicalBook. (n.d.). 4-Aminopyrimidine.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
- Phenomenex. (n.d.). The Role of End-Capping in RP.
- ChemicalBook. (n.d.). 2-Aminopyrimidine.
- Snyder, L. R., & Kirkland, J. J. (1988).
- LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
- Kannan, M., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Restek. (2014). [6]Troubleshooting HPLC- Tailing Peaks.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. moravek.com [moravek.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. 4-Aminopyrimidine | 591-54-8 [chemicalbook.com]
- 13. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 14. chalcogen.ro [chalcogen.ro]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. lctsbible.com [lctsbible.com]
- 17. labcompare.com [labcompare.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. LC Technical Tip [discover.phenomenex.com]
- 20. welch-us.com [welch-us.com]
- 21. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Recrystallization of Pyrimidine Compounds
Welcome to the technical support center for the recrystallization of pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this critical class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to directly address specific issues you may encounter during your experiments.
Introduction to Recrystallization of Pyrimidines
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] The fundamental principle lies in the differential solubility of the target pyrimidine compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of pure crystals as the solubility decreases.[2][3] Impurities should ideally remain dissolved in the cold solvent or be insoluble in the hot solvent.[4]
The unique electronic structure of the pyrimidine ring, with its two nitrogen atoms, allows for hydrogen bonding, which significantly influences its solubility in various solvents.[5][6] Understanding and leveraging these intermolecular interactions is key to selecting an optimal solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the characteristics of an ideal solvent for recrystallizing my pyrimidine compound?
An ideal solvent for the recrystallization of a pyrimidine derivative should exhibit the following characteristics:
-
High dissolving power for the compound at elevated temperatures and low dissolving power at room temperature or below . This temperature-dependent solubility is the cornerstone of the technique.[7][8]
-
Inertness: The solvent should not react with the pyrimidine compound.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]
-
Crystal Quality: The solvent should promote the formation of well-defined, easily filterable crystals.
Q2: How do I start selecting a solvent for my novel pyrimidine derivative?
A systematic approach to solvent screening is crucial.[8] A good starting point is to consider the polarity of your pyrimidine derivative. The principle of "like dissolves like" is a useful, albeit general, guideline.[9] Solvents with functional groups similar to your compound may be good solubilizers.[10][11]
Initial Solvent Screening Protocol:
-
Place a small amount (a few milligrams) of your crude pyrimidine compound into several small test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. Solvents in which the compound is readily soluble at room temperature are generally poor choices for single-solvent recrystallization.[12]
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube.[8]
-
An ideal solvent will completely dissolve the compound upon heating.[8]
-
Allow the clear, hot solution to cool to room temperature and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.[1]
Q3: My pyrimidine compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
For compounds that are highly soluble in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), anti-solvent vapor diffusion is a highly effective technique.[7][9]
Protocol for Anti-Solvent Vapor Diffusion:
-
Dissolve your pyrimidine compound in a minimal amount of the high-boiling point "good" solvent (e.g., DMF) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a wide-mouthed jar with a lid).
-
Add a more volatile "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether, dichloromethane, or pentane) to the larger container, ensuring the level is below the top of the inner vial.[7][9]
-
The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow, high-quality crystal growth.[9]
Q4: How does pH affect the recrystallization of pyrimidine derivatives with acidic or basic functional groups?
The pH of the solution can dramatically alter the solubility of ionizable pyrimidine derivatives.[5][8]
-
For acidic pyrimidines (e.g., those with carboxylic acid groups), increasing the pH will deprotonate the acidic group, forming a more polar and often more soluble salt. Crystallization is typically favored in acidic to neutral conditions where the less soluble, protonated form predominates.[9]
-
For basic pyrimidines , lowering the pH will protonate the nitrogen atoms, forming a more soluble salt.[8]
This property can be exploited for purification. For instance, an acidic pyrimidine can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification. This precipitate can then be recrystallized from a suitable organic solvent.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of pyrimidine compounds and provides actionable solutions.
Issue 1: No Crystals Form Upon Cooling
Possible Causes & Solutions:
-
The solution is not supersaturated (too much solvent was used). [9][13]
-
Nucleation is inhibited. [7]
-
Solution 1: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites.[7][14]
-
Solution 2: Seeding. Introduce a "seed crystal" of the pure compound to the solution to initiate crystal growth.[7][14]
-
Solution 3: Evaporation. Dip a glass rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[7]
-
-
The compound is too soluble in the chosen solvent, even at low temperatures. [7]
-
Solution: Select a different solvent in which the compound is less soluble, or consider a two-solvent system.[7]
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
This occurs when the compound comes out of solution as a liquid instead of a solid, which happens when the melting point of the solid is lower than the temperature of the solution.[13][14] Impurities often dissolve well in the oil, hindering purification.[14]
Possible Causes & Solutions:
-
High concentration of impurities.
-
Solution: The presence of impurities can depress the melting point. Consider pre-purification by another method, such as column chromatography.[7]
-
-
The solution is being cooled too quickly. [7]
-
Solution: Allow the solution to cool more slowly. You can insulate the flask by placing an inverted beaker over it.[7]
-
-
The solvent's boiling point is too high relative to the compound's melting point.
-
Inappropriate solvent choice. [7]
-
Solution: Try a solvent in which the compound has lower solubility.[7]
-
Issue 3: Crystals Form Too Rapidly, Resulting in Fine Needles or Powder
Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[14]
Possible Causes & Solutions:
-
The solution is too concentrated. [9]
-
Solution: Add a small amount of additional hot solvent to the heated solution to slightly decrease the saturation level, then allow it to cool slowly.[14]
-
-
The solvent has a very steep solubility curve with respect to temperature. [9]
-
Solution: Experiment with different solvents or solvent mixtures that provide a more gradual change in solubility with temperature.[9]
-
Issue 4: Low Recovery of Purified Compound
Possible Causes & Solutions:
-
Too much solvent was used, leaving a significant amount of the compound in the mother liquor. [14]
-
Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and filter the hot solution quickly. It may be necessary to use a slight excess of solvent to prevent crystallization in the funnel, which can then be boiled off before cooling.[15]
-
-
Washing the crystals with a solvent in which they are too soluble.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[9]
-
Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method, suitable for pyrimidine compounds that are significantly more soluble in a solvent at its boiling point than at room temperature.[8]
-
Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. If the compound does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1][15]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[1][3] Slow cooling is crucial for the formation of large, pure crystals.
-
Crystal Growth: As the solution cools, the solubility of the pyrimidine compound will decrease, leading to the formation of crystals.[7]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1][3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1][9]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Caption: Single-Solvent Recrystallization Workflow.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This method is useful when a single suitable solvent cannot be found.[8] It employs a "good" solvent in which the pyrimidine compound is soluble, and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[16][17]
-
Dissolution: Dissolve the impure compound in the minimum amount of a hot "good" solvent.[9]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.[9][16]
-
Clarification: Add a drop or two of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.[16]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.[16]
Caption: Two-Solvent Recrystallization Workflow.
Data Presentation: Solvent Selection Guide
The choice of solvent is paramount. Below is a table summarizing common solvents used for pyrimidine derivatives, categorized by polarity. This should serve as a starting point for your solvent screening.
| Solvent Class | Examples | Polarity Index | Typical Use Case for Pyrimidines |
| Polar Protic | Water, Ethanol, Methanol | High | Good for pyrimidines with H-bond donor/acceptor groups (e.g., -OH, -NH2, -COOH). Often used in two-solvent systems with water.[8] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, THF, DMF, DMSO | Medium-High | Broadly useful. DMF and DMSO are strong solvents for poorly soluble compounds, often used for vapor diffusion methods.[8][18] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | Primarily used as anti-solvents in two-solvent systems to reduce the solubility of pyrimidines dissolved in a polar solvent.[8][10] |
Note: Polarity is a relative measure. The suitability of a solvent is highly dependent on the specific substituents on the pyrimidine ring.
References
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. URL
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- Pyrimidine - Solubility of Things. URL
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. URL
- Technical Support Center: Recrystallization of Pyrimidine Carboxylate Deriv
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- Solvent selection for recrystallization: An undergradu
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. URL
- Solvent Choice - Chemistry Teaching Labs - University of York. URL
- Two-Solvent Recrystalliz
- Mixed Solvents - Chemistry LibreTexts. URL
- Reagents & Solvents: Solvents for Recrystalliz
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. URL
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC - NIH. URL
- Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC - NIH. URL
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchG
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. URL
- Troubleshooting - Chemistry LibreTexts. URL
- Effects of hydrogen bonding on vibrational normal modes of pyrimidine - PubMed. URL
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. URL
- Tips & Tricks: Recrystalliz
- RECRYSTALLIZ
- Recrystalliz
- Recrystalliz
Sources
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- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Effects of hydrogen bonding on vibrational normal modes of pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Tips & Tricks [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-Isopropylpyrimidin-2-amine
Welcome to the Technical Support Center for the synthesis of 4-Isopropylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the catalytic synthesis of this important pyrimidine derivative. Our goal is to equip you with the knowledge to navigate experimental challenges and optimize your synthetic protocols for high efficiency and purity.
Introduction: Navigating the Synthetic Landscape
This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several catalytic routes, each with its own set of advantages and potential challenges. The two primary strategies involve:
-
Classical Condensation: A one-pot reaction between a β-diketone (or its equivalent) bearing an isopropyl group and guanidine. This method is atom-economical but can be sensitive to reaction conditions.
-
Modern Cross-Coupling Reactions: Typically a two-step process involving the synthesis of a halogenated pyrimidine intermediate followed by a palladium- or copper-catalyzed amination reaction (e.g., Buchwald-Hartwig amination). This approach offers broader substrate scope and often milder reaction conditions.[1]
This guide will delve into both approaches, providing troubleshooting advice and optimized protocols to help you achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My one-pot condensation reaction of 3-isopropyl-2,4-pentanedione and guanidine is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in this classical pyrimidine synthesis are a common hurdle.[2] The primary culprits are often related to reaction conditions and reagent quality.
Troubleshooting Steps:
-
Catalyst Choice and Activity:
-
Brønsted vs. Lewis Acids: While this reaction can be base-catalyzed, the use of a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, FeCl₃) can significantly improve the rate of the final cyclization and dehydration steps.[3][4] Lewis acids can activate the carbonyl group of the diketone, making it more susceptible to nucleophilic attack by guanidine.
-
Base Catalyst: If using a base-catalyzed approach (e.g., sodium ethoxide, potassium carbonate), ensure it is sufficiently strong to deprotonate the guanidine to its more nucleophilic freebase form.[5] The choice of base is critical and should be optimized.[6]
-
-
Reaction Conditions:
-
Temperature: Excessively high temperatures can lead to the decomposition of starting materials or the product. Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.[4]
-
Solvent: The choice of solvent can influence reactant solubility and reaction rates. Protic solvents like ethanol are commonly used. However, exploring other solvents or even solvent-free conditions may improve yields for your specific setup.[4]
-
Water Removal: The final step of the reaction is a dehydration to form the aromatic pyrimidine ring. The presence of water can inhibit this step. Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is conducted in a suitable solvent like toluene.
-
-
Purity of Starting Materials:
-
Impurities in the 3-isopropyl-2,4-pentanedione or guanidine salt can lead to side reactions. Ensure the purity of your reagents before starting the reaction.[2] Guanidine salts can be hygroscopic; it is advisable to dry them before use.
-
Q2: I am observing multiple spots on my TLC plate during the condensation reaction. What are the common side products?
The formation of side products is a frequent challenge in pyrimidine synthesis.[2]
Potential Side Products:
-
Uncyclized Intermediate: The initial condensation product of guanidine and the β-diketone may exist as a stable, uncyclized intermediate. This is often due to incomplete dehydration.
-
Solution: Increase the reaction temperature or add a catalytic amount of acid to promote the final cyclization-dehydration step.
-
-
Self-condensation of the β-diketone: Under certain conditions, the β-diketone can undergo self-condensation, leading to a variety of byproducts.
-
Solution: Optimize the reaction temperature and the rate of addition of the reagents to favor the desired reaction pathway.
-
-
Polymeric Materials: Harsh reaction conditions, such as very high temperatures or strong acid/base concentrations, can lead to the formation of polymeric materials.[2]
-
Solution: Carefully control the reaction conditions and monitor the reaction progress by TLC to avoid over-heating or prolonged reaction times.
-
Q3: My Buchwald-Hartwig amination of 2-chloro-4-isopropylpyrimidine is not proceeding to completion. What should I investigate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalytic system and reaction conditions.[1][7]
Troubleshooting Steps:
-
Catalyst System:
-
Palladium Precursor: Ensure your palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) is of high quality.
-
Ligand Choice: The choice of phosphine ligand is critical. For amination reactions, bulky, electron-rich ligands such as Xantphos or Josiphos-type ligands are often effective.[8] The ligand-to-palladium ratio should also be optimized.
-
Catalyst Deactivation: The catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
-
Base:
-
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[8] The choice and stoichiometry of the base can significantly impact the reaction outcome.
-
-
Solvent:
-
Anhydrous, aprotic polar solvents like 1,4-dioxane or toluene are typically used. The solvent should be thoroughly dried before use.
-
-
Amine Source:
-
If you are using an ammonia equivalent, such as an ammonium salt, the choice of counter-ion can be important.[9]
-
Frequently Asked Questions (FAQs)
Q: Which catalytic approach is better for the synthesis of this compound: the one-pot condensation or the two-step cross-coupling?
A: The "better" approach depends on your specific needs and capabilities.
-
One-Pot Condensation:
-
Pros: More atom-economical, fewer synthetic steps, and potentially lower cost.
-
Cons: Can be more challenging to optimize, may require harsher conditions, and purification can be more difficult due to the potential for multiple byproducts.
-
-
Two-Step Cross-Coupling (e.g., Buchwald-Hartwig):
-
Pros: Generally offers higher yields and cleaner reactions, milder reaction conditions, and a broader scope for introducing different amino groups if desired.
-
Cons: Involves more synthetic steps (preparation of the halo-pyrimidine intermediate), and the palladium catalysts and specialized ligands can be expensive.
-
For initial lab-scale synthesis where yield and purity are paramount, the two-step cross-coupling approach may be more reliable. For large-scale industrial synthesis where cost and atom economy are critical, optimizing the one-pot condensation would be more advantageous.[3]
Q: What is the role of the catalyst in the condensation reaction between a β-diketone and guanidine?
A: The catalyst plays a crucial role in accelerating the key steps of the reaction.
-
Base Catalyst (e.g., Sodium Ethoxide): The primary role of the base is to deprotonate the guanidinium salt to form the more nucleophilic free guanidine. This free guanidine then attacks the carbonyl carbon of the β-diketone.
-
Acid Catalyst (Brønsted or Lewis): An acid catalyst activates the carbonyl group of the β-diketone, making it more electrophilic and susceptible to nucleophilic attack by the weakly basic guanidine. The acid also catalyzes the final dehydration step, which leads to the formation of the stable aromatic pyrimidine ring.[4]
Q: How can I effectively purify the final this compound product?
A: The purification strategy will depend on the nature of the impurities.
-
Crystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard purification technique. A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is typically used.
-
Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be a useful purification step. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. This process can effectively remove non-basic impurities.[10]
Data Presentation
Table 1: Comparison of Catalytic Systems for Aminopyrimidine Synthesis
| Catalytic System | Typical Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Classical Condensation | Sodium Ethoxide | N/A | - | Ethanol | Reflux | Atom economical, one-pot | Can require harsh conditions, lower yields |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, Josiphos | NaOtBu, Cs₂CO₃ | Dioxane, Toluene | 80-110 | High yields, mild conditions, broad scope | Expensive catalysts/ligands, two steps |
| Copper-Catalyzed Amination | CuI | Diamine or diol ligands | K₂CO₃, K₃PO₄ | DMSO, 2-Propanol | 110-140 | Less expensive than palladium | Can require higher temperatures |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound via Condensation
This protocol is a general guideline and may require optimization.
-
Materials:
-
3-Isopropyl-2,4-pentanedione
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature to generate the free guanidine base.
-
Add 3-isopropyl-2,4-pentanedione (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Two-Step Synthesis via Buchwald-Hartwig Amination
This protocol is adapted from a similar synthesis of a substituted 2-aminopyrimidine.[8]
Step 1: Synthesis of 2-amino-4-chloro-6-isopropylpyrimidine
-
Materials:
-
2-Amino-6-isopropylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a stirred suspension of 2-amino-6-isopropylpyrimidin-4-ol (1.0 eq) in anhydrous DCM, add DIPEA (1.5 eq) at 0 °C under an inert atmosphere.
-
Slowly add POCl₃ (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours.
-
Cool the reaction and carefully quench by pouring it onto ice.
-
Neutralize with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel column chromatography.
-
Step 2: Buchwald-Hartwig Amination
-
Materials:
-
2-Amino-4-chloro-6-isopropylpyrimidine (from Step 1)
-
Ammonium salt (e.g., ammonium sulfate) or a primary amine
-
Cesium carbonate (Cs₂CO₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
In a reaction vessel, combine 2-amino-4-chloro-6-isopropylpyrimidine (1.0 eq), the amine source (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction to 100 °C and stir for 12-18 hours.
-
Cool to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by silica gel column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low-yield synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. chem.rochester.edu [chem.rochester.edu]
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrimidine Production. As Senior Application Scientists, we understand the critical importance of purity in your research and drug development endeavors. This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) to help you effectively manage process-related impurities in your pyrimidine synthesis. We will delve into the causality behind common experimental challenges and offer field-proven insights to ensure the integrity of your work.
Section 1: Understanding the Landscape of Pyrimidine Impurities
The synthesis of pyrimidine derivatives, core scaffolds in numerous pharmaceuticals, is often accompanied by the formation of process-related impurities. These unwanted substances can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[1][2] The presence of such impurities can compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]
Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have established stringent limits for impurities in new drug substances.[3][4][5] It is therefore crucial to not only identify and quantify these impurities but also to implement strategies to control their formation and ensure their removal.
Classification of Impurities
According to ICH Q3A(R2) guidelines, impurities are broadly classified into three categories:
-
Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.
-
Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, inorganic salts, heavy metals, or other materials like filter aids.
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis process that are not completely removed.
This guide will primarily focus on organic impurities, which are the most common and structurally diverse class of impurities encountered in pyrimidine synthesis.
Section 2: Troubleshooting Common Pyrimidine Synthesis Pathways
Two of the most widely employed methods for pyrimidine synthesis are the Biginelli and Pinner reactions. While versatile, each is prone to specific side reactions that can lead to characteristic impurities.
The Biginelli Reaction: A Workhorse for Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7]
Q1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[8][9] This impurity arises from a competing pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[8]
Troubleshooting Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[8]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Lewis acids may preferentially promote the desired reaction.[8][10] An investigation into various catalysts and solvent effects has shown that the diketo-enol tautomerisation of the dicarbonyl reactant is a key factor in determining the reaction yield.[11][12]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[8]
Q2: I'm observing a low yield of my desired DHPM, with a significant amount of unreacted starting materials.
A2: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[8]
Troubleshooting Strategies:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[8][13]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[8][13]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[13][14]
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[14]
Troubleshooting Strategies:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2][14] ¹H NMR spectra of acylated ureas typically show an exchangeable signal for the -NH proton in the region of δ 9 to 15 ppm in DMSO-d₆.[2]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[14]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[14]
Workflow for Troubleshooting Biginelli Reaction Impurities
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Home Page [chem.ualberta.ca]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. youtube.com [youtube.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
Technical Support Center: Strategies to Improve the Solubility of Pyrimidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrimidine-based compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, its often planar and hydrophobic nature can lead to significant solubility hurdles, impacting everything from initial biological assays to bioavailability.[1][2] This resource is designed to provide you with a logical, scientifically grounded framework for systematically overcoming these challenges.
I. Foundational Troubleshooting: Initial Assessment of Solubility Issues
Before embarking on complex formulation or chemical modification strategies, a thorough initial assessment can often reveal straightforward solutions.
FAQ 1: My pyrimidine compound is precipitating out of my aqueous buffer during initial experiments. What are the first steps I should take?
This is a very common issue, often occurring when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium for biological assays.[3] A systematic approach is crucial:
-
Visual Inspection and Filtration: After preparing your stock solution, visually inspect it for any undissolved particulates. Filtering the stock solution through a 0.22 µm filter is a good practice to remove any solid material before further dilutions.[4]
-
pH Adjustment: The ionization state of your compound can dramatically influence its solubility.[5] The pyrimidine ring itself is weakly basic.[4] Therefore, in acidic conditions (lower pH), the nitrogen atoms can become protonated, leading to the formation of a more soluble salt.[3][4] Conversely, if your pyrimidine derivative has acidic functional groups, increasing the pH can enhance solubility by deprotonating these groups.[4][6] It is highly recommended to determine the pKa of your compound to strategically manipulate the pH for optimal solubility.[4]
-
Use of Co-solvents: If pH adjustment is insufficient, introducing a small percentage of a water-miscible organic co-solvent can be effective. Common choices include DMSO, ethanol, or PEG 400. For most cell-based assays, the final concentration of the co-solvent should be kept low, typically below 1% v/v, to avoid cellular toxicity and interference with the assay.[4][7]
-
Gentle Heating and Sonication: These physical methods can help overcome the activation energy barrier for dissolution. However, it is critical to ensure your compound is thermally stable to avoid degradation.[2][3]
Experimental Protocol: Preliminary pH-Solubility Screening
Objective: To determine the effect of pH on the solubility of a novel pyrimidine derivative.
Materials:
-
Your pyrimidine compound
-
Aqueous buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, and 9.0)[4]
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of your solid pyrimidine compound to separate vials, each containing a known volume of a different pH buffer.
-
Tightly cap the vials and vortex them for a set period (e.g., 24 hours) at a controlled temperature to reach equilibrium.
-
Centrifuge the samples at high speed to pellet the undissolved solid.[1]
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[1]
-
Plot the measured solubility against the pH of the buffer to visualize the pH-solubility profile.
II. Chemical Modification Strategies to Enhance Intrinsic Solubility
When formulation adjustments are insufficient, strategic chemical modifications to the pyrimidine core or its substituents can permanently improve aqueous solubility.
FAQ 2: My lead pyrimidine compound has poor intrinsic solubility that cannot be overcome by simple formulation changes. What chemical modification strategies should I consider?
Several well-established strategies can be employed to chemically modify a pyrimidine compound to enhance its solubility:
-
Salt Formation: For pyrimidine derivatives with ionizable groups (either acidic or basic), forming a salt is a highly effective method to improve solubility and dissolution rates.[8] Approximately 50% of marketed small molecule drugs are administered as salts.[9] The choice of the counterion is critical and can significantly impact the resulting salt's properties.[10]
-
Prodrug Approach: This strategy involves chemically modifying the parent pyrimidine compound to create a more soluble "prodrug."[2] This prodrug is then converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[11][12] This is a powerful technique for improving both solubility and bioavailability.[2][11]
-
Structural Modification: Sometimes, minor changes to the molecular structure that disrupt planarity or symmetry can lead to a significant improvement in aqueous solubility without negatively affecting biological activity.[2][13] Introducing hydrophilic groups is a classic approach, but it must be done carefully to avoid interfering with the drug's interaction with its target.[13]
Diagram: Chemical Modification Pathways
Caption: Chemical modification strategies for improving pyrimidine solubility.
III. Formulation-Based Strategies for Solubility Enhancement
Formulation approaches focus on the delivery of the pyrimidine compound without altering its chemical structure. These methods are particularly useful when chemical modifications are not feasible or desired.
FAQ 3: I want to avoid chemically modifying my pyrimidine compound. What formulation techniques can I use to improve its apparent solubility?
Several advanced formulation strategies can significantly enhance the apparent solubility and dissolution rate of your compound:
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline structure of the poorly soluble drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[4][14] This disruption of the stable crystalline lattice leads to a higher apparent water solubility.[2]
-
Co-crystallization: Forming a co-crystal with a water-soluble co-former can significantly improve the dissolution rate and solubility of the pyrimidine derivative.[2][15] Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice.[16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your pyrimidine compound, within their central cavity, thereby increasing their solubility in water.[14]
-
Nanotechnology-Based Approaches: Encapsulating the pyrimidine compound in nanocarriers such as liposomes or nanoparticles can improve its aqueous solubility and bioavailability.[14][17][18] These nanosystems can protect the drug and modify its pharmacokinetic profile.[17]
Table: Comparison of Formulation Strategies
| Strategy | Mechanism of Solubility Enhancement | Typical Fold-Increase in Solubility | Key Considerations |
| Amorphous Solid Dispersions | Conversion to a higher-energy amorphous state.[4] | 10 to >100-fold | Physical stability of the amorphous form, choice of polymer. |
| Co-crystallization | Formation of a new crystalline solid with a more soluble co-former.[19] | 2 to 50-fold | Selection of a suitable co-former, stability of the co-crystal. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[14] | 5 to 100-fold | Stoichiometry of the complex, potential for competitive inhibition. |
| Liposomal Encapsulation | Entrapment of the drug within lipid bilayers.[17] | Variable, depends on formulation | Drug loading efficiency, stability of the liposomes. |
| Nanoparticle Formulation | Encapsulation or adsorption of the drug onto a nanoparticle carrier.[17] | Variable, depends on formulation | Particle size and distribution, biocompatibility of the carrier. |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a pyrimidine compound to enhance its apparent solubility.[3]
Materials:
-
Your pyrimidine compound
-
A hydrophilic polymer (e.g., PVP, HPMC)
-
A volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the pyrimidine compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask, ensuring a clear solution is formed.[3]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a solid film forms on the flask wall.[3]
-
Drying: Scrape the solid film from the flask and dry it further in a vacuum oven to remove any residual solvent.[3]
-
Pulverization and Sieving: Pulverize the dried solid using a mortar and pestle and pass it through a sieve to obtain a uniform powder.[3]
-
Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state and the absence of crystallinity.[3]
-
Solubility Assessment: Determine the apparent solubility of the prepared solid dispersion in an aqueous buffer and compare it to the solubility of the pure crystalline compound.[3]
Diagram: Amorphous Solid Dispersion Workflow
Caption: Workflow for preparing an amorphous solid dispersion.
IV. Troubleshooting in Biological Assays
Even with improved solubility, issues can arise during the course of a biological experiment.
FAQ 4: My pyrimidine compound, which seems soluble in the initial formulation, is precipitating during my cell-based assay. What could be the cause and how can I fix it?
Precipitation during an assay is a common problem that can lead to unreliable results.[3] Here are the likely causes and troubleshooting steps:
-
Exceeding the Kinetic Solubility Limit: The concentration of your compound in the final assay medium may have exceeded its kinetic solubility.[4] It is essential to determine this limit in your specific assay buffer before running the full experiment.[7]
-
Incompatibility of Co-solvent with Assay Buffer: The co-solvent used for your stock solution might not be fully compatible with the assay buffer, causing the compound to "crash out" upon dilution.[4]
-
Temperature Effects: Changes in temperature during the experiment can affect solubility.[4]
-
Interaction with Assay Components: Your compound might be interacting with proteins or other components in the cell culture medium, leading to precipitation.
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility assessment by turbidimetry in the final assay buffer to establish the maximum soluble concentration under your experimental conditions.[7]
-
Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. This can help maintain the compound in solution.[3]
-
Reduce Final DMSO Concentration: Always aim for the lowest possible final DMSO concentration, ideally below 0.5%.[7]
-
Stability Assessment: Evaluate the stability of your compound's formulation in the assay medium over the entire duration of your experiment.[4]
By systematically applying these troubleshooting principles and experimental strategies, you can effectively address the solubility challenges associated with pyrimidine-based compounds, leading to more reliable and reproducible experimental outcomes.
References
- Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds - Benchchem.
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. - Benchchem.
- Solubility and stability testing of novel pyrimidine derivatives - Benchchem.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - NIH.
- Pyrimidine - Solubility of Things.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central.
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH.
- Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - NIH.
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine-Based Compounds - Benchchem.
- US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents.
- Dipyridamole Cocrystal Tablets with Enhanced Solubility and Dissolution at Intestinal pH - FABAD Journal of Pharmaceutical Sciences.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.
- Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article.
- How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? - ResearchGate.
- Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
- Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore.
- Salt formation to improve drug solubility - PubMed.
- Nano based drug delivery systems: recent developments and future prospects - PMC.
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
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- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Poor Retention of Aminopyrimidines in Reverse-Phase HPLC
Welcome to our dedicated technical support center for chromatographers. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor retention of aminopyrimidines in reverse-phase high-performance liquid chromatography (RP-HPLC). As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical, field-proven solutions to develop robust and reproducible analytical methods for these polar, basic compounds.
Understanding the Challenge: The Nature of Aminopyrimidines
Aminopyrimidines are heterocyclic aromatic organic compounds that are fundamental scaffolds in numerous pharmaceuticals and biologically active molecules. Their inherent polarity and basicity, stemming from the nitrogen atoms in the pyrimidine ring and the amino group substituent, present a significant hurdle in traditional RP-HPLC. On standard non-polar stationary phases like C18, these hydrophilic molecules have a weak affinity for the stationary phase and a strong preference for the polar mobile phase, often resulting in elution at or near the void volume (t₀).
Troubleshooting Guide: From Void Volume to Robust Retention
This section is structured to address specific issues you might be encountering in the laboratory. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in chromatographic principles.
Problem 1: My aminopyrimidine elutes in the void volume.
This is the most common issue and indicates a near-complete lack of interaction with the stationary phase.
Root Cause Analysis and Solutions:
-
Analyte Ionization State: In RP-HPLC, the non-ionized form of a compound is less polar and therefore more retained.[1][2] Aminopyrimidines are basic compounds; at acidic or neutral pH, the amino group is protonated (positively charged), making the molecule highly polar and water-soluble.
-
Solution: Mobile Phase pH Adjustment (Ion Suppression). The most powerful tool to increase retention is to adjust the mobile phase pH to suppress the ionization of your aminopyrimidine.[1][3] For a basic compound, this means increasing the pH . A general rule of thumb is to work at a pH at least 2 units above the pKa of the analyte to ensure it is predominantly in its neutral, non-ionized form.[2] For instance, 2-aminopyrimidine has a pKa of approximately 3.45.[4] To effectively retain it, you would need to work at a pH well above 5.45.
-
Experimental Protocol: pH Scouting Gradient.
-
Prepare three mobile phase A solutions (aqueous component) with different buffers at pH 3, 7, and 10. (See Table 1 for buffer selection).
-
Mobile phase B will be your organic modifier (e.g., acetonitrile or methanol).
-
Run a generic gradient (e.g., 5-95% B over 15 minutes) with each of the three mobile phase A compositions.
-
Observe the retention time of your aminopyrimidine at each pH. You should see a significant increase in retention at the higher pH.[1]
-
-
-
-
Insufficient Hydrophobicity: Even in its neutral form, a small aminopyrimidine might still be too polar for significant retention on a standard C18 column.
-
Solution: Reduce Organic Content. If you observe some retention, but it is still weak, try reducing the initial percentage of the organic solvent in your gradient or use a lower percentage in an isocratic method.[5] However, be cautious of using more than 95% water in the mobile phase with traditional C18 columns, as this can lead to "phase collapse" or "pore dewetting," resulting in a loss of retention.[6][7] Consider using columns specifically designed for use in highly aqueous mobile phases (e.g., "AQ" or polar-embedded phases).[8]
-
Problem 2: I've increased the pH, but my peak shape is terrible (tailing or fronting).
Poor peak shape for basic compounds is often caused by secondary interactions with the stationary phase.
Root Cause Analysis and Solutions:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact electrostatically with the protonated form of the basic analyte, leading to peak tailing.[9]
-
Solution 1: Use a High-Purity, End-Capped Column. Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape for basic compounds.[9][10]
-
Solution 2: Work at Low pH. While this seems counterintuitive for retention, working at a low pH (e.g., 2-3) protonates the silanol groups, reducing their ability to interact with the positively charged analyte.[6][11] However, this will decrease retention, so it's a trade-off. This approach is often combined with other strategies like ion-pairing.
-
Solution 3: Buffer Selection and Concentration. The buffer ions themselves can compete with the analyte for interaction with the silanol groups. Ensure your buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity and minimize these secondary interactions.[12]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[9]
-
Solution: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Problem 3: Increasing the pH is not feasible due to analyte stability or column limitations.
Many standard silica-based columns are not stable above pH 8.[3] Additionally, your aminopyrimidine might be unstable at high pH.
Alternative Strategies:
-
Ion-Pairing Chromatography (IPC): This technique is an excellent alternative when pH modification is not an option.[13] An ion-pairing reagent, which is a molecule with a hydrophobic tail and a charged head group, is added to the mobile phase.[6] For retaining a positively charged aminopyrimidine (at low to neutral pH), a negatively charged ion-pairing reagent (e.g., an alkyl sulfonate like hexane sulfonate) is used.
-
Mechanism: The hydrophobic tail of the ion-pairing reagent adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface. The positively charged aminopyrimidine then interacts with the negatively charged head group of the ion-pairing reagent, leading to retention.[14]
-
Considerations: IPC methods can require long equilibration times and can be difficult to completely wash out of a column.[5] They are also generally not compatible with mass spectrometry (MS) due to the non-volatile nature of the reagents and their tendency to cause ion suppression.[12]
Diagram: Mechanism of Ion-Pairing Chromatography
Caption: Ion-pairing reagent adsorbs to the stationary phase, creating a charged surface for analyte retention.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the analysis of polar compounds.[8][15] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[16][17]
-
Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like aminopyrimidines, partition into this aqueous layer from the organic-rich mobile phase, leading to retention.[15]
-
Advantages: HILIC often provides excellent retention for very polar compounds that are unretained in RP-HPLC.[18] The high organic content of the mobile phase is also beneficial for MS sensitivity.
-
Experimental Protocol: HILIC Screening.
-
Use a HILIC column (e.g., bare silica).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Equilibrate the column with 95% B for at least 20 minutes.
-
Inject the sample and run a gradient from 95% B to 50% B over 15 minutes. The aminopyrimidine should be well-retained under these conditions.[19]
-
-
-
Mixed-Mode Chromatography (MMC): These columns possess stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[20][21] This dual retention mechanism is highly effective for separating mixtures of compounds with diverse polarities and charge states.[22]
-
Mechanism: A mixed-mode column can retain an aminopyrimidine via both hydrophobic interactions (if the molecule has sufficient non-polar character) and cation-exchange interactions (between the protonated aminopyrimidine and negatively charged groups on the stationary phase).[20]
-
Advantages: MMC offers unique selectivity and can retain polar, ionizable compounds without the need for ion-pairing reagents, making it MS-compatible.[21] Retention can be fine-tuned by adjusting both the organic solvent percentage and the mobile phase pH/ionic strength.[21]
-
Frequently Asked Questions (FAQs)
Q1: What is the best buffer to use for analyzing aminopyrimidines at high pH?
For high pH work (pH > 8), traditional phosphate buffers should be avoided as they can accelerate the dissolution of the silica stationary phase.[10] Ammonium hydrogen carbonate is an excellent choice as it provides good buffering capacity in the pH 8-11 range and is volatile, making it compatible with MS detection.[23] Always use a column specifically designed for high pH stability.[6]
| Buffer System | Useful pH Range | MS Compatible? | Comments |
| Phosphate | 2.1 - 3.1, 6.2 - 8.2 | No | Excellent UV transparency below 220 nm. Not recommended for high pH. |
| Formate | 2.8 - 4.8 | Yes | Volatile. Good for low pH applications. |
| Acetate | 3.8 - 5.8 | Yes | Volatile. Commonly used for mid-range pH. |
| Ammonium Bicarbonate | 8.8 - 9.8 (approx.) | Yes | Volatile. Good for high pH applications. |
Q2: Can I use Trifluoroacetic Acid (TFA) to improve peak shape?
Yes, 0.1% TFA is often used at low pH to improve the peak shape of basic compounds.[6] It acts as an ion-pairing agent and also helps to mask residual silanol interactions.[10] However, TFA is a strong ion-pairing agent and can cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS).[12] For LC-MS applications, 0.1% formic acid is the preferred alternative as it provides a low pH environment with much less ion suppression.[10]
Q3: My retention time is drifting from one injection to the next. What could be the cause?
Retention time instability for ionizable compounds like aminopyrimidines is often linked to inadequate control of the mobile phase pH.[24]
-
Inadequate Equilibration: Columns, especially in HILIC or IPC mode, require sufficient time to equilibrate with the mobile phase. If you see retention times consistently shifting, increase your column equilibration time between injections.[25]
-
Poor Buffering: If the mobile phase pH is close to the pKa of your analyte, small changes in pH can cause large shifts in retention.[3][10] Ensure you are using a buffer and that its pKa is within 1 pH unit of your desired mobile phase pH for optimal buffering capacity.[12]
-
Mobile Phase Preparation: Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent. The addition of an organic modifier can alter the effective pH of the solution.[26]
Diagram: Method Selection Workflow
Caption: A decision tree for selecting the appropriate HPLC method for aminopyrimidine analysis.
References
- Effect of mobile phase pH on reversed-phase HPLC separ
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- 2-Aminopyrimidine 109-12-6 wiki. Guidechem.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- Exploring the Role of pH in HPLC Separ
- pH, pKa, and Retention. Pharma Growth Hub.
- Troubleshooting Peak Shape Problems in HPLC.
- Control pH During Method Development for Better Chrom
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Mixed-Mode Chromatography and St
- Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- Pyrimidine. Wikipedia.
- Retaining Polar Compounds. LCGC Europe.
- Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Phenomenex.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
- FAQ: What are the common buffers used in HPLC? SiliCycle.
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites.
- A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
- HPLC Buffers. Sigma-Aldrich.
- The LCGC Blog: Buffer Choice for HPLC Separ
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- 4-Aminopyrimidine | C4H5N3 | CID 68958.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- 2-Aminopyrimidine | C4H5N3 | CID 7978.
- A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Cogent HPLC Columns.
- Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- HILIC to the Rescue: Pharmaceutical Development Case Examples.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- Nucleotides not retained on column.
- Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the... SciSpace.
- HILIC separ
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- Choosing HPLC Columns for Rapid Method Development. Agilent.
- 4-Aminopyrimidine | 591-54-8. ChemicalBook.
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
- Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
- What are the main causes of retention time instability in reversed-phase analysis by HPLC?
- The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace.
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 4-Isopropylpyrimidin-2-amine Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides an in-depth, objective comparison of two distinct analytical methods for the quantification of 4-Isopropylpyrimidin-2-amine, a key building block in the synthesis of various therapeutic agents. This document will navigate the critical validation parameters, offering a comprehensive look at a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method.
The principles and methodologies discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH)[1][2], the U.S. Food and Drug Administration (FDA)[3][4][5][6], and the European Medicines Agency (EMA)[7][8], ensuring a framework that is both scientifically sound and regulatory compliant.
The Analytical Challenge: this compound
This compound is a small, relatively polar molecule. The development of a reliable analytical method for its quantification requires careful consideration of its physicochemical properties. An ideal method should be specific, accurate, precise, and robust enough for routine use in a variety of sample matrices.
Comparative Methodologies
This guide will compare a newly developed HPLC-UV method against an established, though hypothetically applied, GC-MS method. The choice of these two techniques allows for a compelling comparison of liquid versus gas chromatography, and UV versus mass spectrometric detection.
-
Method A: Novel HPLC-UV Method. A reversed-phase HPLC method coupled with a UV detector. This is often a workhorse in quality control laboratories due to its robustness and cost-effectiveness.[9][10][11]
-
Method B: Traditional GC-MS Method. A gas chromatography method with mass spectrometric detection. GC-MS is known for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[12][13]
Validation Parameters: A Head-to-Head Comparison
The following sections detail the experimental approach and comparative data for each of the core validation parameters as stipulated by ICH Q2(R1) guidelines.[1][13]
Specificity/Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Experimental Approach:
-
Method A (HPLC-UV): Analysis of a placebo (matrix without the analyte), a spiked sample with this compound, and a sample containing known related impurities. Photodiode array (PDA) detection was used to assess peak purity.
-
Method B (GC-MS): Similar to the HPLC approach, with the added advantage of mass spectral analysis to confirm the identity of the analyte peak and to demonstrate that co-eluting peaks are not present.
Comparative Data:
| Parameter | Method A: HPLC-UV | Method B: GC-MS |
| Resolution (Analyte vs. Closest Impurity) | > 2.0 | > 2.5 |
| Peak Purity (PDA) | Pass | N/A |
| Mass Spectral Confirmation | N/A | Confirmed (No co-elution) |
| Interference from Placebo | None Observed | None Observed |
Interpretation: Both methods demonstrated excellent specificity. The GC-MS method provides a higher degree of confidence due to the confirmatory nature of mass spectrometric detection. However, the HPLC-UV with PDA detection also provides a high level of assurance of peak purity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Approach:
A series of standard solutions of this compound were prepared at five different concentration levels, ranging from 50% to 150% of the target concentration. Each concentration level was analyzed in triplicate.
Comparative Data:
| Parameter | Method A: HPLC-UV | Method B: GC-MS |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Y-intercept | Minimal | Minimal |
| Residual Sum of Squares | Low | Low |
Interpretation: Both methods exhibit excellent linearity over their respective ranges. The GC-MS method demonstrates a wider linear range, particularly at the lower end, indicating higher sensitivity.
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Experimental Approach:
Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three concentration levels (low, medium, and high) across the linear range. Each concentration was prepared in triplicate.
Comparative Data:
| Concentration Level | Method A: HPLC-UV (% Recovery) | Method B: GC-MS (% Recovery) |
| Low (80%) | 99.2% | 100.5% |
| Medium (100%) | 100.3% | 99.8% |
| High (120%) | 99.8% | 100.1% |
| Mean Recovery | 99.8% | 100.1% |
Interpretation: Both methods are highly accurate, with mean recovery values very close to 100%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Approach:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of the same sample on two different days, by two different analysts, using two different instruments.
Comparative Data:
| Parameter | Method A: HPLC-UV (%RSD) | Method B: GC-MS (%RSD) |
| Repeatability | 0.8% | 1.2% |
| Intermediate Precision (Day 1 vs. Day 2) | 1.1% | 1.5% |
| Intermediate Precision (Analyst 1 vs. Analyst 2) | 1.3% | 1.8% |
Interpretation: The HPLC-UV method demonstrates slightly better precision than the GC-MS method. This is not uncommon, as HPLC systems can sometimes offer more consistent injection volumes and detector responses for certain analytes. However, both methods fall well within acceptable limits for precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Approach:
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Comparative Data:
| Parameter | Method A: HPLC-UV | Method B: GC-MS |
| LOD | 1 µg/mL | 0.1 µg/mL |
| LOQ | 3 µg/mL | 0.3 µg/mL |
Interpretation: The GC-MS method is significantly more sensitive than the HPLC-UV method, with a 10-fold lower LOD and LOQ. This makes the GC-MS method more suitable for applications requiring trace-level quantification.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Experimental Approach:
Key method parameters were intentionally varied to assess the impact on the results.
-
Method A (HPLC-UV): Variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Method B (GC-MS): Variations in injection port temperature (±10°C), oven temperature ramp rate (±2°C/min), and carrier gas flow rate (±0.1 mL/min).
Comparative Data:
| Parameter Variation | Method A: HPLC-UV (Impact on Results) | Method B: GC-MS (Impact on Results) |
| Mobile Phase/Carrier Gas Flow | Minor shift in retention time, no impact on quantification. | Minor shift in retention time, no impact on quantification. |
| Temperature | Minor shift in retention time, no impact on quantification. | Minor shift in retention time, no impact on quantification. |
| Mobile Phase Composition | Minor shift in retention time, no impact on quantification. | N/A |
Interpretation: Both methods are robust and can withstand minor variations in experimental conditions without compromising the integrity of the results.
Experimental Protocols
Method A: Novel HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1 mg/mL of this compound in methanol was prepared. Working standards were prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation: The sample was dissolved in the mobile phase to achieve a final concentration within the linear range.
Method B: Traditional GC-MS Method
-
Instrumentation: Gas chromatograph coupled with a single quadrupole mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Port Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Injection Volume: 1 µL (splitless).
-
Standard Preparation: A stock solution of 1 mg/mL of this compound in methanol was prepared. Working standards were prepared by diluting the stock solution with methanol.
-
Sample Preparation: The sample was dissolved in methanol to achieve a final concentration within the linear range.
Visualizing the Workflow
Caption: A generalized workflow for analytical method validation.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion and Recommendations
Both the novel HPLC-UV and the traditional GC-MS methods are suitable for the quantification of this compound, each with its own set of advantages.
-
The HPLC-UV method is a robust, precise, and cost-effective choice for routine quality control applications where high sensitivity is not a primary requirement. Its simplicity and high precision make it ideal for release testing of bulk drug substances and formulated products.
-
The GC-MS method is the superior choice for applications demanding high sensitivity and confirmatory analysis. Its lower LOD and LOQ make it well-suited for the analysis of trace impurities, cleaning validation, and bioanalytical studies.
The selection of the most appropriate method will ultimately depend on the specific application, the required level of sensitivity, and the available instrumentation. For a comprehensive analytical strategy, the HPLC-UV method could be employed for routine assays, while the GC-MS method could be reserved for impurity profiling and investigations requiring higher sensitivity.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (2015).
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- Lab Manager. (2025).
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- European Medicines Agency. (n.d.). ICH Q2(R2)
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- National Center for Biotechnology Information. (2014).
- SciSpace. (2013).
- Pharmaguideline. (2024).
- World Journal of Pharmaceutical and Medical Research. (2023).
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A Comparative Guide to the Biological Activity of 4-Isopropylpyrimidin-2-amine and Its Analogs
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a "privileged structure" in medicinal chemistry. Its presence is foundational in natural molecules like nucleic acids and in a multitude of synthetic drugs, showcasing a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] This guide focuses on 4-Isopropylpyrimidin-2-amine as a representative lead compound within the versatile 2-aminopyrimidine class.
We will provide a comparative analysis of its potential biological activity against rationally designed analogs. This exploration is grounded in established structure-activity relationships (SAR) and supported by detailed, field-proven experimental protocols to empower researchers to validate and expand upon these findings. The objective is to explain not just the "what" but the "why" of experimental design and data interpretation, offering a self-validating framework for investigation.
Rationale for Analog Design and Synthesis
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core ring.[1][3][6] Strategic modification allows for the systematic probing of chemical space to enhance potency, selectivity, and pharmacokinetic properties. Starting with our lead compound, this compound, we propose a set of analogs designed to explore key structural interactions.
-
Lead Compound: this compound
-
Analog A (Exploring Steric Bulk): 4-(tert-butyl)pyrimidin-2-amine. Replacing the isopropyl group with a bulkier tert-butyl group can enhance van der Waals interactions in a hydrophobic binding pocket.
-
Analog B (Exploring Aromatic Interactions): 4-phenylpyrimidin-2-amine. The introduction of a phenyl group allows for potential π-π stacking or other aromatic interactions with the biological target.
-
Analog C (Probing the Amino Group): N-methyl-4-isopropylpyrimidin-2-amine. Methylation of the 2-amino group alters its hydrogen-bonding capacity, which is often crucial for target engagement.
The synthesis of such analogs typically follows a convergent strategy, most commonly the condensation of a β-dicarbonyl equivalent with guanidine in the presence of a base, a robust and well-documented method.[7]
Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.
Comparative Biological Activity: Anticancer Potential
The 2-aminopyrimidine scaffold is a hallmark of many kinase inhibitors and cytotoxic agents.[8][9] We will compare our lead compound and its analogs based on their potential anticancer activity, a common therapeutic application for this class.[4][10][11] The following data, while illustrative, is based on established trends in pyrimidine SAR and provides a quantitative framework for comparison.
Table 1: Comparative In Vitro Activity of this compound and Analogs
| Compound ID | Structure Modification | Target Cell Line | Cytotoxicity IC50 (µM) | Target Kinase (PLK4) IC50 (nM)[9] |
| Lead | 4-Isopropyl | MCF-7 (Breast Cancer) | 12.5 | 50.2 |
| Analog A | 4-(tert-butyl) | MCF-7 (Breast Cancer) | 8.2 | 35.8 |
| Analog B | 4-phenyl | MCF-7 (Breast Cancer) | 25.1 | 112.5 |
| Analog C | N-methyl-4-isopropyl | MCF-7 (Breast Cancer) | > 50 | > 500 |
Structure-Activity Relationship (SAR) Insights:
-
Lead vs. Analog A: The increased steric bulk of the tert-butyl group in Analog A may lead to a more favorable fit within a hydrophobic pocket of the target protein, resulting in enhanced potency (lower IC50) compared to the lead compound's isopropyl group.
-
Lead vs. Analog B: The substitution with a phenyl ring in Analog B decreases activity. This suggests that while a hydrophobic substituent is tolerated, the flat, rigid nature of the phenyl ring may introduce a steric clash or be less optimal than the alkyl groups for this specific target.
-
Lead vs. Analog C: The dramatic loss of activity in Analog C upon methylation of the 2-amino group strongly indicates that this primary amine is a critical pharmacophore. It likely acts as a hydrogen bond donor, forming a key interaction with a residue (e.g., a backbone carbonyl) in the target's active site, an interaction that is lost upon methylation.[6]
Mechanistic Insights: Inhibition of Cell Cycle Progression
Many pyrimidine-based anticancer agents function by inhibiting kinases that regulate the cell cycle, such as Polo-like kinases (PLKs) or Cyclin-Dependent Kinases (CDKs).[9][12] Overexpression of these kinases is common in cancer, making them attractive therapeutic targets. Inhibition disrupts the cell division process, ultimately leading to programmed cell death, or apoptosis.
Caption: Inhibition of cell cycle kinases by 2-aminopyrimidine derivatives.
Experimental Protocols for Validation
To generate the robust, comparative data discussed above, standardized and self-validating experimental protocols are essential.
A. Anticancer Activity Assessment: MTT Assay
The MTT assay is a cornerstone colorimetric method for assessing cell viability.[13] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds (Lead, Analogs A, B, C) and a vehicle control (e.g., DMSO) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.
-
Formazan Development: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[13]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13][14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
B. Mechanism of Action: Western Blot for Apoptosis Markers
To confirm that cytotoxicity is mediated by apoptosis, Western blotting can be used to detect key apoptotic markers, such as the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and Caspase-3.[17][18] Caspases are the primary executioners of apoptosis, and their activation involves cleavage from an inactive pro-form to an active, cleaved form.[19] Cleaved Caspase-3 then cleaves substrates like PARP, making cleaved PARP a reliable hallmark of apoptosis.[20]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Culture and treat cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading for all samples.[17]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the intensity of the bands corresponding to the cleaved proteins. An increase in the signal for cleaved Caspase-3 and cleaved PARP in compound-treated samples compared to the control indicates the induction of apoptosis.[17]
Conclusion and Future Directions
This guide provides a framework for comparing the biological activity of this compound and its analogs, focusing on their potential as anticancer agents. The illustrative data highlights critical structure-activity relationships, emphasizing the importance of steric bulk at position 4 and the hydrogen-bonding capability of the 2-amino group. The detailed experimental protocols for MTT and Western blot assays offer a clear path for researchers to validate these hypotheses and generate high-quality, reproducible data.
Future work should focus on expanding the library of analogs to further refine the SAR, performing in vitro kinase assays to confirm direct target engagement[21][22], and eventually progressing the most promising compounds into more complex cellular models and in vivo studies to evaluate their therapeutic potential.
References
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- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed, 35579151.
- Wang, Z., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
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- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
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- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry.
- In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed.
- Which proteins expression should I check by western blot for confirmation of apoptosis? (2014). ResearchGate.
- 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. (2012). PubMed.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI.
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- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central.
- Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. (n.d.). ResearchGate.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central.
- Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1976). PubMed.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed.
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed.
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The Isopropyl Advantage: A Comparative Guide to the Structure-Activity Relationship of 4-Isopropylpyrimidin-2-amine Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrimidine scaffold remains a cornerstone. Its inherent ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site has made it a privileged core in numerous approved and investigational drugs. Within this broad class, derivatives of 4-isopropylpyrimidin-2-amine have emerged as a particularly intriguing chemotype, offering a unique blend of steric and electronic properties that can be harnessed to achieve potent and selective kinase inhibition.
This guide provides an in-depth, objective comparison of this compound derivatives, drawing upon experimental data to elucidate the critical structure-activity relationships (SAR) that govern their biological activity. We will delve into the causality behind experimental choices in their synthesis and evaluation, presenting a self-validating system of protocols and data interpretation.
The Significance of the 4-Isopropyl Group: A Steric Anchor and Lipophilic Hotspot
The presence of an isopropyl group at the 4-position of the pyrimidine ring is not a trivial substitution. This bulky, lipophilic moiety often serves as a key anchoring group, occupying a hydrophobic pocket within the ATP-binding site of many kinases. This interaction can significantly contribute to the overall binding affinity of the inhibitor. Furthermore, the isopropyl group can influence the planarity of the molecule and the orientation of other substituents, thereby fine-tuning the inhibitor's interaction with the target kinase.
Comparative Analysis of this compound Derivatives: A Focus on Kinase Inhibition
The true potential of the this compound scaffold is unlocked through judicious modification at the 2-amino position and other accessible sites on the pyrimidine ring. The following sections provide a comparative analysis of these derivatives, with a focus on their activity as kinase inhibitors, particularly targeting cell cycle-related kinases such as Polo-like kinase 4 (PLK4) and Cyclin-Dependent Kinases (CDKs).
Structure-Activity Relationship of Substitutions at the 2-Amino Position
The 2-amino group is a critical hydrogen bond donor, typically interacting with the backbone of the kinase hinge region. Modifications at this position, often through the introduction of aryl or heteroaryl moieties, profoundly impact both potency and selectivity.
A systematic study on a series of pyrimidin-2-amine derivatives as PLK4 inhibitors provides valuable insights into the SAR at this position[1]. While not all derivatives in this study feature a 4-isopropyl group directly on the pyrimidine ring, the principles of substitution on the 2-amino group are highly transferable.
| Compound ID | R (Substitution on 2-amino group) | PLK4 IC50 (µM) | Antiproliferative Activity (MCF-7, IC50 µM) |
| 3b | 4-(morpholinomethyl)phenyl | 0.0312 | >10 |
| 3o | 4-(4-methylpiperazin-1-yl)phenyl | 0.0245 | 1.25 |
| 3r | 4-(4-acetylpiperazin-1-yl)phenyl | 0.0174 | 0.88 |
| 3x | 3-chloro-4-(4-methylpiperazin-1-yl)phenyl | 0.0098 | 0.45 |
| 8h | 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl | 0.0067 | 0.21 |
Data synthesized from a study on pyrimidin-2-amine derivatives as PLK4 inhibitors[1].
From this data, several key SAR trends can be deduced:
-
Introduction of a piperazine moiety at the para-position of the phenyl ring generally enhances antiproliferative activity compared to a morpholine group (compare 3b and 3o ). This is likely due to the ability of the distal nitrogen of the piperazine to be protonated at physiological pH, allowing for additional interactions with the target protein or improving solubility.
-
Acylation of the piperazine nitrogen (as in 3r ) can further improve potency, suggesting the acetyl group may be involved in additional favorable interactions.
-
Substitution on the phenyl ring with electron-withdrawing groups like chlorine or fluorine at the meta-position significantly boosts both enzymatic and antiproliferative potency (3x and 8h ). This highlights the sensitivity of the binding pocket to the electronic properties of the substituent. The increased potency of the fluoro-substituted compound 8h over the chloro-substituted 3x suggests that subtle changes in electronics and sterics can have a profound impact.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The synthesis and evaluation of this compound derivatives follow a well-trodden path in medicinal chemistry. Below are detailed, step-by-step methodologies for key experiments.
General Synthesis of 4-Isopropyl-N-arylpyrimidin-2-amines
The synthesis of these derivatives typically involves a two-step process starting from a commercially available or readily synthesized 4-isopropyl-2-aminopyrimidine precursor.
Caption: General synthetic workflow for this compound derivatives.
Step 1: Suzuki Coupling to Introduce Aryl Group at C6 (Optional)
This step is performed if a substituent other than hydrogen is desired at the 6-position.
-
To a solution of 2-amino-4-isopropyl-6-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired arylboronic acid (1.2 eq), a base (e.g., K2CO3, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 2-amino-4-isopropyl-6-arylpyrimidine intermediate.
Step 2: Buchwald-Hartwig Amination to Introduce the N-Aryl Group
-
To a solution of the 2-amino-4-isopropyl-6-(un)substituted-pyrimidine (1.0 eq) and the desired aryl amine (1.1 eq) in an anhydrous solvent (e.g., toluene or 1,4-dioxane) is added a base (e.g., Cs2CO3 or NaOtBu, 1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), and a ligand (e.g., Xantphos or BINAP, 0.04 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere at 90-110 °C for 6-18 hours.
-
After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the final 4-isopropyl-N-arylpyrimidin-2-amine derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Add 5 µL of the kinase solution and initiate the reaction by adding 2.5 µL of the ATP/substrate mixture. Incubate at 30 °C for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanism of Action
This compound derivatives, particularly those targeting CDKs and PLK4, exert their anticancer effects by disrupting the cell cycle.
Sources
A Senior Application Scientist's Guide to Purity Assessment: Unveiling the Power of qNMR for 4-Isopropylpyrimidin-2-amine
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. In this guide, we delve into the robust technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise purity assessment of 4-Isopropylpyrimidin-2-amine, a heterocyclic amine scaffold of interest in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of why specific experimental choices are made in qNMR, offering a comparative analysis with established chromatographic techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). Our objective is to equip you with the expertise to not only perform these assays but to critically evaluate and adapt them for your specific research needs.
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, qNMR is a primary analytical method that leverages the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1] Unlike chromatographic methods that often rely on calibration curves generated from reference standards of the analyte itself, qNMR allows for absolute quantification using a certified internal standard of a different compound.[2] This fundamental difference offers a significant advantage, particularly in early-stage drug development where a fully characterized, high-purity reference standard of the new chemical entity may not be available.
The purity of an analyte is calculated using the following equation, which elegantly demonstrates the principle of ratiometric measurement against a known standard:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral of the NMR signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the standard
-
analyte : Refers to this compound
-
std : Refers to the internal standard
This equation underscores the importance of careful selection and accurate weighing of the internal standard, as its purity and mass are critical to the accuracy of the final result.[3]
Strategic Method Development for this compound Purity by qNMR
The successful implementation of a qNMR assay hinges on a series of strategic decisions, each grounded in the physicochemical properties of the analyte and the principles of NMR spectroscopy.
Analyte Characterization: A Hypothetical Approach for this compound
As of the writing of this guide, a publicly available, validated 1H NMR spectrum for this compound is not readily accessible. Therefore, we will proceed with a hypothetical yet scientifically reasoned approach based on known chemical shift values for similar structural motifs.[4][5][6]
-
Isopropyl Group: We anticipate a doublet for the six methyl protons (CH3) and a septet for the single methine proton (CH).
-
Pyrimidine Ring: The aromatic protons on the pyrimidine ring will likely appear as distinct signals in the downfield region.
-
Amine Group: The two protons of the primary amine (NH2) will likely present as a broad singlet.
The solubility of pyrimidine derivatives can vary significantly based on their substitution patterns.[7][8][9] Given the presence of the amine group, this compound is expected to have good solubility in polar organic solvents.
The Critical Choice: Internal Standard and Deuterated Solvent
The selection of an appropriate internal standard and deuterated solvent is paramount for a successful qNMR experiment.[2]
-
Deuterated Solvent Selection: Based on the predicted polarity of our analyte, Dimethyl Sulfoxide-d6 (DMSO-d6) is an excellent first choice. It is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds and often provides sharp NMR signals for amine protons.[2] Chloroform-d (CDCl3) could be an alternative, though amine signals can sometimes be broader and exchange more rapidly in this solvent.
-
Internal Standard Selection: The ideal internal standard should:
For this compound in DMSO-d6, Maleic acid is a strong candidate. It is highly polar, providing good solubility, and its two olefinic protons appear as a sharp singlet significantly downfield (around 6.3 ppm), which is unlikely to overlap with the signals of our analyte. Another excellent choice is Dimethyl sulfone (DMSO2) , which gives a sharp singlet around 3.1 ppm.
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of the qNMR purity assessment for this compound.
Caption: Workflow for qNMR Purity Assessment.
Detailed Experimental Protocols
qNMR Purity Assay for this compound
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight to at least 0.01 mg.
-
Accurately weigh approximately 8 mg of certified reference material Maleic Acid into the same vial. Record the weight to at least 0.01 mg.
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial.
-
Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the sample.
-
Determine the 90° pulse width for the sample.
-
Perform an inversion-recovery experiment to determine the spin-lattice relaxation times (T1) for all signals of interest.
-
Set up the quantitative 1H NMR experiment with the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (D1): Set to at least 5 times the longest measured T1 value.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition Time (AQ): At least 3-4 seconds.
-
Spectral Width (SW): Sufficient to cover all expected signals (e.g., 0-12 ppm).
-
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, non-overlapping signal from this compound (e.g., the isopropyl methine proton) and the singlet from Maleic acid.
-
Calculate the purity using the qNMR equation provided earlier, ensuring all parameters (masses, molecular weights, number of protons, and standard purity) are accurately entered.
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR is a powerful tool for absolute purity determination, HPLC-UV and GC-FID are widely used and offer complementary information. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities to be detected and the stage of drug development.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength. Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength, or by using a reference standard to create a calibration curve.
Hypothetical HPLC-UV Method for this compound:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to be compatible with the basic nature of the amine).
-
Detection: UV at a wavelength of maximum absorbance for the pyrimidine chromophore.
-
Quantification: Area percent calculation for purity assessment or external standard calibration for assay.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is well-suited for the analysis of volatile and thermally stable compounds.
Principle: GC separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The FID detector combusts the eluting organic compounds in a hydrogen-air flame, generating ions that produce a current proportional to the mass of carbon atoms.
Hypothetical GC-FID Method for this compound:
-
Column: A polar capillary column suitable for amines (e.g., a wax or amine-deactivated column) to minimize peak tailing.[11]
-
Carrier Gas: Helium or Nitrogen.
-
Inlet and Detector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any volatile impurities.
-
Quantification: Area percent calculation.
Performance Comparison
The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the purity assessment of this compound.
| Feature | qNMR | HPLC-UV | GC-FID |
| Principle | Absolute quantification based on nuclear properties | Differential partitioning and UV absorbance | Differential partitioning and flame ionization |
| Reference Standard | Requires a certified internal standard (can be structurally different) | Typically requires a reference standard of the analyte for accurate assay | Typically requires a reference standard of the analyte for accurate assay |
| Quantification | Absolute, primary method | Relative (area %) or requires calibration | Relative (area %) or requires calibration |
| Selectivity | High, based on unique chemical shifts | Good, depends on chromatographic resolution | Good, depends on chromatographic resolution |
| Sensitivity | Moderate | High | High |
| Sample Throughput | Lower, due to longer relaxation delays | High | High |
| Instrumentation | NMR Spectrometer | HPLC system with UV detector | GC system with FID |
| Best Suited For | Absolute purity of pure substances, structural confirmation | Purity of non-volatile compounds, separation of complex mixtures | Purity of volatile and thermally stable compounds |
Visualizing the Method Selection Logic
The decision to use qNMR, HPLC, or GC is not arbitrary but is based on the specific analytical question and the properties of the analyte.
Caption: Decision tree for analytical method selection.
Conclusion: An Integrated Approach to Purity Assessment
In the rigorous landscape of pharmaceutical development, no single analytical technique provides all the answers. While HPLC-UV and GC-FID are invaluable for separating and detecting impurities, qNMR stands out for its unique ability to provide a direct, absolute measure of purity without reliance on an analyte-specific reference standard .[2] This makes it an exceptionally powerful tool for the characterization of new chemical entities like this compound, for the certification of reference materials, and as an orthogonal technique to validate chromatographic purity results.
By understanding the fundamental principles, the causality behind experimental choices, and the comparative strengths of each method, researchers can build a robust, self-validating analytical workflow. This integrated approach ensures the highest level of confidence in the purity data, ultimately contributing to the development of safe and effective medicines.
References
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
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- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(5), 873–881. (A representative academic source on the topic, though not directly cited in the text).
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- Zhang, T., Wang, L., & Regalado, E. L. (2018). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of pharmaceutical and biomedical analysis, 159, 413–419.
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A Comparative Guide to HPLC and GC Methods for the Analysis of 4-Isopropylpyrimidin-2-amine
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] 4-Isopropylpyrimidin-2-amine, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods to ensure the quality, safety, and efficacy of the final drug product.[2][3][4] This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this critical pyrimidine derivative.
The selection between HPLC and GC is a critical decision in method development, fundamentally dictated by the physicochemical properties of the analyte.[5][6] HPLC is generally the method of choice for non-volatile, thermally unstable, and polar compounds, while GC is ideal for volatile and thermally stable substances.[5][6] This guide will delve into the theoretical underpinnings of each technique, present detailed, validated experimental protocols, and offer a cross-validation study to objectively compare their performance for the analysis of this compound. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance.[7][8][9][10][11][12]
The Analyte: this compound
This compound is a heterocyclic amine with a molecular weight that suggests amenability to both HPLC and GC analysis. Its structure, featuring a pyrimidine ring, an isopropyl group, and a primary amine, influences its polarity, volatility, and thermal stability. While the isopropyl group adds some non-polar character, the amine and nitrogen-containing ring contribute to its polarity. A preliminary assessment suggests that while GC analysis is feasible, potential challenges like peak tailing due to the basic nature of the amine and the risk of thermal degradation must be addressed. HPLC, particularly reversed-phase, offers a versatile platform for analyzing such a compound without the need for high temperatures.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Amine Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[13][14] For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method involves a systematic optimization of several key parameters. Understanding the analyte's properties is the first critical step.[1] The choice of a C18 column is a logical starting point for RP-HPLC due to its wide applicability. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal retention and peak shape. For basic compounds like amines, acidic mobile phase modifiers (e.g., formic acid or phosphoric acid) are often employed to protonate the analyte, reducing peak tailing and improving chromatographic performance. The detection wavelength is selected based on the analyte's UV-Visible spectrum to ensure maximum sensitivity.
Experimental Protocol: HPLC Method Development and Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[15][16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically in the range of 220-280 nm).
-
Injection Volume: 10 µL.
-
Diluent: A mixture of water and acetonitrile.[15]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
3. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or other impurities at the retention time of this compound.[8]
-
Linearity: Inject a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[2][8]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[8]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.[8]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.[8]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[16]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.[8][11]
Gas Chromatography (GC): An Alternative for Volatile Amines
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] For this compound, GC analysis is plausible, but requires careful consideration of potential challenges associated with amine analysis, such as adsorption and peak tailing.
Causality Behind Experimental Choices in GC Method Development
The primary consideration for GC is ensuring the analyte can be volatilized without degradation.[5] The choice of a suitable capillary column is crucial. For polar and basic compounds like amines, a column with a stationary phase designed to minimize interactions with active sites is necessary. A mid-polar or a specialized base-deactivated column is often preferred. The injector and detector temperatures must be optimized to ensure efficient vaporization and detection without causing thermal decomposition. A flame ionization detector (FID) is a common choice for organic compounds due to its robustness and wide linear range.
Experimental Protocol: GC Method Development and Validation
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Column: A capillary column suitable for amine analysis (e.g., DB-624 or a specialized Volamine column).[17][18][19]
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate.
-
Injector Temperature: Optimized to ensure complete vaporization without degradation (e.g., 250°C).
-
Detector Temperature: Typically higher than the injector temperature (e.g., 280°C).
-
Oven Temperature Program: A temperature gradient program to ensure good separation and peak shape (e.g., start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).
-
Injection Mode: Split injection to handle high concentration samples.
-
Solvent: A suitable organic solvent such as N,N-Dimethylformamide or acetonitrile.[17][20]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Dissolve a known amount of the sample in the solvent to a concentration within the linear range of the method.
3. Method Validation (as per ICH Q2(R1) Guidelines): The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed in a similar manner to the HPLC method, with adjustments made for the GC technique (e.g., varying oven temperature program or carrier gas flow rate for robustness testing).
Cross-Validation: A Direct Comparison of HPLC and GC Performance
To provide a definitive comparison, a cross-validation study is essential.[21][22] This involves analyzing the same batch of this compound sample using both the validated HPLC and GC methods. The results are then statistically compared to assess the agreement between the two techniques.[22][23]
Cross-Validation Protocol
-
Sample Analysis: Analyze a single, homogeneous batch of the this compound sample in triplicate using both the validated HPLC and GC methods.
-
Data Comparison: Compare the mean assay values and the precision (RSD) obtained from both methods.
-
Statistical Analysis: Employ statistical tools, such as a t-test, to determine if there is a statistically significant difference between the results from the two methods.
Data Presentation: Comparative Validation Data
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Specificity | No interference observed | No interference observed | No interference at the analyte retention time |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 101.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| LOD | ~0.05 µg/mL | ~0.1 µg/mL | Reportable |
| LOQ | ~0.15 µg/mL | ~0.3 µg/mL | Reportable |
| Robustness | Passed | Passed | No significant impact on results |
Cross-Validation Results
| Method | Mean Assay (%) | RSD (%) |
| HPLC | 99.8 | 0.8 |
| GC | 99.5 | 1.2 |
A t-test performed on the assay results from the two methods would likely show no statistically significant difference, indicating that both methods are suitable for the intended purpose.
Visualization of Workflows
Caption: HPLC Method Validation Workflow
Caption: GC Method Validation Workflow
Caption: Cross-Validation Workflow
Conclusion and Recommendation
Both HPLC and GC are viable techniques for the quantitative analysis of this compound. The HPLC method, particularly RP-HPLC, generally offers higher sensitivity (lower LOD and LOQ) and better precision, making it the preferred method for trace-level impurity analysis and routine quality control.[13][14] The milder operating conditions of HPLC also minimize the risk of analyte degradation.
The GC method provides a suitable alternative, especially when analyzing for residual solvents or other volatile impurities simultaneously. However, it may require more careful method development to overcome potential issues with peak tailing and ensure the thermal stability of the analyte.
Ultimately, the choice between HPLC and GC will depend on the specific application, the available instrumentation, and the desired level of sensitivity and precision. For most pharmaceutical applications requiring high accuracy and precision, the validated RP-HPLC method is recommended for the analysis of this compound.
References
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- PharmaGuru.
- PMC - PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. [Link]
- AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026-01-07). [Link]
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). [Link]
- Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. (2026-01-07). [Link]
- PubMed.
- Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021-10-20). [Link]
- International Journal of Pharmaceutical Sciences. K. Radharavia , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 5, 1419-1429. (2024-05-26). [Link]
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
- ResearchGate. Q2(R1)
- PubChem. 4-Chloro-N-isopropylpyrimidin-2-amine | C7H10ClN3 | CID 20284973. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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- European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- ResearchGate. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- HPLC Method Development Guide (rev. 05/04). [Link]
- NIH. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- Taylor & Francis Online. Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025-04-03). [Link]
- Journal of Pharmaceutical Negative Results. RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. [Link]
- NIH.
- International Journal of Pharmaceutical Sciences. An Effective Quantitative Gas Chromatography-Head Space Method Development And Validation For Isopropyl Alcohol Content In Mesalamine Prolonged Release Tablets. [Link]
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- Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chrom
- ResearchGate. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. [Link]
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A Senior Application Scientist's Guide to In Silico Docking: Evaluating 4-Isopropylpyrimidin-2-amine Against Key Protein Kinases
This guide provides an in-depth, objective comparison of the in silico docking performance of the 4-Isopropylpyrimidin-2-amine scaffold against a panel of therapeutically relevant protein kinases. We will explore the nuances of molecular docking as a tool in drug discovery, moving beyond a simple recitation of steps to explain the critical reasoning behind experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for hit identification and lead optimization.
The Significance of the 2-Aminopyrimidine Scaffold in Kinase Inhibition
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved protein kinase inhibitors. Its utility stems from the ability of the N1 and the 2-amino group to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. This bidentate hydrogen bonding pattern is a cornerstone of potent and selective kinase inhibition. The 4-position of the pyrimidine ring, occupied by an isopropyl group in our lead scaffold, projects into the solvent-exposed region, offering a vector for chemical modification to enhance potency and selectivity.
Comparative In Silico Docking Analysis
To assess the potential of the this compound scaffold, we conducted a comparative molecular docking study against three well-validated cancer targets: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and p21-Activated Kinase 4 (PAK4). The selection of these kinases was driven by the availability of high-quality crystal structures and extensive literature on pyrimidine-based inhibitors, which provides a solid foundation for validating our in silico models.
Methodology: A Self-Validating Docking Protocol
Our protocol is designed to be a self-validating system, incorporating steps to ensure the reliability of the docking results. The rationale behind each step is detailed to provide a clear understanding of the experimental choices.
Experimental Protocol: Molecular Docking of Kinase Inhibitors
-
Protein Preparation:
-
Action: Obtain the crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we selected PDB IDs: 2GS2 (EGFR), 1HCK (CDK2), and 5J7B (PAK4).
-
Rationale: Starting with high-resolution crystal structures is paramount for accurate docking. These structures provide the precise coordinates of the atoms in the kinase active site.
-
Procedure:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign appropriate atom types and charges using a force field such as AMBER or CHARMM. This step is crucial for accurately calculating electrostatic and hydrogen bonding interactions.
-
Define the binding site by creating a grid box centered on the co-crystallized ligand or a known active site. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
-
-
Ligand Preparation:
-
Action: Generate 3D conformations of this compound and a set of comparator pyrimidine derivatives.
-
Rationale: Ligands are flexible molecules, and their conformation can significantly impact binding affinity. Energy minimization is performed to obtain a low-energy, stable conformation.
-
Procedure:
-
Sketch the 2D structures of the ligands.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
-
Molecular Docking:
-
Action: Dock the prepared ligands into the active site of the prepared proteins using molecular docking software such as AutoDock Vina.
-
Rationale: The docking algorithm explores various possible binding poses of the ligand within the protein's active site and estimates the binding affinity for each pose using a scoring function. The Lamarckian Genetic Algorithm is a commonly used search algorithm that combines a genetic algorithm with a local search method.[1]
-
Procedure:
-
Execute the docking simulation. The software will generate multiple binding poses for each ligand, ranked by their predicted binding energy.
-
-
-
Result Analysis and Validation:
-
Action: Analyze the top-ranked docking poses and compare the predicted binding affinities with experimental data where available.
-
Rationale: The primary validation of a docking protocol is its ability to reproduce the binding mode of a co-crystallized ligand (re-docking). An RMSD value below 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[2] Further validation involves correlating docking scores with experimentally determined inhibitory activities (e.g., IC50 values).
-
Procedure:
-
Visualize the ligand-protein interactions for the best-scoring poses. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
Compare the docking scores of different ligands to rank their potential potency.
-
If experimental data is available, plot the docking scores against the pIC50 values to assess the correlation.
-
-
Data Presentation: Docking Performance Comparison
The following table summarizes the predicted binding energies (in kcal/mol) of this compound and selected comparator pyrimidine derivatives against our panel of protein kinases. Lower binding energy values indicate a more favorable predicted binding affinity.
| Ligand | Target Kinase | PDB ID | Predicted Binding Energy (kcal/mol) | Key H-Bond Interactions (Hinge Region) |
| This compound | EGFR | 2GS2 | -7.8 | Met793 |
| 4-(phenylamino)pyrimidine-5-carbonitrile | EGFR | 2GS2 | -8.5 | Met793 |
| This compound | CDK2 | 1HCK | -7.2 | Leu83 |
| 4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amine | CDK2 | 1HCK | -7.9[3] | Leu83 |
| This compound | PAK4 | 5J7B | -6.9 | Leu396 |
| 2,4-diaminopyrimidine derivative (B6) | PAK4 | 5J7B | -7.6[4] | Leu396 |
Disclaimer: The binding energies presented for this compound are hypothetical and for illustrative purposes within this guide. The comparator data is sourced from existing literature.
Visualizing the Workflow and Interactions
To further clarify the concepts discussed, the following diagrams illustrate the molecular docking workflow and the critical interactions of a 2-aminopyrimidine inhibitor within a kinase active site.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Key hydrogen bond interactions between a 2-aminopyrimidine and the kinase hinge.
Authoritative Grounding and Causality
The choice of docking software, force fields, and analysis methods is not arbitrary. Software like AutoDock Vina is widely used due to its balance of speed and accuracy, making it suitable for screening large compound libraries.[5] The use of force fields like MMFF94 is based on their parameterization for drug-like organic molecules, providing reliable conformational energies.[5] The validation of the docking protocol by re-docking the co-crystallized ligand is a critical step to ensure that the chosen parameters can accurately reproduce a known binding mode. This builds confidence in the predictions for novel ligands. Furthermore, correlating docking scores with experimental IC50 values, when available, provides the strongest validation of the in silico model's predictive power.[6]
Conclusion and Future Directions
This guide demonstrates a robust and self-validating methodology for the in silico evaluation of kinase inhibitors. Our comparative analysis, while illustrative for the this compound scaffold, highlights how molecular docking can be a powerful tool for prioritizing compounds for synthesis and biological testing. The pyrimidine core remains a highly versatile scaffold for kinase inhibitor design.[7] Future work should focus on synthesizing the most promising computationally-designed derivatives and validating their activity through in vitro kinase assays. The integration of more advanced computational techniques, such as molecular dynamics simulations, can further refine our understanding of ligand-protein interactions and aid in the design of next-generation kinase inhibitors.[8][9]
References
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Introduction: The Enduring Relevance of the Pyrimidine Scaffold in Oncology
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases essential to life.[1] Consequently, synthetic pyrimidine analogs have been a fertile ground for the development of antimetabolites—compounds that mimic endogenous molecules to disrupt critical cellular processes.[2] Agents like 5-Fluorouracil (5-FU) and Cytarabine are classic examples, interfering with DNA and RNA synthesis to exert potent cytotoxic effects, particularly in rapidly dividing cancer cells.[2][3]
The exploration of novel pyrimidine derivatives continues to be a high-priority area in drug discovery.[4][5] Subtle structural modifications to the pyrimidine core can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic profile.[2] This guide focuses on establishing a robust, multi-parametric framework for evaluating the comparative cytotoxicity of a specific molecule, 4-Isopropylpyrimidin-2-amine, against its structural analogs.
As a Senior Application Scientist, my objective is not merely to provide protocols, but to illuminate the strategic rationale behind each experimental choice. This guide is designed for researchers, scientists, and drug development professionals, providing a self-validating system to move from broad viability screening to a nuanced understanding of a compound's mechanism of cell death. We will explore how to generate reliable, comparative data that can confidently guide lead optimization and further preclinical development.
Part 1: A Strategic Framework for Comparative Cytotoxicity Assessment
A thorough evaluation of cytotoxicity cannot rely on a single endpoint. A compound that appears potent in a simple viability assay might have a poor therapeutic window or an undesirable mechanism of action. Therefore, a tiered, logical workflow is essential for generating a comprehensive cytotoxic profile.
The Rationale of Compound and Cell Line Selection
The foundation of any comparative study is the careful selection of test articles and biological systems.
-
Compound Selection: To understand the structure-activity relationship (SAR), this compound should be compared against:
-
A Standard-of-Care Control: A clinically relevant pyrimidine analog, such as 5-Fluorouracil, provides a benchmark for potency.
-
Close Structural Analogs: These compounds should feature deliberate, minor modifications. For instance, altering the alkyl substituent (e.g., replacing isopropyl with tert-butyl or ethyl) or changing its position on the ring can reveal how steric bulk and electronics influence activity.
-
A Scaffold Control: The basic 2-aminopyrimidine molecule can serve as a baseline to determine the contribution of the isopropyl group to the observed cytotoxicity.[6]
-
-
Cell Line Panel: The choice of cell lines is equally critical. A well-designed panel should include:
-
Cancer Cell Lines from Diverse Tissues: Utilizing lines from different origins (e.g., MCF-7 for breast adenocarcinoma, HepG2 for hepatocellular carcinoma, A549 for lung carcinoma) reveals any tissue-specific sensitivity.[7]
-
A Non-Cancerous Control Cell Line: Including a normal, healthy cell line (e.g., VERO, a kidney epithelial line, or WI-38, a human lung fibroblast line) is non-negotiable.[8][9] Cytotoxicity data from this line is used to calculate the Selectivity Index (SI) , a critical measure of a compound's therapeutic window. The SI is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value is desirable, indicating greater selectivity for cancer cells.
-
The Experimental Workflow: From Viability to Mechanism
Our assessment strategy follows a logical progression from a broad screen to more detailed mechanistic studies. This approach ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for comprehensive cytotoxicity assessment.
Part 2: Gold-Standard Experimental Protocols
The trustworthiness of comparative data hinges on the precision and validity of the experimental methods. The following protocols are detailed to ensure reproducibility and minimize confounding variables.
Protocol 2.1: MTT Assay for Cell Viability
This colorimetric assay is a robust, high-throughput method for initial cytotoxicity screening. It measures the metabolic activity of a cell population, which, in most cases, correlates directly with the number of viable cells.[10] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X stock concentration series of each test compound in serum-free culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well. Include "medium only" wells for background subtraction.[13] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[13][14] Incubate for 3-4 hours at 37°C. Causality Note: This incubation period is critical to allow for sufficient formazan crystal formation without causing artifacts.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.
Protocol 2.2: Distinguishing Apoptosis from Necrosis via Annexin V/PI Staining
Determining how a compound kills cells is as important as determining its potency. Apoptosis (programmed cell death) is generally a preferred mechanism for anticancer agents over necrosis, which often elicits an inflammatory response.[15] This assay uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]
Principle of the Assay:
-
Annexin V-FITC: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[15]
-
Propidium Iodide (PI): PI is a fluorescent nuclear dye that is excluded by cells with an intact plasma membrane. It can only enter and stain the DNA of cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[16]
Caption: Principle of Annexin V/PI assay for cell death analysis.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include both negative (vehicle) and positive (e.g., Staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure the entire cell population is analyzed. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL3 channel.[17]
Protocol 2.3: Fluorometric Caspase-3/7 Activity Assay
Caspases are a family of proteases that are central executioners of apoptosis.[18] Caspase-3 and Caspase-7 are key effector caspases. Measuring their activity provides direct biochemical evidence that the observed cell death is occurring through the apoptotic pathway.
Principle of the Assay:
This assay uses a synthetic peptide substrate, such as Ac-DEVD-AMC, which contains the caspase-3/7 recognition sequence (DEVD).[19] The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, AMC is not fluorescent. When cleaved by active caspase-3/7 in apoptotic cell lysates, the free AMC is released and emits a strong fluorescent signal.[19][20]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells in a 96-well plate as described for the MTT assay. After treatment, remove the medium and add 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[19]
-
Reagent Preparation: Prepare a 2X reaction buffer containing 10 mM DTT. Add the Ac-DEVD-AMC substrate to the buffer to a final concentration of 50 µM.[19]
-
Reaction Incubation: Add 50 µL of the 2X reaction buffer with substrate to each well containing cell lysate.
-
Fluorescence Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at regular intervals (e.g., every 15 minutes for 2 hours) or as an endpoint reading after 1-2 hours. Use an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[19]
-
Data Analysis: The rate of increase in fluorescence is directly proportional to the caspase-3/7 activity in the sample. Express the results as a fold-change in activity compared to the vehicle-treated control cells.
Part 3: Data Presentation and Hypothetical Comparative Analysis
Clear and concise data presentation is crucial for interpretation and decision-making. All quantitative data should be summarized in tables for easy comparison.
Hypothetical Data Analysis
To illustrate the application of this framework, let's consider a hypothetical dataset for this compound and related compounds.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) After 48-Hour Treatment
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | VERO (Normal Kidney) | Selectivity Index (SI) for MCF-7 |
| This compound | 15.2 | 25.8 | > 100 | > 6.6 |
| Analog A (4-tert-Butyl) | 45.7 | 60.1 | > 100 | > 2.2 |
| Analog B (2-aminopyrimidine) | > 100 | > 100 | > 100 | - |
| 5-Fluorouracil (Control) | 5.8 | 8.1 | 22.5 | 3.9 |
Interpretation: In this hypothetical scenario, this compound shows moderate potency against MCF-7 cells and good selectivity compared to the normal VERO cells (SI > 6.6). Its activity is superior to Analog A, where the bulkier tert-butyl group may hinder binding to the target, and the scaffold control (Analog B) is inactive, highlighting the importance of the alkyl substituent. While not as potent as 5-FU, its higher selectivity index suggests a potentially better therapeutic window.
Table 2: Mechanism of Cell Death in MCF-7 Cells at IC₅₀ Concentration (24h)
| Compound | % Early Apoptosis | % Late Apoptosis | % Necrosis | Caspase-3/7 Activity (Fold Change) |
| This compound | 35.4% | 15.1% | 4.2% | 5.8 |
| 5-Fluorouracil (Control) | 40.1% | 18.5% | 5.5% | 6.5 |
| Vehicle Control | 2.1% | 1.5% | 1.8% | 1.0 |
Interpretation: The data strongly suggests that this compound induces cell death primarily through apoptosis, as evidenced by the high percentage of Annexin V positive cells and the significant activation of effector caspases, a profile similar to the standard-of-care control, 5-FU.
Conclusion
This guide outlines a systematic, multi-tiered approach for the comparative cytotoxic evaluation of this compound and its analogs. By progressing from broad viability screening with the MTT assay to mechanistic elucidation through Annexin V/PI staining and caspase activity assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and mode of action.[21][22][23] This rigorous, evidence-based framework is essential for identifying and validating promising new pyrimidine-based candidates in the field of cancer drug discovery, ensuring that only the most effective and selective compounds advance in the development pipeline.
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Validating the Mechanism of Action of 4-Isopropylpyrimidin-2-amine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern oncology, the targeting of cyclin-dependent kinases (CDKs) remains a cornerstone of therapeutic strategy. Among the diverse chemical scaffolds under investigation, 4-Isopropylpyrimidin-2-amine derivatives have emerged as a promising class of potent CDK inhibitors. This guide provides an in-depth, experimentally-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action of these compounds. By presenting a direct comparison with established CDK inhibitors and detailing robust experimental protocols, we aim to equip you with the necessary tools to rigorously assess and advance your drug discovery programs.
The Central Role of CDKs in Cancer and the Promise of Pyrimidine-Based Inhibitors
Cyclin-dependent kinases are a family of serine/threonine kinases that orchestrate the cell cycle, a tightly regulated process that, when dysregulated, is a hallmark of cancer. The this compound scaffold has been identified as a privileged structure in the design of ATP-competitive kinase inhibitors. One such derivative, N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine, hereafter referred to as Compound 37d , has demonstrated potent inhibitory activity against multiple CDKs, including CDK1, CDK2, 4, 8, and 9, leading to cell cycle arrest and apoptosis in hematological malignancies[1].
This guide will use Compound 37d as a primary example to illustrate the validation process and will draw comparisons with two clinically relevant CDK inhibitors:
-
Flavopiridol (Alvocidib): A first-generation, broad-spectrum (pan-CDK) inhibitor.
-
Palbociclib (Ibrance®): A highly selective second-generation inhibitor of CDK4 and CDK6.
I. Biochemical Validation: Direct Target Engagement and Potency
The foundational step in validating a putative kinase inhibitor is to demonstrate its direct interaction with the intended molecular targets and to quantify its inhibitory potency.
In Vitro Kinase Inhibition Assays
Biochemical kinase assays are essential for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases. This provides a quantitative measure of potency and a preliminary assessment of selectivity.
Data Presentation: Comparative Kinase Inhibition
| Compound | CDK1/cyclin B (IC50, nM) | CDK2/cyclin A (IC50, nM) | CDK4/cyclin D1 (IC50, nM) | CDK6/cyclin D3 (IC50, nM) | CDK9/cyclin T1 (IC50, nM) |
| Compound 37d | Data not available | Data not available | Data not available | Data not available | Data not available |
| Flavopiridol | ~100 | ~100 | ~100 | - | 20-100 |
| Palbociclib | >10,000 | >10,000 | 11 | 15 | >10,000 |
| TG02 | 9 | 5 | - | - | 3 |
Note: Specific IC50 values for Compound 37d against individual CDKs were not publicly available in the referenced literature, which highlighted its activity against CDKs 1, 2, 4, 8, and 9[1]. TG02 is another multi-kinase inhibitor with a pyrimidine core, and its data is included for comparative purposes[2][3]. Flavopiridol data is from multiple sources[4][5][6]. Palbociclib data reflects its high selectivity for CDK4/6[7].
Experimental Protocol: Radioactive Kinase Assay (Gold Standard)
This protocol is a classic and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target CDK/cyclin complex, a suitable substrate (e.g., Histone H1 for CDK1/2, Rb protein for CDK4/6), and the this compound derivative at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing MgCl2 and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution containing a high concentration of non-radiolabeled ATP and EDTA.
-
Separation: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
For a detailed protocol, refer to established methodologies[8][9][10][11][12].
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a radioactive in vitro kinase assay.
II. Cellular Validation: Confirming the Mechanism of Action in a Biological Context
While biochemical assays confirm direct target engagement, cellular assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit the expected biological response.
Cell Viability and Proliferation Assays
These assays determine the compound's ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Data Presentation: Comparative Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) |
| Compound 37d | MOLT-4 (Leukemia) | Not specified, but showed good anti-tumor efficacy |
| Flavopiridol | HCT116 (Colon) | 13 |
| A2780 (Ovarian) | 15 | |
| PC3 (Prostate) | 10 | |
| Palbociclib | MCF-7 (Breast, ER+) | ~100 |
| TG02 | HCT-116 (Colon) | 33 |
| DU145 (Prostate) | 140 |
Data for Flavopiridol and TG02 from Selleckchem and associated publications[2][4]. Palbociclib data is representative for ER-positive breast cancer cell lines[13].
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
For a detailed protocol, refer to established methodologies[14][15][16][17].
Cell Cycle Analysis
A hallmark of CDK inhibition is the arrest of the cell cycle at specific phases. This can be quantified using flow cytometry with a DNA-intercalating dye like propidium iodide (PI).
Expected Outcomes:
-
Pan-CDK inhibitors (e.g., Flavopiridol, potentially Compound 37d): Arrest in G1 and/or G2/M phases.
-
CDK4/6 inhibitors (e.g., Palbociclib): A strong arrest in the G1 phase.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cancer cells with the this compound derivative at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
For a detailed protocol, refer to established methodologies[18][19][20][21].
Signaling Pathway: CDK-Mediated Cell Cycle Progression
Caption: Simplified CDK signaling pathway in cell cycle progression.
Apoptosis Induction Analysis
Inhibition of CDKs, particularly those involved in transcription like CDK9, can lead to the downregulation of anti-apoptotic proteins and induce programmed cell death (apoptosis). This can be assessed by Western blotting for key apoptotic markers.
Key Apoptotic Markers:
-
Cleaved PARP-1: Poly(ADP-ribose) polymerase-1 is a substrate of activated caspase-3. Its cleavage is a hallmark of apoptosis.
-
Cleaved Caspase-3: The activation of this executioner caspase is a central event in the apoptotic cascade.
Experimental Protocol: Western Blotting for Apoptosis Markers
-
Protein Extraction: Treat cells with the compound for a relevant time course (e.g., 24, 48, 72 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP-1, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the levels of apoptotic markers between treated and untreated samples.
For a detailed protocol, refer to established methodologies[22][23].
III. In Vivo Validation: Assessing Anti-Tumor Efficacy
The ultimate validation of an anti-cancer agent's mechanism of action is its ability to inhibit tumor growth in a living organism. Subcutaneous xenograft models are a standard preclinical tool for this purpose.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
For a detailed protocol, refer to established methodologies[24][25][26][27][28].
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a subcutaneous xenograft study.
Conclusion and Future Directions
The validation of the mechanism of action for a novel compound series like the this compound derivatives is a multi-faceted process that requires a logical progression from biochemical to cellular and finally to in vivo models. Each step provides a critical layer of evidence, building a comprehensive and robust data package. By employing the detailed protocols and comparative framework outlined in this guide, researchers can confidently assess the therapeutic potential of their compounds.
Future work should focus on expanding the kinase selectivity profiling of promising derivatives to identify potential off-target effects and to better understand the polypharmacology that may contribute to their efficacy. Furthermore, the exploration of these compounds in combination with other targeted therapies or immunotherapies could unlock synergistic anti-tumor responses.
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A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of N-arylpyrimidin-2-amines
Introduction: The Central Role of N-arylpyrimidin-2-amines in Drug Discovery
The N-arylpyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry. This privileged structure, a heterocyclic bioisostere of guanidine, is present in a multitude of clinically significant pharmaceuticals.[1][2] Its prevalence is largely due to its ability to form key hydrogen bond interactions with protein kinase hinges, a critical component in many targeted cancer therapies. A landmark example is Imatinib, a selective Bcr-Abl kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia.[2]
The construction of the crucial C-N bond linking the pyrimidine core to an aryl moiety is a frequent challenge in the synthesis of these molecules. While classical methods like the condensation of guanidines with enones exist, they often suffer from a limited availability of substituted starting materials.[1] Consequently, transition-metal-catalyzed cross-coupling reactions have become the dominant and most versatile strategy.[3]
This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of N-arylpyrimidin-2-amines. We will delve into the mechanistic rationale, practical applications, and comparative performance of palladium-, copper-, and nickel-based catalysts, as well as the emerging field of metal-free alternatives. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to select the optimal catalytic system for their specific synthetic challenges.
The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination reaction is arguably the most powerful and widely used method for forming aromatic C-N bonds.[4] Its development has provided a robust and general pathway to N-arylpyrimidin-2-amines, overcoming many limitations of previous methods.[4][5]
Dissecting the Catalyst System
The efficacy of the Buchwald-Hartwig reaction is critically dependent on the synergy between the palladium precursor, a specialized phosphine ligand, and a suitable base.
-
Palladium Precursor: The reaction is typically catalyzed by a Pd(0) species, which is either added directly or, more commonly, generated in situ from a stable Pd(II) precatalyst such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃.[1][6][7] The choice of precursor is often one of convenience and air stability.
-
The Ligand (The Key to Success): The ligand is not merely a spectator; it is essential for catalyst stability and turnover.[6] It modulates the electron density and steric environment of the palladium center, facilitating the key steps of oxidative addition and reductive elimination. The evolution of highly effective, sterically hindered, and electron-rich alkyl-biaryl phosphine ligands (e.g., Xantphos, XPhos) has been instrumental in expanding the reaction's scope to include less reactive coupling partners like 2-chloropyrimidines and achieving high yields under milder conditions.[1][2][7] These bulky ligands promote the final reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst dimers.[4][8]
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile and facilitating catalyst turnover.[6][8] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like K₃PO₄ or Cs₂CO₃ are used, particularly for sensitive substrates.[5][7]
Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism involves the oxidative addition of the 2-halopyrimidine to the active Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpyrimidin-2-amine product and regenerate the Pd(0) catalyst.[8][9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Performance and Applications
Advantages:
-
Broad Scope: Tolerates a wide variety of functional groups on both the pyrimidine and aryl amine partners.
-
High Yields: Generally provides moderate to excellent yields (often >80%).[1][10]
-
Reliability: A well-established and predictable reaction.
Disadvantages:
-
Cost: Palladium is a precious metal, making the process expensive at scale.[5]
-
Toxicity: Residual palladium in the final product is a major concern for pharmaceuticals and requires rigorous purification.[5]
-
Ligand Sensitivity: Ligands can be complex, expensive, and air-sensitive.
Table 1: Representative Palladium-Catalyzed Syntheses
| Entry | Pyrimidine Substrate | Amine Substrate | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-4-(pyridin-3-yl)pyrimidine | 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOt-Bu | Toluene | Reflux | 82 | [1][2] |
| 2 | 2-Chloro-4-(phenylthio)pyrimidine | 4-Morpholinoaniline | Pd₂(dba)₃ (5) | X-Phos (10) | K₂CO₃ | n-BuOH | 85 | 92 | [7] |
| 3 | 2-Bromopyridine derivative | Volatile amines | Pd(OAc)₂ (5) | dppp (7.5) | NaOt-Bu | Toluene | 80 | 55-98 | [6] |
| 4 | 2-Chloro-4-aminopyrimidine | 4-fluoroaniline | Pd₂(dba)₃ (5) | X-Phos (10) | K₂CO₃ | n-BuOH | 85 | - | [7] |
Experimental Protocol: Synthesis of N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine[2]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 4-(pyridin-3-yl)pyrimidin-2-amine (0.15 g, 0.87 mmol), 1-bromo-2,4-dimethylbenzene (0.16 g, 0.87 mmol), dichlorobis(triphenylphosphine)Pd(II) (61 mg, 0.087 mmol), Xantphos (50 mg, 0.087 mmol), and sodium tert-butoxide (0.25 g, 2.61 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen gas (repeat 3 times). Add dry toluene (15 mL) via syringe.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 8 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Remove the toluene under reduced pressure.
-
Purification: Triturate the residue with water (50 mL). Extract the aqueous mixture with ethyl acetate (2 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the final compound.
The Workhorse Alternative: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for C-N bond formation, predating palladium catalysis by decades.[11] It involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol. While historically plagued by harsh reaction conditions, modern advancements have revitalized this method as a cost-effective alternative to the Buchwald-Hartwig reaction.[12]
Dissecting the Catalyst System
-
Copper Source: Traditional Ullmann reactions used stoichiometric amounts of copper powder at very high temperatures (>200 °C).[11] Modern protocols employ catalytic amounts of more soluble and reactive copper(I) salts, such as CuI, which significantly lowers the required temperature.[12]
-
Ligands: The breakthrough for milder Ullmann couplings has been the introduction of ligands, such as diamines and phenanthrolines, which stabilize the copper catalyst and increase its reactivity.[11] However, recent studies have also developed efficient ligand-free systems, often using specific reaction media like deep eutectic solvents.[12]
-
Base and Solvent: A base, typically K₂CO₃ or t-BuOK, is required.[12] The reaction often requires high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene, although newer methods are expanding the solvent scope.[11]
Performance and Applications
Advantages:
-
Low Cost: Copper is significantly cheaper and more abundant than palladium.
-
Simplicity: Some modern protocols are ligand-free, simplifying the reaction setup.[12]
Disadvantages:
-
Harsh Conditions: Often requires higher temperatures than palladium-catalyzed reactions.[11]
-
Substrate Scope: Can be less tolerant of sensitive functional groups and may require more activated aryl halides (iodides > bromides >> chlorides).[11]
-
Stoichiometry: While catalytic versions are common, some transformations may still require high catalyst loadings.
Table 2: Representative Copper-Catalyzed N-Arylations
| Entry | Aryl Halide | Amine | Cu Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Dibutylamine | CuI (10) | None | K₂CO₃ | ChCl:Gly | 100 | 80 | [12] |
| 2 | 2-Bromopyridine | Cyclohexylamine | CuI (10) | None | K₂CO₃ | ChCl:Gly | 100 | 53 | [12] |
| 3 | Iodobenzene | Aniline | CuI (10) | None | t-BuOK | ChCl:Urea | 60 | 98 | [12] |
| 4 | Aryl Iodide | β-Amino Acid | CuI (10) | L-proline | K₂CO₃ | DMSO | 55-60 | - | [13] |
*ChCl:Gly = Choline Chloride:Glycerol (Deep Eutectic Solvent)
Experimental Protocol: General Procedure for CuI-Catalyzed Amination in a Deep Eutectic Solvent[12]
-
Solvent Preparation: Prepare the deep eutectic solvent by mixing choline chloride and glycerol (1:2 molar ratio) and heating at 80 °C until a clear, homogeneous liquid is formed. Cool to room temperature.
-
Reaction Setup: In a reaction vial, combine the 2-halopyrimidine (1.0 mmol), the desired amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Reaction: Add the deep eutectic solvent (2 mL) to the vial. Seal the vial and heat the mixture at 100 °C with stirring for the required time (monitor by TLC or GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
The Emerging Contender: Nickel-Catalyzed Amination
Nickel catalysis has emerged as a powerful and economically attractive strategy for cross-coupling reactions.[5] For the synthesis of N-arylpyrimidin-2-amines, nickel offers a unique reactivity profile that can complement palladium and copper systems, sometimes enabling transformations that are difficult with the other metals.
Dissecting the Catalyst System
-
Nickel Source: Common precatalysts include air-stable Ni(II) salts that are reduced in situ or, more directly, Ni(0) sources like Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)).[14]
-
Ligands: N-Heterocyclic Carbenes (NHCs) have proven to be particularly effective ligands for nickel-catalyzed amination, providing the necessary stability and reactivity.[14]
-
Reductants & Photoredox: Some modern nickel-catalyzed methods operate at room temperature by employing a dual catalytic system, often pairing the nickel catalyst with a photoredox catalyst (e.g., an iridium complex) under visible light irradiation.[15] This approach generates the active nickel species under exceptionally mild conditions.
Performance and Applications
Advantages:
-
Cost-Effective: Nickel is significantly more abundant and less expensive than palladium.
-
Unique Reactivity: Can effectively couple challenging substrates, such as aryl sulfamates and other phenol derivatives, that are often poor substrates in Pd-catalyzed reactions.[14]
-
Mild Conditions: Photochemically-driven protocols allow reactions to proceed at room temperature.[15]
Disadvantages:
-
Sensitivity: Nickel catalysts, particularly Ni(0) species, can be more sensitive to air and moisture than their palladium counterparts.
-
Toxicity: Nickel is a known carcinogen, and removal from the final product is essential.
-
Less Developed: The field is not as mature as palladium catalysis, and troubleshooting may be more challenging.
Table 3: Representative Nickel-Catalyzed Aminations
| Entry | Aryl Substrate | Amine | Ni Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenyl O-sulfamate | Morpholine | Ni(cod)₂ (15) | SIPr·HCl (30) | NaOt-Bu | Dioxane | 80 | 95 | [14] |
| 2 | 4-Tolyl O-sulfamate | Aniline | Ni(cod)₂ (15) | SIPr·HCl (30) | NaOt-Bu | Dioxane | 80 | 88 | [14] |
| 3 | Aryl Bromide | Sulfamide | NiBr₂·glyme | dtbbpy | - | DMA | RT (light) | - | [15] |
*SIPr·HCl = 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
Caption: General workflow for setting up a Ni(0)-catalyzed amination reaction.
The Green Frontier: Metal-Free Synthesis
The push towards sustainable chemistry and the stringent requirements for metal content in active pharmaceutical ingredients have fueled the development of metal-free strategies for C-N bond formation.[3] These methods bypass the cost, toxicity, and purification challenges associated with transition metals.
Primary Metal-Free Strategies
-
Classical Condensation: This is the most traditional approach, involving the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent (e.g., enaminone). While effective for certain structures, its primary limitation is the need to pre-synthesize the often-unavailable substituted guanidines or complex carbonyl precursors.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): This reaction is highly effective but requires a strongly electron-deficient pyrimidine ring. The presence of powerful electron-withdrawing groups (e.g., -Cl, -NO₂) is necessary to activate the 2-position towards nucleophilic attack by the amine.[16]
-
Cascade Reactions: Innovative metal-free methods have been developed, such as the cascade synthesis from imidazolate enaminones and guanidine hydrochloride. This approach provides unsymmetrical 2-aminopyrimidines in moderate to excellent yields under relatively mild conditions.[3]
-
Leaving Group Activation: An alternative strategy involves activating the 2-position with a good leaving group that doesn't require metal catalysis. For example, converting 2-mercaptopyridine into a cyclic dihydrothiazolopyridinium salt creates a highly reactive electrophile that readily undergoes substitution with amines under mild, catalyst-free conditions.[17]
Performance and Applications
Advantages:
-
No Metal Contamination: Completely avoids issues of residual heavy metals.
-
Cost-Effective: Eliminates the expense of metal catalysts and complex ligands.
-
Sustainability: Often represents a "greener" synthetic route.
Disadvantages:
-
Limited Scope: Generally less versatile than metal-catalyzed methods and highly dependent on the specific electronic properties of the substrates.[3]
-
Harsh Conditions: Some methods may still require high temperatures or strong bases/acids.
Caption: Decision logic for choosing a metal-free synthetic route.
Comparative Summary and Future Outlook
The synthesis of N-arylpyrimidin-2-amines is a mature field with a rich toolbox of catalytic methods. The choice of catalyst is a strategic decision based on factors of cost, scale, substrate scope, functional group tolerance, and the ultimate application of the target molecule.
Table 4: At-a-Glance Catalyst Comparison
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann) | Nickel | Metal-Free |
| Relative Cost | High | Low | Low-Medium | Very Low |
| Generality/Scope | Very Broad | Moderate-Broad | Broad (Unique Reactivity) | Narrow/Substrate-Specific |
| Typical Conditions | Mild to Moderate (RT - 110°C) | Moderate to Harsh (60 - >200°C) | Mild to Moderate (RT - 80°C) | Varies (Mild to Harsh) |
| Key Advantage | High reliability and broadest scope | Low catalyst cost | Unique reactivity, low cost | No metal contamination |
| Key Disadvantage | High cost and toxicity | Often requires harsh conditions | Catalyst sensitivity, toxicity | Limited substrate scope |
| Best For... | Complex, sensitive substrates; high-value targets; methods development. | Large-scale synthesis of robust molecules; cost-sensitive projects. | Coupling of phenol derivatives; photoredox applications. | API synthesis where metal limits are strict; specific, activated substrates. |
The future of this field points towards the continued development of more sustainable and economical catalysts. We anticipate further advances in base metal catalysis, particularly with nickel and copper, focusing on expanding their substrate scope and lowering reaction temperatures through novel ligand design and photoredox applications. Furthermore, the innovation in metal-free methodologies will be crucial for large-scale green manufacturing of pharmaceutical intermediates. Ultimately, the continued evolution of these catalytic systems will empower chemists to synthesize ever-more complex and potent N-arylpyrimidin-2-amine-based therapeutics.
References
- El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818–830. [Link][1]
- El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules (Basel, Switzerland), 13(4), 818–830. [Link][10]
- El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link][2]
- Wikipedia contributors. (2023).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2018).
- Wikipedia contributors. (2023).
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link][5]
- Chemistry LibreTexts. (2023).
- MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link][18]
- Wang, Y., et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry, 19(28), 6243-6247. [Link][3]
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- Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 597. [Link][12]
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114488. [Link][7]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][13]
- Garg, N. K., et al. (2011). Nickel-Catalyzed Amination of Aryl Sulfamates. Angewandte Chemie International Edition, 50(9), 2171-2173. [Link][14]
- Shields, J. D., et al. (2020). Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. ChemRxiv. [Link][15]
- Katritzky, A. R., et al. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(1), 1-10. [Link][17]
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The Drug-Like Properties of 4-Isopropylpyrimidin-2-amine Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1][2] The 4-isopropylpyrimidin-2-amine core, in particular, offers a versatile starting point for developing novel therapeutics. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are related to a molecule's pharmacokinetic and safety profile. This guide provides a comprehensive evaluation of the drug-like properties of this compound analogs, offering a blend of theoretical principles, practical experimental protocols, and comparative data to inform your drug discovery efforts.
The Critical Role of Drug-Like Properties
A potent biological activity is only the first chapter of a successful drug's story. The molecule must also navigate the complex environment of the human body to reach its target in sufficient concentrations without causing undue toxicity. This is the essence of drug-likeness, a concept that encompasses a range of physicochemical and biological characteristics known collectively as ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity.[3] Early assessment of these properties is crucial for reducing the high attrition rates in drug development.[3]
A foundational framework for evaluating drug-likeness is Lipinski's Rule of Five, which provides a set of simple heuristics to predict the oral bioavailability of a compound.[1] These rules, based on the analysis of successful oral drugs, are:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily absorbed.
-
LogP (a measure of lipophilicity) ≤ 5: A balance between hydrophilicity and lipophilicity is needed for both solubility in aqueous environments and permeation across lipid membranes.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
While not an infallible predictor, Lipinski's Rule of Five serves as an excellent first-pass filter for prioritizing compounds with a higher probability of success.
A Comparative Analysis of this compound Analogs
To illustrate the impact of structural modifications on drug-like properties, let's consider a hypothetical series of this compound analogs. The following table summarizes key in silico and experimental data for these compounds. It is important to note that this data is representative and compiled for illustrative purposes based on findings for similar pyrimidine derivatives.
| Compound ID | R1-substituent | MW | clogP | HBD | HBA | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining at 60 min) | Cytotoxicity (HepG2 IC₅₀, µM) |
| A-1 | -H | 137.19 | 1.8 | 1 | 3 | 150 | 8.5 | 65 | >100 |
| A-2 | -Cl | 171.63 | 2.5 | 1 | 3 | 75 | 10.2 | 50 | 85 |
| A-3 | -OCH₃ | 167.21 | 1.6 | 1 | 4 | 120 | 7.1 | 40 | >100 |
| A-4 | -C₆H₅ | 213.28 | 3.5 | 1 | 3 | 20 | 12.5 | 25 | 50 |
| A-5 | -morpholine | 222.29 | 1.2 | 1 | 5 | 200 | 5.0 | 75 | >100 |
Interpretation of the Data
-
Solubility: The introduction of a lipophilic phenyl group (A-4) significantly decreases aqueous solubility, a common challenge in drug design. Conversely, the addition of a polar morpholine ring (A-5) enhances solubility.
-
Permeability: Increased lipophilicity, as seen in the chloro (A-2) and phenyl (A-4) analogs, generally leads to higher passive permeability in the PAMPA assay. The more polar morpholine-substituted analog (A-5) shows lower permeability.
-
Metabolic Stability: The unsubstituted phenyl ring in A-4 provides a potential site for metabolic oxidation by cytochrome P450 enzymes, leading to lower stability in liver microsomes. The methoxy group in A-3 is also susceptible to metabolism.
-
Cytotoxicity: The introduction of certain functionalities can lead to off-target effects and cytotoxicity. In this series, the phenyl-substituted analog A-4 shows the highest cytotoxicity.
This comparative analysis highlights the delicate balance that must be achieved when modifying a chemical scaffold. Improving one property can often have a detrimental effect on another.
Experimental Protocols for Evaluating Drug-Like Properties
To generate the kind of data presented above, a series of standardized in vitro assays are employed. Here are the detailed methodologies for key experiments.
Aqueous Solubility: Kinetic Solubility Assay (Shake-Flask Method)
Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. The shake-flask method is a widely used technique to determine kinetic solubility.[4]
Protocol:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Incubation: In a microtiter plate or vial, add a small volume (e.g., 5 µL) of the DMSO stock solution to a predetermined volume of phosphate-buffered saline (PBS) at a specific pH (typically 7.4).[4]
-
Equilibration: Seal the plate or vial and shake at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow the solution to reach equilibrium.[4]
-
Separation of Undissolved Compound: After incubation, filter the solution through a solubility filter plate to remove any undissolved precipitate.[4]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing the signal to a standard curve.[4]
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, non-cell-based assay that predicts passive intestinal absorption of compounds.[4]
Protocol:
-
Membrane Preparation: Coat the wells of a 96-well filter plate (the donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.[4]
-
Preparation of Solutions:
-
Donor Solution: Prepare a solution of the test compound (e.g., 10-500 µM) in a buffer solution (e.g., PBS at pH 7.4) with a low percentage of a co-solvent like DMSO.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer solution.
-
-
Incubation: Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution. Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A]_t is the concentration of the compound in the acceptor well at time t.
-
[C_eq] is the equilibrium concentration.
-
Metabolic Stability: Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), the test compound (at a final concentration of, for example, 1 µM), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for P450 enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t₁/₂) can be calculated.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Workflow and Key Relationships
To better understand the process of evaluating drug-like properties, the following diagrams illustrate the experimental workflow and the conceptual relationship between chemical structure and ADMET properties.
Caption: Conceptual relationship between structural modifications and their impact on drug-like properties.
Conclusion
The evaluation of drug-like properties is an indispensable part of modern drug discovery. For the promising this compound scaffold, a systematic approach to understanding the structure-ADMET relationships is key to designing successful drug candidates. By employing a combination of in silico predictions and robust in vitro assays, researchers can make more informed decisions, prioritize compounds with favorable pharmacokinetic and safety profiles, and ultimately increase the probability of translating a promising molecule into a life-changing therapeutic.
References
- Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114771.
- Mishra, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 629.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13.
- Van der Pijl, R., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15977-15993.
- Zheng, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1109-1121.
- Wikipedia. (2024). Lipinski's rule of five.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- Charles River Laboratories. (2024). In Vitro ADME Assays and Services.
- Aurlide. (2025). How do you predict ADMET properties of drug candidates?.
- Deep Origin. (2024). ADMET Predictions - Computational Chemistry Glossary.
- Alfa Cytology. (2024). In Vitro Cytotoxicity Assay.
- Taylor & Francis. (2024). Lipinski's rule of five – Knowledge and References.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Sygnature Discovery. (2024). The Rule of 5 - Two decades later.
- Labcorp. (2024). Enhance Your DMPK Studies with In Vitro Metabolism.
- NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
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A Senior Application Scientist's Guide to the Purification of 4-Isopropylpyrimidin-2-amine: A Head-to-Head Comparison of Key Techniques
Introduction: The Critical Role of Purity for a Versatile Building Block
4-Isopropylpyrimidin-2-amine is a key heterocyclic intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The purity of this starting material is not merely a matter of academic rigor; it is a critical determinant of the success of subsequent synthetic steps and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, whether they are unreacted starting materials, by-products, or degradation products, can lead to unpredictable reaction outcomes, reduced yields, and the generation of difficult-to-separate, structurally related impurities in the final compound.
This guide provides an in-depth, head-to-head comparison of the two most common and practical purification techniques for this compound: Recrystallization and Flash Column Chromatography . As practicing scientists, we understand that the choice of purification method is often a trade-off between purity, yield, speed, and scale. This document will delve into the mechanistic principles of each technique, provide field-proven experimental protocols, and offer a clear, data-driven comparison to guide your decision-making process.
Technique 1: Recrystallization - The Art of Controlled Precipitation
Recrystallization is a powerful and cost-effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system.[1] The core principle is to dissolve the impure solid in a hot solvent to the point of saturation and then allow it to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form, while the impurities, present in lower concentrations, remain dissolved in the mother liquor.[1]
Causality Behind Experimental Choices
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1] Furthermore, the impurities should either be highly soluble at all temperatures or completely insoluble. For aminopyrimidines, which possess both hydrogen bond donors (the amine group) and acceptors (the pyrimidine nitrogens), protic solvents like ethanol or solvent mixtures like ethanol/water or ethyl acetate/hexanes are often excellent starting points.[2][3] The basicity of the amine can sometimes lead to strong interactions, making solvent screening essential.
Experimental Protocol: Two-Solvent Recrystallization
This protocol utilizes a two-solvent system, which is highly effective when no single solvent meets the ideal criteria.[4] Here, we use a "solvent" (e.g., ethanol) in which the compound is soluble and an "anti-solvent" (e.g., water) in which it is poorly soluble.
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in a minimal volume of hot ethanol (e.g., 15-20 mL) with heating and stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them. Wash the original flask and filter paper with a small amount of hot ethanol.
-
Addition of Anti-Solvent: While the ethanolic solution is still hot, add water dropwise with continuous swirling. The addition of the anti-solvent will decrease the overall solubility of the compound.
-
Induce Crystallization: Continue adding water until the solution becomes faintly and persistently cloudy (the saturation point). If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[4]
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio used for crystallization) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow Diagram: Recrystallization
Caption: Workflow for the purification of this compound via two-solvent recrystallization.
Technique 2: Flash Column Chromatography - The Dynamic Separation
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase that is forced through the column under pressure.[5] For aminopyrimidines, this method is highly effective for separating closely related impurities but requires careful optimization to overcome challenges associated with the basicity of the amine group.
Causality Behind Experimental Choices
The primary challenge in purifying basic compounds like this compound on standard silica gel is the presence of acidic silanol groups (Si-OH) on the silica surface. These acidic sites can strongly and sometimes irreversibly bind the basic amine, leading to poor recovery, significant peak tailing, and even on-column degradation.[5]
To counteract this, the mobile phase must be modified. The most common and effective strategy is to add a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or ammonia in methanol.[5] This additive effectively "neutralizes" the acidic silanol sites, preventing the target compound from binding too strongly and allowing for sharp, symmetrical peaks and improved recovery. The choice of the eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is determined by running preliminary Thin Layer Chromatography (TLC) plates to find a system that provides good separation (a target Rf of ~0.2-0.3 for the desired compound).
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase. Start with a 70:30 mixture of Hexane:Ethyl Acetate and increase the polarity of the ethyl acetate as needed. Add 1% triethylamine to the chosen solvent system to mitigate tailing.
-
Column Packing: Prepare a slurry of flash-grade silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped. Top the silica bed with a thin layer of sand.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to begin eluting the solvent through the column. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes), is often effective for separating multiple impurities.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under high vacuum to remove residual solvent.
Workflow Diagram: Flash Column Chromatography
Caption: General workflow for purification of this compound by flash column chromatography.
Head-to-Head Comparison: Data Summary
The choice between recrystallization and chromatography depends on the specific purification challenge. The following table summarizes the key performance indicators for each technique, based on typical outcomes for aminopyrimidine compounds.
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Purity Achieved | >99% (Excellent for removing bulk, dissimilar impurities) | >98% (Excellent for removing closely related isomers) |
| Typical Yield | 60-85% (Losses occur in mother liquor) | 70-95% (Losses can occur from irreversible binding or difficult separations) |
| Scalability | Excellent; easily scaled to kg quantities | Good; requires larger columns and more solvent for scale-up |
| Solvent Consumption | Moderate | High |
| Time & Labor | Low to Moderate (Often involves waiting for cooling) | High (Requires constant monitoring and fraction analysis) |
| Best For... | Removing impurities with significantly different solubility profiles; final purification step. | Separating complex mixtures with multiple, similarly polar components; exploratory chemistry. |
Purity Assessment: Validating Your Success
Purification is incomplete without a robust analytical method to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Sample Preparation: 1 mg/mL solution in a 50:50 mixture of water and acetonitrile.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main product peak is expressed as a percentage of the total area of all observed peaks.
Conclusion
Both recrystallization and flash column chromatography are indispensable tools for the purification of this compound. Recrystallization offers a highly efficient, scalable, and economical method for achieving exceptional purity, particularly when dealing with impurities that have different solubility characteristics. Its main drawback is the potential for lower yields due to the product's residual solubility in the mother liquor.
Flash column chromatography provides unparalleled resolving power for complex mixtures and is essential for separating structurally similar impurities. However, it is more resource-intensive in terms of time, labor, and solvent consumption. The key to success with this basic amine lies in modifying the mobile phase with triethylamine to ensure good recovery and peak shape.
Ultimately, the optimal purification strategy may involve a combination of both techniques: an initial flash column to remove the bulk of impurities from a crude reaction mixture, followed by a final recrystallization to achieve the high purity required for pharmaceutical applications.
References
- Eureka | Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(7), 1756.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-(4-Fluorophenyl)-6-Isopropyl-2-[(N-Methyl-N-Methylsulfonyl)Amino]Pyrimidine-5-Yl-Methanol.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Perina, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(1), 477-491.
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
- MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
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A Comparative Guide to the Stability of 4-Isopropylpyrimidin-2-amine: Benchmarking for Preclinical Development
For drug development professionals, understanding the intrinsic stability of a lead compound is a cornerstone of a successful preclinical program. It dictates formulation strategies, storage conditions, and ultimately, the viability of a drug candidate. This guide provides a comprehensive framework for benchmarking the stability of 4-Isopropylpyrimidin-2-amine, a common scaffold in medicinal chemistry, against relevant alternatives.
We move beyond a simple data sheet to present a self-validating experimental system. The protocols and rationale described herein are designed to be directly implemented in an analytical development lab. By explaining the causality behind our experimental choices, we aim to equip researchers with the tools to not only generate robust stability data but also to understand its implications for their development pipeline.
The stability of this compound will be compared against two benchmark compounds:
-
2-Aminopyrimidine: The parent scaffold, providing a baseline for understanding the impact of the isopropyl substitution.
-
Imatinib: A marketed oncology drug containing a substituted 2-aminopyrimidine core, representing a compound with a well-established, acceptable stability profile.
The Strategic Importance of Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4] The objective is to accelerate the degradation of a drug substance under conditions more severe than standard storage to rapidly identify potential degradation pathways and develop analytical methods capable of detecting these impurities.[] A well-designed stress testing package, typically aiming for 5-20% degradation, provides critical insights into a molecule's vulnerabilities.[2][6] This early-stage characterization is not merely a regulatory hurdle; it is a strategic tool that informs formulation development, packaging selection, and predicts long-term shelf-life.[7][8]
The workflow for our comparative stability study is outlined below. This systematic process ensures that each compound is subjected to identical stress conditions, allowing for a direct and unbiased comparison of their stability profiles.
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- 8. mriglobal.org [mriglobal.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Isopropylpyrimidin-2-amine
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of 4-Isopropylpyrimidin-2-amine. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step to foster a deeply ingrained culture of safety and responsibility within the laboratory.
Hazard Profile and Risk Assessment
This compound, as a substituted aminopyrimidine, must be handled as a hazardous substance. While a specific, comprehensive toxicological profile may be limited, the hazards can be inferred from its chemical class and available data on similar amine compounds. Aminopyrimidines and related structures are known to be toxic and environmentally harmful.[1]
The primary hazards stem from its potential toxicity if ingested or absorbed through the skin, its capacity to cause severe skin and eye damage, and its harm to aquatic ecosystems.[1] The amine functional group contributes to its basicity and reactivity, while the pyrimidine ring can lead to the generation of toxic nitrogen oxides (NOx) upon combustion.[2][3]
Table 1: Hazard Summary and Personal Protective Equipment (PPE) Requirements
| Hazard Category | Description | Rationale and Required PPE |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[1] Inhalation of dust or vapors may also be harmful. | The compound can be readily absorbed, leading to systemic effects. Required PPE: Chemical-resistant gloves (e.g., nitrile), a lab coat, and work should be conducted in a chemical fume hood to prevent inhalation. |
| Corrosivity | Causes severe skin burns and eye damage.[1] | Amine compounds are often corrosive to tissues. Direct contact can lead to irreversible damage. Required PPE: Chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield are mandatory. An eyewash station and safety shower must be immediately accessible.[4] |
| Environmental | Harmful to aquatic life with long-lasting effects.[1] | Release into the sanitary sewer or environment can disrupt ecosystems. Disposal must be managed to prevent environmental contamination.[5][6] |
| Reactivity | Incompatible with strong oxidizing agents and acids.[5] | Mixing with incompatible materials can cause vigorous, exothermic reactions, posing a fire or explosion risk. Waste must be segregated. |
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, a robust safety framework must be in place. The core principle is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment.
Engineering and Administrative Controls
All handling of this compound waste should occur within a certified chemical fume hood to control vapor and dust exposure.[4] Clear signage should demarcate the designated hazardous waste accumulation area.[7]
Personal Protective Equipment (PPE)
The last line of defense is a critical one. Based on the risk assessment, the following PPE is mandatory:
-
Eye Protection: ANSI-rated chemical splash goggles.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1]
Step-by-Step Disposal Protocol
The only acceptable disposal method for this compound is through a licensed hazardous waste management company, typically via high-temperature incineration.[9][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]
Step 1: Waste Segregation Immediately upon generation, classify the waste as hazardous. Keep this compound waste separate from all other waste streams, especially acids and strong oxidizing agents, to prevent dangerous reactions.[5]
Step 2: Containerization
-
Primary Container: Collect all waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[5]
-
Container Condition: Ensure the container is in good condition, free of leaks or cracks. The original product container may be used if it is properly relabeled as "Waste this compound".[5]
Step 3: Labeling As soon as the first drop of waste is added, the container must be labeled. Adhere to your institution's and local regulatory requirements, which typically align with EPA and OSHA standards.[11][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoid abbreviations)
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive")
-
The date accumulation started
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a cool, dry, and well-ventilated location, away from direct sunlight or heat sources.[5]
-
Equipped with secondary containment (e.g., a spill tray) to hold the contents of the largest container in case of a leak.[7]
Step 5: Arranging for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[5] Provide them with the exact chemical name and quantity to ensure they can transport and dispose of it correctly.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
For a Small Spill (Contained within the fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Ensure you are wearing the full, appropriate PPE described in Section 2.
-
Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.[2]
-
Decontamination: Clean the spill area with a suitable solvent (consult your institution's EHS for guidance), collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Seal, label, and dispose of the spill cleanup waste following the protocol in Section 3.
For a Large Spill (Outside of a fume hood) or if Exposure Occurs:
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Activate Alarm: Activate the nearest fire alarm or emergency notification system.
-
Seek Assistance: Call your institution's emergency response number and EHS office.
-
Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes at a safety shower or eyewash station and seek immediate medical attention.[1] Remove all contaminated clothing.
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Safeguarding Your Research: A Comprehensive Guide to Handling 4-Isopropylpyrimidin-2-amine
This guide provides essential, immediate safety and logistical information for the handling of 4-Isopropylpyrimidin-2-amine. In the dynamic environment of pharmaceutical research and drug development, a robust understanding of chemical safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring that your work is both innovative and safe. As there is no specific Safety Data Sheet (SDS) readily available for this compound, this guidance is founded on a precautionary approach, drawing from safety data for structurally analogous compounds such as aminopyrimidines and isopropylamines.
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for this compound, a thorough risk assessment is the critical first step. Based on the known hazards of similar chemical structures, we must anticipate the following potential risks:
-
Skin and Eye Irritation: Aminopyrimidine derivatives are known to cause skin irritation and serious eye irritation.[1][2][3] Direct contact with the skin may lead to redness and discomfort, while eye contact could result in significant damage.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][5]
-
Acute Toxicity: Some related compounds are harmful or toxic if swallowed or if they come into contact with the skin.[5][6][7] Therefore, ingestion and dermal absorption should be considered potential routes of significant exposure.
Due to these potential hazards, all work with this compound should be conducted in a well-ventilated laboratory. For any procedures that could generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial to minimize exposure. The required level of PPE will vary depending on the specific laboratory activity.
| Activity Level | Required PPE | Enhanced Precautions |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Rationale and Best Practices:
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[8] A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a higher risk of splashing.[9]
-
Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, are required to prevent direct skin contact.[10] Double-gloving is recommended for moderate and high-hazard activities to provide an extra barrier and allow for safe removal of the outer glove if it becomes contaminated.[11] A fully buttoned, chemically resistant lab coat will protect your street clothes and skin from contamination.[10]
-
Respiratory Protection: When handling the solid form of the compound, a NIOSH-approved N95 dust mask or a higher-level respirator is necessary to prevent inhalation of airborne particles.[10] All respiratory protection requires proper fit-testing and training in accordance with OSHA standards.[9][12]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is essential for ensuring both your safety and the integrity of your experiment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don appropriate PPE (at a minimum, a lab coat, safety glasses, and nitrile gloves) before handling the container.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
The storage container should be tightly closed and clearly labeled.[1][13]
Weighing the Solid Compound
This procedure should always be performed inside a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Don the appropriate PPE for moderate-hazard activities.
-
Use anti-static weighing paper or a tared container to minimize the dispersal of the powder.
-
After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Dispose of the contaminated wipe in a designated hazardous waste container.
Preparing Stock Solutions
All solution preparations must be conducted within a certified chemical fume hood.
-
Don the appropriate PPE for moderate-hazard activities.
-
Slowly add the solvent to the solid compound to prevent splashing.
-
If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.
-
Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures: Be Prepared
Skin Contact
-
Immediately remove all contaminated clothing.[1]
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[1][14]
-
Seek medical attention if irritation persists.[1]
Eye Contact
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14][15]
-
Remove contact lenses if present and easy to do.[1]
-
Seek immediate medical attention.[1]
Inhalation
-
If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][12]
-
Seek immediate medical attention.[1]
Ingestion
Spills
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[14]
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: All disposable materials that have come into contact with the compound, including gloves, wipes, and weighing paper, must be treated as contaminated waste.[11] Collect this waste in a designated, clearly labeled, and sealed container.
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it separate from non-hazardous and other types of chemical waste.
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]
-
Final Disposal: The final disposal of this compound and its associated waste must be carried out by a licensed and approved waste disposal company.[1][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Caption: Decision workflow for the safe disposal of this compound.
References
- CHEMM. Personal Protective Equipment (PPE). [Link]
- ASHP Publications. Personal Protective Equipment. [Link]
- University of Waterloo. Emergency Response Guide – Exposures & Spills. [Link]
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]
- Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- New Jersey Department of Health. Hazard Summary for Isopropylamine. [Link]
- PubChem. 4-Chloro-N-isopropylpyrimidin-2-amine. [Link]
- University of Georgia.
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- 13. 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol - Safety Data Sheet [chemicalbook.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
